1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
Description
Properties
IUPAC Name |
[(2R)-2,3-di(heptadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAYAIMWLNAJW-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC (17:0))
Introduction: The Unique Role of an Odd-Chain Phospholipid in Modern Research
In the vast and complex landscape of lipidomics and membrane biophysics, precision and accuracy are paramount. It is within this context that 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phosphatidylcholine with two 17-carbon acyl chains, emerges as a uniquely valuable tool. Unlike its even-chained counterparts that are ubiquitous in biological systems, this odd-chain phospholipid is exceptionally rare in nature. This inherent scarcity is not a limitation but rather its most significant asset, establishing it as an ideal internal standard for quantitative mass spectrometry-based lipid analysis.[1] This guide provides an in-depth exploration of the physicochemical properties, primary applications, and detailed methodologies related to this specialized lipid, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective utilization.
Core Physicochemical Properties
The distinct behavior and utility of this compound are rooted in its molecular structure. As a phosphatidylcholine, it possesses a hydrophilic phosphocholine head group and two hydrophobic fatty acid tails, rendering it amphiphilic.[2] The defining feature, however, is the presence of two heptadecanoyl (17:0) saturated fatty acid chains.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₈₄NO₈P | |
| Molecular Weight | 762.09 g/mol | |
| CAS Number | 70897-27-7 | |
| Physical Form | Powder | |
| Purity (Typical) | >99% (TLC) | |
| Storage Temperature | -20°C | |
| Phase Transition Temperature (Tm) | 50°C | [3] |
Primary Application: The Gold Standard for Internal Standardization in Lipidomics
The core utility of this compound lies in its role as an internal standard for the accurate quantification of phospholipids in complex biological samples via mass spectrometry.[1]
The Rationale for an Odd-Chain Standard
Quantitative lipidomics is fraught with challenges, including variability in lipid extraction efficiency, matrix effects during ionization, and fluctuations in instrument response.[5] To mitigate these issues, an internal standard is introduced at a known concentration at the beginning of the sample preparation workflow.[5] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable from them. This is where the odd-chain nature of this compound becomes indispensable. Since most naturally occurring phospholipids contain even-numbered acyl chains, this C17:0 variant is not endogenously present in the majority of biological samples, preventing analytical interference.[3] Its structural similarity to endogenous phosphatidylcholines ensures that it behaves comparably during extraction and ionization processes.
Protocol for Utilization as an Internal Standard in Lipidomics
The following protocol outlines a generalized workflow for the use of this compound as an internal standard for the quantification of phosphatidylcholines in a biological sample, such as plasma or tissue homogenate.
1. Preparation of the Internal Standard Stock Solution
-
Objective: To prepare a concentrated and accurate stock solution of the internal standard.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder in a chemical fume hood.[3]
-
Dissolve the powder in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, to a final concentration of, for example, 1 mg/mL.[6]
-
Store the stock solution in a tightly sealed glass vial at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and solvent evaporation.[3]
-
2. Sample Preparation and Spiking
-
Objective: To add a precise amount of the internal standard to the biological sample prior to lipid extraction.
-
Procedure:
-
Thaw the biological sample (e.g., 50 µL of plasma) on ice.[6]
-
In a clean glass tube, add the biological sample.
-
Add a precise volume of the this compound stock solution to the sample. The amount added should be sufficient to yield a robust signal in the mass spectrometer without saturating the detector.
-
3. Lipid Extraction
-
Objective: To efficiently extract all lipids, including the internal standard, from the sample matrix. A common method is the methyl-tert-butyl ether (MTBE) extraction.[1]
-
Procedure:
-
To the spiked sample, add methanol and MTBE in a sequential manner, vortexing between each addition.
-
Induce phase separation by adding water.
-
Centrifuge the sample to fully separate the aqueous and organic phases.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
4. LC-MS/MS Analysis
-
Objective: To separate the lipids chromatographically and detect them using mass spectrometry.
-
Procedure:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of acetonitrile, isopropanol, and water.[6]
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Utilize a suitable chromatographic method (e.g., reversed-phase chromatography) to separate the different lipid species.
-
Set up the mass spectrometer to perform targeted analysis of the precursor and characteristic product ions for the endogenous phosphatidylcholines of interest and for this compound.
-
5. Data Analysis and Quantification
-
Objective: To calculate the concentration of the endogenous phospholipids by normalizing their peak areas to the peak area of the internal standard.
-
Procedure:
-
Integrate the peak areas for the endogenous phosphatidylcholine species and the this compound internal standard from the chromatograms.
-
Calculate the ratio of the peak area of each endogenous lipid to the peak area of the internal standard.
-
Determine the concentration of the endogenous lipids by comparing these ratios to a calibration curve generated using known concentrations of authentic standards.
-
Other Potential Applications
While its primary role is as an internal standard, the unique properties of this compound lend it to other specialized research applications:
-
Model Membrane Studies: It can be incorporated into model membranes, such as liposomes or supported lipid bilayers, to study the effects of odd-chain lipids on membrane structure and function. This can provide insights into how the subtle variation in acyl chain length influences properties like membrane fluidity, thickness, and protein-lipid interactions.
-
Metabolic Tracing: Although less common, stable isotope-labeled versions of this compound could potentially be used in metabolic flux analysis to trace the pathways of fatty acid metabolism.
Conclusion: An Essential Tool for Rigorous Lipid Research
This compound stands out as a specialized yet indispensable tool for researchers demanding the highest level of accuracy in their lipid analyses. Its status as a non-endogenous, odd-chain phospholipid makes it an exemplary internal standard, enabling the reliable quantification of phosphatidylcholines in a variety of biological matrices. By understanding its fundamental properties and adhering to rigorous protocols, scientists can leverage this unique molecule to generate high-quality, reproducible data, thereby advancing our understanding of the complex roles of lipids in health and disease.
References
-
Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (n.d.). STAR Protocols. Retrieved from [Link]
-
Profiling of lipid species by normal-phase liquid chromatography, nanoelectrospray ionization, and ion trap-Orbitrap mass spectrometry. (2009). ResearchGate. Retrieved from [Link]
-
Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. (n.d.). Chromatography Online. Retrieved from [Link]
- Phases and phase transitions of the phosphatidylcholines. (1998). Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.
-
Phospholipid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. (n.d.). Metabolomics Workbench. Retrieved from [Link]
- Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol. (2024). Protein Science.
-
Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. Retrieved from [Link]
- Thermodynamic invariants of gel to the liquid-crystal 1,2-diacylphosph
- Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. (1981).
- Thermotropic and Barotropic Phase Behavior of Phosph
- Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. (2011). LCGC North America.
- Targeted Lipidomics of Mitochondria in a Cellular Alzheimer's Disease Model. (2021). Semantic Scholar.
- Optimizing Lipidomics Analysis Workflows for Biological Fluids and Extracellular Vesicles with Integrated Liquid Chromatography Tandem Mass Spectrometry Approaches. (2024). bioRxiv.
-
The unique and different types of phospholipids. (n.d.). Phospholipid Research Center. Retrieved from [Link]
- Physical properties of phosphatidylcholine-phosphatidylinositol liposomes in relation to a calcium effect. (1982). Journal of Pharmacobio-Dynamics.
- The presence of odd-chain fatty acids in Drosophila phospholipids. (2020). Taylor & Francis Online.
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine, ≥99%. (n.d.). Ottokemi. Retrieved from [Link]
- Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). (1995). Chemistry and Physics of Lipids.
- Lipidomics by ultrahigh performance liquid chromatography-high resolution mass spectrometry and its application to complex biological samples. (2013). Analytical and Bioanalytical Chemistry.
- Phospholipid—the dynamic structure between living and non-living world; a much obligatory supramolecule for present and future. (2020). AIMS Press.
- HR-MS Based Untargeted Lipidomics Reveals Characteristic Lipid Signatures of Wilson's Disease. (2021).
- Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (2022).
-
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. (n.d.). Read by QxMD. Retrieved from [Link]
- High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evalu
-
Structures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC),... (n.d.). ResearchGate. Retrieved from [Link]
-
1,2-dioleoyl-sn-glycero-3-phosphocholine. (2024). ChemBK. Retrieved from [Link]
- (PDF) High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
An In-depth Technical Guide to the Physical Properties of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0))
This technical guide provides a comprehensive overview of the core physical properties of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phosphatidylcholine with seventeen-carbon acyl chains. This document is intended for researchers, scientists, and drug development professionals who utilize phospholipids in areas such as liposome formulation, membrane protein reconstitution, and drug delivery systems.
Introduction: The Significance of Acyl Chain Symmetry and Length
This compound, hereafter referred to as PC(17:0/17:0), is a synthetic phospholipid distinguished by its two saturated heptadecanoyl (C17:0) fatty acid chains. As a member of the phosphatidylcholine (PC) family, it possesses a characteristic polar headgroup containing a phosphate and a choline moiety, and a nonpolar tail region composed of the two fatty acid chains esterified to the sn-1 and sn-2 positions of a glycerol backbone.
The physical properties of phospholipids are profoundly influenced by the length and degree of saturation of their acyl chains. PC(17:0/17:0), with its long, saturated, and symmetrically placed acyl chains, is a valuable tool for investigating the fundamental principles of lipid self-assembly, membrane fluidity, and phase behavior. Its distinct properties make it a useful component in model membrane systems where precise control over bilayer characteristics is required.
Chemical and Molecular Properties
A foundational understanding of the chemical and molecular characteristics of PC(17:0/17:0) is essential for its effective application. These properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | PC(17:0/17:0), 1,2-diheptadecanoyl-sn-glycero-3-phosphorylcholine | |
| Molecular Formula | C₄₂H₈₄NO₈P | |
| Molecular Weight | 762.09 g/mol | |
| Appearance | White powder | |
| Storage Temperature | -20°C |
Molecular Structure:
The structure of PC(17:0/17:0) dictates its amphiphilic nature, a key driver of its self-assembly into bilayer structures in aqueous environments.
Caption: Chemical structure of this compound.
Thermotropic Phase Behavior
In a hydrated state, phospholipids like PC(17:0/17:0) exhibit thermotropic phase transitions, changing from a well-ordered gel phase to a more fluid liquid-crystalline phase as the temperature increases. This transition is a critical determinant of membrane fluidity and permeability.
The gel-to-liquid crystalline phase transition temperature (Tm) for PC(17:0/17:0) is 50°C [1]. Below this temperature, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a thicker, less permeable bilayer. Above the Tm, the chains become disordered with rotational isomers, leading to a thinner, more fluid, and more permeable membrane.
The relationship between acyl chain length and Tm in saturated phosphatidylcholines is well-established, with longer chains leading to higher transition temperatures due to increased van der Waals interactions between the chains[2].
Distinction from Melting Point:
It is crucial to distinguish the phase transition temperature (Tm) from the melting point. The Tm refers to the transition in a hydrated lipid aggregate (e.g., a liposome), while the melting point is the temperature at which the anhydrous crystalline solid transitions to a liquid. The melting point of anhydrous PC(17:0/17:0) is significantly higher and less relevant for most biological and pharmaceutical applications where the lipid is used in an aqueous environment.
Experimental Determination of Phase Transition Temperature: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to determine the thermotropic phase behavior of lipids. It measures the heat flow into or out of a sample as a function of temperature.
Caption: Workflow for DSC analysis of phospholipid phase transitions.
Protocol for DSC Analysis of PC(17:0/17:0) Liposomes:
-
Lipid Film Formation: A known amount of PC(17:0/17:0) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film on the walls of a glass vial.
-
Hydration: The lipid film is hydrated with an aqueous buffer at a temperature above the expected Tm (e.g., 60°C) to form a multilamellar vesicle (MLV) suspension.
-
Sample Encapsulation: A precise volume of the MLV suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing the same volume of buffer is also prepared.
-
DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the phase transition (e.g., 20°C to 70°C) at a controlled rate (e.g., 1-5°C/min).
-
Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).
Solubility and Aggregation Behavior
Solubility:
Due to its amphiphilic nature, the solubility of PC(17:0/17:0) is highly dependent on the solvent.
-
Aqueous Solutions: PC(17:0/17:0) is poorly soluble in water. In aqueous media, it spontaneously self-assembles to minimize the unfavorable interactions between its hydrophobic acyl chains and water, forming bilayer structures such as liposomes.
-
Organic Solvents: PC(17:0/17:0) is soluble in various organic solvents and solvent mixtures. Based on the properties of similar long-chain phospholipids, it is expected to be soluble in:
-
Chloroform
-
Chloroform/Methanol mixtures
-
Ethanol
-
Aggregation in Aqueous Solutions and Critical Micelle Concentration (CMC):
When dispersed in water, phospholipids can form different types of aggregates, primarily micelles or bilayers. The preferred structure is largely determined by the geometry of the lipid molecule, which can be described by the critical packing parameter.
For diacyl phosphatidylcholines with long saturated chains like PC(17:0/17:0), the cross-sectional area of the two hydrocarbon chains is similar to that of the polar headgroup, favoring the formation of planar bilayer structures (liposomes) rather than curved micelles.
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles begin to form. For lipids like PC(17:0/17:0) that strongly prefer to form bilayers, the concept of a CMC is less relevant. The concentration of monomeric lipid in equilibrium with the bilayer is exceedingly low, estimated to be in the nanomolar range for similar long-chain PCs[3]. Therefore, a definitive CMC value for PC(17:0/17:0) is not typically reported.
Experimental Characterization of Lipid Aggregates
Dynamic Light Scattering (DLS) for Size Analysis of Liposomes:
Dynamic Light Scattering is a non-invasive technique used to measure the size distribution of particles, such as liposomes, in suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.
Caption: Workflow for DLS analysis of liposome size.
Protocol for DLS Analysis of PC(17:0/17:0) Liposomes:
-
Liposome Preparation: Prepare a suspension of PC(17:0/17:0) liposomes using a method such as thin-film hydration followed by extrusion to obtain vesicles of a more uniform size.
-
Sample Dilution: Dilute the liposome suspension with the same buffer used for hydration to a concentration suitable for DLS analysis, ensuring the sample is free of dust and other contaminants by filtering if necessary.
-
DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument's software will measure the time-dependent fluctuations in scattered light intensity.
-
Data Analysis: The software calculates the autocorrelation function of the intensity fluctuations and uses this to determine the diffusion coefficient of the liposomes. The Stokes-Einstein equation is then applied to calculate the hydrodynamic radius and the size distribution of the vesicles.
Langmuir-Blodgett Trough for Monolayer Analysis:
The Langmuir-Blodgett (LB) trough technique allows for the formation and characterization of monomolecular layers of lipids at an air-water interface. This method provides insights into the packing behavior and surface pressure-area isotherms of phospholipids.
Protocol for Langmuir-Blodgett Analysis of PC(17:0/17:0):
-
Trough Preparation: The LB trough is filled with a pure aqueous subphase (e.g., ultrapure water or a buffer).
-
Monolayer Formation: A solution of PC(17:0/17:0) in a volatile, water-immiscible solvent (e.g., chloroform) is carefully spread onto the surface of the subphase. The solvent is allowed to evaporate, leaving a lipid monolayer at the air-water interface.
-
Isotherm Measurement: Movable barriers on the trough compress the monolayer at a constant rate, while a sensitive balance measures the surface pressure. The resulting surface pressure-area isotherm provides information about the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).
-
Film Deposition (Optional): The compressed monolayer can be transferred onto a solid substrate to create Langmuir-Blodgett films for further analysis by techniques such as atomic force microscopy (AFM).
Conclusion
This compound is a synthetic phospholipid whose physical properties are primarily dictated by its long, saturated C17:0 acyl chains. Its high phase transition temperature of 50°C results in the formation of stable, well-ordered bilayers at physiological temperatures. While it readily forms liposomes in aqueous solutions, its propensity to form micelles is extremely low. The experimental techniques outlined in this guide, such as DSC, DLS, and Langmuir-Blodgett trough analysis, are essential tools for characterizing the behavior of PC(17:0/17:0) and other phospholipids in various research and development applications. A thorough understanding of these physical properties is paramount for the rational design of lipid-based systems with tailored functionalities.
References
-
Avanti Polar Lipids. (n.d.). 17:0 PC. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24778784, PC(17:0/17:0). Retrieved from [Link]
- Cevc, G. (1991). How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation: an effective chain-length model. Chemistry and Physics of Lipids, 57(2-3), 293–307.
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]
- Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by high sensitivity differential scanning calorimetry. Proceedings of the National Academy of Sciences, 73(11), 3862-3866.
- Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
- McConnell, H. M., & Kornberg, R. D. (1971). Lateral diffusion in spin-labeled phosphatidylcholine multilayers. Proceedings of the National Academy of Sciences, 68(10), 2564-2568.
Sources
- 1. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How membrane chain-melting phase-transition temperature is affected by the lipid chain asymmetry and degree of unsaturation: an effective chain-length model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
An In-Depth Technical Guide to 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine: Structure, Function, and Applications
This technical guide provides a comprehensive overview of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phospholipid with unique properties and applications in research and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's structure, physicochemical behavior, and utility in creating advanced lipid-based systems.
Introduction to this compound
This compound is a synthetic, high-purity phospholipid belonging to the phosphatidylcholine (PC) class. It is characterized by a glycerol backbone esterified with two heptadecanoic acid (17:0) saturated fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine head group at the sn-3 position. As a saturated, long-chain phospholipid, its behavior in aqueous environments is dominated by the formation of stable bilayer structures, making it a valuable component in the formulation of liposomes and other lipid nanoparticles for drug delivery and biomedical research.
The presence of odd-chain fatty acids (C17:0) makes this phospholipid particularly interesting for certain applications, such as its use as an internal standard in lipidomics, as it is less commonly found in biological membranes compared to its even-chain counterparts.
Physicochemical Properties
The physicochemical properties of this compound are critical to its function and are summarized in the table below. These properties are compared with its more common even-chained analogs, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; 16:0) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0).
| Property | This compound (17:0 PC) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; 16:0 PC) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0 PC) |
| Molecular Formula | C₄₂H₈₄NO₈P | C₄₀H₈₀NO₈P[1] | C₄₄H₈₈NO₈P[2] |
| Molecular Weight | 762.1 g/mol | 734.0 g/mol [1] | 790.16 g/mol |
| Acyl Chain Length | 17 carbons (saturated) | 16 carbons (saturated) | 18 carbons (saturated) |
| Phase Transition Temp. (Tm) | Intermediate between DPPC and DSPC | ~41 °C | ~55 °C |
The phase transition temperature (Tm) is a key parameter for phospholipids, representing the temperature at which the lipid bilayer transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.[3] The Tm of this compound is expected to be between that of DPPC and DSPC, reflecting the influence of acyl chain length on the van der Waals interactions between the lipid tails. This property is crucial for designing liposomes with specific membrane fluidity and release characteristics.
Core Function: Formation of Lipid Bilayers and Liposomes
The primary function of this compound in an aqueous environment is to self-assemble into lipid bilayers, which can form vesicular structures known as liposomes.[4][5] This behavior is driven by the amphiphilic nature of the molecule, with the hydrophilic phosphocholine head group interacting with water and the hydrophobic heptadecanoyl chains aggregating to minimize their contact with the aqueous phase.
The resulting bilayers are highly ordered and exhibit low permeability, particularly in the gel phase (below Tm). This makes liposomes formulated with this lipid suitable for encapsulating and protecting sensitive drug molecules, as well as for controlling their release.
Experimental Protocol: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes a standard laboratory procedure for the preparation of unilamellar liposomes incorporating this compound.
Materials:
-
This compound powder
-
Cholesterol (optional, for modulating membrane fluidity)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Dissolution: Dissolve this compound and any other lipid components (e.g., cholesterol) in the organic solvent in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will result in a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipid mixture to facilitate hydration.
-
Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution. The extruder should be maintained at a temperature above the Tm.
-
Characterization: Characterize the resulting liposomes for size, polydispersity, and encapsulation efficiency (if a drug is encapsulated).
Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.
Applications in Drug Delivery and Research
The stable and well-defined nature of bilayers formed from this compound makes it a valuable component in various applications.
Drug Delivery Systems
Liposomes formulated with long-chain saturated phospholipids like this compound are excellent vehicles for drug delivery.[6][7] The low permeability of the lipid bilayer in its gel state can minimize premature drug leakage, while the transition to the liquid-crystalline state can be exploited for temperature-sensitive drug release.
The inclusion of this lipid in formulations can enhance the bioavailability of encapsulated drugs, protect them from degradation, and enable targeted delivery to specific tissues.[4]
Caption: Diagram of a liposome illustrating the encapsulation of hydrophilic drugs in the aqueous core and lipophilic drugs within the lipid bilayer.
Model Membranes in Biophysical Research
Lipid bilayers composed of this compound serve as excellent model systems for studying the biophysical properties of cell membranes.[8] These synthetic membranes allow researchers to investigate fundamental processes such as lipid-protein interactions, membrane fusion, and the effects of various molecules on membrane structure and dynamics in a controlled environment.[9]
Internal Standard in Lipidomics
Due to the odd number of carbon atoms in its acyl chains, this compound is not commonly found in high concentrations in most biological systems. This makes it an ideal internal standard for quantitative lipidomics studies using mass spectrometry.[10] By adding a known amount of this lipid to a sample, it is possible to accurately quantify the levels of other, more common phospholipids.
Conclusion
This compound is a versatile, high-purity saturated phospholipid with significant utility in pharmaceutical sciences and biophysical research. Its ability to form stable, well-defined lipid bilayers makes it a key component in the development of advanced liposomal drug delivery systems. Furthermore, its unique odd-chain structure provides a valuable tool for quantitative lipid analysis. A thorough understanding of its physicochemical properties is essential for leveraging its full potential in these applications.
References
- Feigenson, G. W. (2007). Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol. PMC - NIH.
- Mora, S., et al. (2022). Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. PMC - PubMed Central.
- Owusu-Ware, S. K., et al. (2016). Phase behaviour of dehydrated phosphatidylcholines.
- Kaneshina, S., & Matsuki, H. (2019).
- Chem-Impex. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine.
- PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine.
- Sarkar, D., et al. (2022).
- Marsh, D. (1998).
- BenchChem. (n.d.).
- Chem-Impex. (n.d.). 1,2-Diarachidoyl-sn-glycero-3-phosphocholine.
- MedChemExpress. (n.d.). 1,2-dioctanoyl-sn-glycero-3-phosphocholine.
- ACS Publications. (2025). Protein–Lipid Interactions in a Three-Component POPC–Cholesterol–Sphingomyelin Modulated Membrane. The Journal of Physical Chemistry B.
- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. PubMed.
- Sigma-Aldrich. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine.
- PubChem. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine.
- Frontiers. (2024).
- Biosynth. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine.
- Salm, K. H., et al. (1995). Stereospecific Labeling of the Glycerol Moiety: Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed.
- Quinn, P. J., et al. (2000).
- Paul, B. K., & Guchhait, N. (2017). Interaction of curcumin with 1,2-dioctadecanoyl-sn-glycero-3-phosphocholine liposomes: Intercalation of rhamnolipids enhances membrane fluidity, permeability and stability of drug molecule. PubMed.
- Creative Biolabs. (2024).
- AMOLF Institutional Repository. (n.d.).
- Molecular Depot. (n.d.). 1,2-Didodecanoyl-sn-glycero-3-phosphocholine.
- ChemicalBook. (n.d.). 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE synthesis.
- MDPI. (2023).
- Creative Biostructure. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)(Lipo-407).
- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups.
- Cayman Chemical. (n.d.). 1,2-Dioleoyl-sn-glycero-3-PC.
- Kim, Y., et al. (2020). 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine increases insulin sensitivity in palmitate-treated myotubes and induces lipolysis in adipocytes. PubMed.
- NIH. (2024).
- Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine lyophilized powder.
- Ottokemi. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine, ≥99%.
- ResearchGate. (n.d.). Distribution of 1,2-dioleoyl-sn-glycero-3-phosphocholine m/z = 104, 166, and 184 (phosphocholine) fragments.
- MedChemExpress. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC).
- Creative Biostructure. (n.d.). 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)(Lipo-405).
- Bond, P. J., & Sansom, M. S. P. (2006).
- Lagassé, H. D., et al. (2013). Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin. PubMed.
- PubChem. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine.
- Larodan. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,2-Distearoyl-sn-glycero-3-phosphocholine | C44H88NO8P | CID 94190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,2-Distearoyl-sn-glycero-3-phosphocholine: Uses and Toxicological evaluation_Chemicalbook [chemicalbook.com]
- 7. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 8. Membrane-mediated protein interactions drive membrane protein organization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Protein Interactions of Integral Membrane Proteins: A Comparative Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the chemical synthesis of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC), a saturated phospholipid with odd-chain fatty acids. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization. The synthesis is centered around the robust and versatile Steglich esterification, a cornerstone of modern organic chemistry for the formation of ester bonds under mild conditions. Furthermore, this guide discusses the unique properties and potential applications of odd-chain phospholipids, providing a rationale for the synthesis of this specific molecule.
Introduction: The Significance of Odd-Chain Phospholipids
Phosphatidylcholines are the most abundant class of phospholipids in eukaryotic cell membranes and play a crucial role in membrane structure and signaling. While the majority of naturally occurring phospholipids contain even-chain fatty acids, those with odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), are gaining increasing attention in the scientific community.[1][2] OCFAs are found in various organisms, and their presence in human tissues has been linked to dietary intake and endogenous metabolism.[3][4]
Recent epidemiological studies have suggested an inverse association between the levels of OCFAs, like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), and the risk of various diseases.[1][2][4] These findings have spurred interest in the synthesis of high-purity odd-chain phospholipids for research purposes, including their use as internal standards in lipidomics and for investigating their biophysical properties and potential therapeutic applications.[1][5] this compound (DHPC), with its two C17:0 acyl chains, serves as a valuable tool in these investigations.
This guide will focus on a reliable and scalable chemical synthesis of DHPC, providing a detailed protocol that can be readily implemented in a standard organic chemistry laboratory.
Retrosynthetic Analysis and Strategy
The synthesis of this compound (DHPC) can be approached through the acylation of the commercially available chiral precursor, sn-glycero-3-phosphocholine (GPC), with two equivalents of heptadecanoic acid.
Caption: Retrosynthetic pathway for DHPC.
The key transformation is the formation of two ester bonds between the hydroxyl groups of GPC and the carboxyl groups of heptadecanoic acid. For this purpose, the Steglich esterification is an ideal choice due to its mild reaction conditions, which preserve the stereochemistry of the GPC backbone and are compatible with the sensitive phosphate ester linkage.[6][7][8][9] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7][10]
Starting Materials and Reagents
A successful synthesis relies on the quality of the starting materials and reagents. The following table summarizes the key components for the synthesis of DHPC.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| sn-Glycero-3-phosphocholine (GPC) | C8H20NO6P | 257.22 | ≥98% | Sigma-Aldrich, Avanti Polar Lipids | |
| Heptadecanoic Acid | C17H34O2 | 270.45 | >99% | Sigma-Aldrich, Larodan[11] | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C13H22N2 | 206.33 | ≥99% | Sigma-Aldrich, TCI | |
| 4-Dimethylaminopyridine (DMAP) | C7H10N2 | 122.17 | ≥99% | Sigma-Aldrich, Acros Organics | |
| Dichloromethane (DCM), Anhydrous | N/A | CH2Cl2 | 84.93 | ≥99.8% | Acros Organics, Fisher Scientific |
| Chloroform, Anhydrous | N/A | CHCl3 | 119.38 | ≥99.8% | Sigma-Aldrich, Fisher Scientific |
| Ethyl Acetate | N/A | C4H8O2 | 88.11 | ACS Grade | Fisher Scientific, VWR |
| Acetone | N/A | C3H6O | 58.08 | ACS Grade | Fisher Scientific, VWR |
Experimental Protocol: Synthesis of DHPC via Steglich Esterification
This protocol is adapted from the synthesis of similar diacylphosphatidylcholines and is optimized for the preparation of DHPC.[12][13]
Reaction Setup and Stoichiometry
The following stoichiometry is based on a 10 mmol scale of the starting material, sn-glycero-3-phosphocholine (GPC). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
| Reagent | Amount (g) | Moles (mmol) | Molar Ratio |
| sn-Glycero-3-phosphocholine (GPC) | 2.57 | 10 | 1.0 |
| Heptadecanoic Acid | 13.0 | 48 | 4.8 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 9.90 | 48 | 4.8 |
| 4-Dimethylaminopyridine (DMAP) | 3.05 | 25 | 2.5 |
| Anhydrous Chloroform | 100 mL | N/A | N/A |
Step-by-Step Procedure
-
Preparation of GPC: To enhance its solubility and reactivity in the organic solvent, GPC can be adsorbed onto silica gel. Dissolve 2.57 g (10 mmol) of GPC in a minimal amount of methanol (e.g., 8-10 mL). Add this solution dropwise to 7.9 g of silica gel with stirring. Concentrate the silica-GPC complex under vacuum at 40°C for 1 hour, followed by 1 hour at 80°C to ensure complete removal of methanol.[12]
-
Reaction Assembly: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the silica-GPC complex, 13.0 g (48 mmol) of heptadecanoic acid, 3.05 g (25 mmol) of DMAP, and 100 mL of anhydrous chloroform.
-
Initiation of the Reaction: Purge the flask with nitrogen or argon. Stir the mixture at room temperature for 15-20 minutes to ensure good dispersion.
-
Addition of DCC: Add 9.90 g (48 mmol) of DCC to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 45°C and stir for 72 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).
-
Work-up: After 72 hours, cool the reaction mixture to room temperature. A white precipitate of dicyclohexylurea (DCU) will have formed. Remove the DCU and silica gel by filtration. Wash the solid residue with chloroform.
-
Extraction: Combine the filtrates and wash sequentially with 0.5 M HCl and saturated sodium bicarbonate solution to remove any remaining DMAP and unreacted heptadecanoic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Experimental workflow for the synthesis of DHPC.
Purification of DHPC
The crude product will contain the desired DHPC, unreacted starting materials, and by-products such as N-acylurea. A sequential recrystallization procedure is effective for obtaining high-purity DHPC.[12][13]
-
Recrystallization from Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 50°C). Cool the solution to 4°C to induce crystallization of DHPC. The majority of the urea-type by-products will be removed in this step.[13] Repeat this process until the purity of the product does not significantly improve as determined by TLC.
-
Recrystallization from Acetone: For the final purification step, dissolve the product from the ethyl acetate recrystallization in a minimal amount of hot acetone. Cool the solution to induce the crystallization of highly pure DHPC.[13] Collect the crystals by vacuum filtration and dry under high vacuum.
Quality Control and Characterization
The identity and purity of the synthesized DHPC should be confirmed using a combination of analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization: Iodine vapor or phosphomolybdic acid stain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of DHPC.
-
¹H NMR: The spectrum should show characteristic signals for the glyceryl backbone protons, the choline headgroup protons, and the acyl chain protons. The absence of signals corresponding to the free hydroxyl groups of GPC confirms the completion of the acylation.[12][14]
-
³¹P NMR: A single peak in the phosphodiester region confirms the presence of the phosphate group and the absence of phosphate-containing impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized DHPC. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.[15][16][17][18] The expected molecular weight for DHPC (C₄₂H₈₄NO₈P) is 762.13 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).
Enzymatic Synthesis Approaches: An Overview
While this guide focuses on chemical synthesis, it is worth noting that enzymatic methods for phospholipid synthesis exist.[19] Lipases can catalyze the acylation of GPC, often with regioselectivity for the sn-1 position.[19][20] Subsequent acylation of the sn-2 position can be achieved using another enzyme, such as phospholipase A2, or through chemical means.[19] However, achieving high yields of the diacyl product with long-chain saturated fatty acids can be challenging, and these methods are often more suitable for the synthesis of lysophosphatidylcholines or phospholipids with unsaturated fatty acids.[20][21]
Conclusion
The chemical synthesis of this compound via Steglich esterification is a reliable and efficient method for producing this valuable research tool. The protocol detailed in this guide, from the preparation of starting materials to the final purification and characterization, provides a comprehensive roadmap for researchers in the fields of lipidomics, membrane biophysics, and drug development. The availability of high-purity odd-chain phospholipids like DHPC will undoubtedly contribute to a deeper understanding of their biological roles and potential therapeutic applications.
References
- D'Arrigo, P., & Servi, S. (2010). Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. Rendiconti Lincei, 21(1), 85-93.
- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups.
- Wujkowska, Z., Gendaszewska-Darmach, E., & Rój, E. (2018).
- Lee, J. S., Lee, S., Park, S., & Lee, H. G. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1386632.
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Yang, L., Zhang, Q., Liu, J., Xu, J., Li, Z., Wang, J., ... & Xue, C. (2017). Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system. Food Chemistry, 229, 33-39.
- Lux, G., Mansfeld, J., & Ulbrich-Hofmann, R. (2003). Enzymatic fatty acid exchange in glycero‐phospholipids. Biotechnology and Applied Biochemistry, 38(3), 253-261.
- D'Souza, M. R., & Singleton, J. A. (1995). U.S. Patent No. 5,453,523. Washington, DC: U.S.
- Chakrabarti, P., & Khorana, H. G. (1975). Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. Biochemistry, 14(23), 5021-5033.
- Han, X., & Gross, R. W. (2022). The foundations and development of lipidomics. Journal of Lipid Research, 63(3), 100164.
- Bertoli, S., & Stierli, B. (1976). Experiments on Enzymatic Acylation of Sn-Glycerol 3-phosphate With Enzyme Preparations From Pea and Spinach Leaves. Planta, 132(2), 161-168.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Kim, B. H., & Akoh, C. C. (2015). Enzymatic synthesis of lysophosphatidylcholine containing CLA from sn-glycero-3-phosphatidylcholine (GPC) under vacuum. Food Chemistry, 173, 73-78.
- Hafeman, N. J., & Sarpong, R. (2020). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Beilstein Journal of Organic Chemistry, 16, 2963-2989.
- Neises, B., & Steglich, W. (1990).
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Stutts, W. L., Menger, R. F., & Yost, R. A. (2013). Characterization of phosphatidylcholine oxidation products by MALDI MS(n). Analytical Chemistry, 85(23), 11468-11475.
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
- Lee, J. S., Lee, S., Park, S., & Lee, H. G. (2024).
- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444.
- Han, X., & Gross, R. W. (1995). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(12), 1202-1210.
- Klein, D. R., Smith, N. B., & Brodbelt, J. S. (2015). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Analytical and Bioanalytical Chemistry, 407(23), 7047-7056.
- Ni, M., Umezawa, M., Shinozaki, S., Nishina, Y., & Nishimune, H. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. Bioscience, Biotechnology, and Biochemistry, 84(10), 2049-2054.
- Deshpande, S. S., & Cheryan, M. (1984). Extraction and purification of phosphatidylcholine from soyabean lecithin. Journal of the American Oil Chemists' Society, 61(6), 1061-1064.
- Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.
-
PubChem. (n.d.). 1-Heptadecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
- Cheung, A. P., & Olson, L. L. (1990). 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 729-734.
- Ni, M., Umezawa, M., Shinozaki, S., Nishina, Y., & Nishimune, H. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. Taylor & Francis Online.
- van den Heuvel, R. H., van der Ent, F. M., & Wirtz, K. W. (2002). Human phosphatidylcholine transfer protein: purification, crystallization and preliminary X-ray diffraction data. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1596(1), 1-5.
-
LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]
- Schiller, J. (2018). Visualizing phosphatidylcholine via mass spectrometry imaging: relevance to human health. Expert Review of Proteomics, 15(10), 791-800.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The presence of odd-chain fatty acids in Drosophila phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. larodan.com [larodan.com]
- 12. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 1H-NMR assay of phosphatidylcholine and phosphatidylethanolamine in AL721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Characterization of phosphatidylcholine oxidation products by MALDI MS(n). | Semantic Scholar [semanticscholar.org]
- 16. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualizing phosphatidylcholine via mass spectrometry imaging: relevance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Role of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine in Crafting Advanced Model Membranes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of membrane biophysics and drug discovery, the ability to create reliable and versatile model membranes is paramount. These artificial systems provide a controlled environment to unravel the complexities of membrane protein function, lipid-protein interactions, and the mechanisms of drug delivery. Among the arsenal of tools available to researchers, 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) has emerged as a uniquely potent short-chain phospholipid. This guide offers a comprehensive exploration of DHPC's properties and its pivotal role in the formation and characterization of sophisticated model membranes, such as bicelles and liposomes, providing field-proven insights for robust experimental design.
Understanding DHPC: A Molecular Workhorse for Model Membranes
1,2-diheptanoyl-sn-glycero-3-phosphocholine, a synthetic phospholipid with two seven-carbon acyl chains, possesses a unique amphipathic nature that makes it an invaluable tool in membrane science.[1] Unlike its long-chain counterparts that readily form bilayers, DHPC's shorter acyl chains and comparatively larger headgroup favor the formation of micelles in aqueous solutions above its critical micelle concentration (CMC) of approximately 1.4 mM.[2] This detergent-like property is central to its utility.
DHPC's primary functions in the context of model membranes are twofold: as a solubilizing agent for membrane proteins and as a key component in the formation of bicelles. Its ability to gently extract proteins from their native membranes while preserving their structure and function is a significant advantage over harsher detergents.[3][4] This is attributed to DHPC's tendency to interact primarily with the lipid bilayer rather than the protein itself, effectively shielding the hydrophobic transmembrane domains without causing denaturation.[2][4]
Physicochemical Properties of DHPC
A thorough understanding of DHPC's physical and chemical characteristics is essential for its effective application. The following table summarizes its key properties:
| Property | Value | Source(s) |
| Molecular Weight | ~451.5 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~1.4 mM | [2] |
| Main Phase Transition Temperature (Tm) | Not typically observed in aqueous dispersion | [5] |
| Aggregation State in Water | Micelles | [2] |
| pH Stability Range | 4-10 | [2] |
The absence of a distinct gel-to-liquid crystalline phase transition for DHPC in aqueous dispersions is a notable feature, distinguishing it from many long-chain phospholipids.[5] This behavior is a direct consequence of its short acyl chains, which do not pack as tightly as longer chains.
Engineering Model Membranes with DHPC: From Bicelles to Liposomes
DHPC's versatility shines in its ability to form a variety of self-assembled structures when mixed with other lipids. The most prominent of these are bicelles, which have become a staple in structural biology for studying membrane proteins by solution NMR.
Bicelles: Discoidal Rafts for Membrane Protein Studies
Bicelles are discoidal, lipid-bilayer-like structures composed of a planar bilayer of a long-chain phospholipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), surrounded by a rim of a short-chain phospholipid, typically DHPC.[6][7] The DHPC molecules shield the hydrophobic edges of the DMPC bilayer from the aqueous environment.
The morphology and behavior of these bicelles are critically dependent on the molar ratio of the long-chain lipid to the short-chain lipid, known as the "q-ratio" (q = [Long-chain lipid]/[DHPC]).[6][7]
-
Low q-ratios (q < 1): At low q-ratios, the system is dominated by DHPC, leading to the formation of mixed micelles.[8]
-
Intermediate q-ratios (0.5 ≤ q ≤ 1): In this range, small, rapidly tumbling isotropic bicelles are formed.[9] These are particularly useful for solution NMR studies of membrane proteins as they provide a membrane-like environment while allowing for the high-resolution spectra necessary for structural determination.[9]
-
High q-ratios (q > 2.5): At higher q-ratios and lipid concentrations, the bicelles become larger and can align in a magnetic field, making them suitable for solid-state NMR studies.[6]
The choice of q-ratio is therefore a critical experimental parameter that must be tailored to the specific application and the protein under investigation. For instance, a q-ratio between 0.5 and 0.6 is often a good compromise for high-resolution liquid-state NMR, providing a lipid environment close to that of a planar bilayer while maintaining a suitable tumbling time for the protein-bicelle complex.[9]
This protocol describes the preparation of small, isotropic bicelles suitable for solution NMR studies.
-
Lipid Preparation:
-
Calculate the required amounts of DMPC and DHPC for the desired total lipid concentration and a q-ratio of 0.5.
-
Dissolve the appropriate amounts of DMPC and DHPC powders in chloroform in a round-bottom flask.
-
-
Film Formation:
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the dried lipid film to achieve the final total lipid concentration.
-
Hydrate the lipid film by vortexing vigorously.
-
-
Clarification:
-
The solution will appear cloudy. To obtain a clear bicelle solution, perform several cycles of heating and cooling:
-
Repeat this cycle until the solution becomes transparent.
-
-
Protein Reconstitution (if applicable):
-
The purified membrane protein, typically in a detergent solution, can be added to the pre-formed bicelles.
-
The mixture is then dialyzed or subjected to bio-bead treatment to remove the original detergent, allowing the protein to incorporate into the bicelles.
-
Caption: Workflow for the preparation of isotropic bicelles.
Liposomes: Modulating Bilayer Properties with DHPC
While DHPC itself forms micelles, it can be incorporated into bilayers of long-chain phospholipids to create liposomes with modified properties. The inclusion of a short-chain lipid like DHPC can alter the packing of the lipid acyl chains, leading to changes in membrane fluidity and elasticity.[11] For example, adding DHPC to DOPC or DPMPC bilayers can make the resulting liposomes more elastic and less rigid.[11] This can be particularly advantageous in drug delivery applications where more deformable vesicles may exhibit enhanced tissue penetration.
Characterization of DHPC-Containing Model Membranes
A multi-pronged approach is necessary to thoroughly characterize the structure and dynamics of DHPC-containing model membranes.
Dynamic Light Scattering (DLS)
DLS is a rapid and non-invasive technique used to determine the size distribution of particles in a suspension. It is an excellent first-pass method to assess the formation and homogeneity of bicelles or liposomes. For instance, DLS can distinguish between small isotropic bicelles (typically < 30 nm in diameter) and larger, more heterogeneous vesicles.[10][12]
Small-Angle X-ray Scattering (SAXS)
SAXS provides detailed structural information about the size and shape of nanoparticles in solution. For bicelles, SAXS can be used to determine key parameters such as the thickness of the lipid bilayer and the overall dimensions of the discoidal structure.[8] This technique is particularly powerful for distinguishing between different models of bicelle morphology, such as the classical segregated model versus a more mixed lipid-detergent arrangement.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying DHPC-containing model membranes, especially in the context of membrane protein structural biology.
-
Solution NMR: As mentioned, isotropic bicelles are ideal for solution NMR studies of membrane proteins.[9] The protein is reconstituted into the bicelles, and multidimensional NMR experiments are used to determine its three-dimensional structure and dynamics.
-
Solid-State NMR: Larger, magnetically alignable bicelles are employed in solid-state NMR to study the orientation and structure of membrane-associated peptides and proteins.[6]
-
³¹P NMR: Phosphorus-31 NMR is a valuable tool for probing the phase behavior and organization of phospholipid assemblies. The chemical shift of the phosphate headgroup is sensitive to its local environment, allowing for the differentiation between lipids in a bilayer versus those at the high-curvature rim of a bicelle.[6]
Caption: Key techniques for characterizing DHPC model membranes.
Concluding Remarks: A Versatile Tool for Advancing Membrane Research
This compound stands out as a remarkably versatile and effective tool for the creation and study of model membranes. Its unique physicochemical properties enable the formation of a range of self-assembled structures, most notably bicelles, which have revolutionized the study of membrane proteins by solution NMR. The ability to fine-tune the properties of these model membranes through parameters like the q-ratio provides researchers with a high degree of control over their experimental systems. A thorough understanding of the principles outlined in this guide, coupled with a multi-technique approach to characterization, will empower researchers to harness the full potential of DHPC in their endeavors to unravel the complexities of biological membranes.
References
-
Maruyama, S., Matsuki, H., Ichimori, H., & Kaneshina, S. (1996). Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane. Chemistry and Physics of Lipids, 82(2), 125–132. [Link]
-
Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC). Retrieved from [Link]
-
Kim, J. T., Mattai, J., & Shipley, G. G. (1987). Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers. Biochemistry, 26(21), 6592–6598. [Link]
-
Tanaka, M., & Nakano, M. (2012). Preparation of Planar Lipid Bilayer Membrane by Utilizing Bicelles and Its Characterization. Journal of the Japan Society of Colour Material, 85(11), 441-445. [Link]
-
Ueda, K., Sou, K., & Tero, R. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Colloids and Interfaces, 2(4), 73. [Link]
-
Coutard, N., Bélières, M., & Marcotte, I. (2014). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Langmuir, 30(20), 5913–5921. [Link]
-
Mahal, L. K., & Deber, C. M. (2014). Characterizing the Structure of Lipodisq Nanoparticles for Membrane Protein Spectroscopic Studies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 32-38. [Link]
-
Oliver, R. C., Lipfert, J., Fox, D. A., & Columbus, L. (2013). Low-q Bicelles Are Mixed Micelles. Journal of the American Chemical Society, 135(20), 7470–7473. [Link]
-
Vermaas, J. V., & Tajkhorshid, E. (2014). Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 118(7), 1754–1766. [Link]
-
Park, S. H., & Opella, S. J. (2012). Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition. Journal of Biomolecular NMR, 52(4), 361–366. [Link]
-
Prosser, R. S., & Gaede, H. C. (2003). Bicelles: A natural 'molecular goniometer' for structural, dynamical and topological studies of molecules in membranes. Current Opinion in Colloid & Interface Science, 8(1), 21-30. [Link]
-
ResearchGate. (n.d.). Critical micellar concentration of DPC in various media. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transition temperatures of DHPC-MLV at various concentrations of DMSO. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Bicelle Preperation. Retrieved from [Link]
-
Kaneshina, S. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Membranes, 3(3), 169–193. [Link]
-
ResearchGate. (n.d.). Lipid Concentration and Molar Ratio Boundaries for the Use of Isotropic Bicelles. Retrieved from [Link]
-
Prosser, R. S., Hwang, J. S., & Vold, R. R. (1998). Thermal stabilization of DMPC/DHPC bicelles by addition of cholesterol sulfate. Journal of Magnetic Resonance, 131(2), 336-339. [Link]
-
Gabriel, N. E., & Roberts, M. F. (1987). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biochemistry, 26(8), 2432–2440. [Link]
-
Lind, S. E., & Smith, I. C. (1980). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Biochemistry, 19(15), 3491–3497. [Link]
-
Gath, J. R., & Sligar, S. G. (2023). Membrane Protein Binding Interactions Studied in Live Cells via Diethylpyrocarbonate Covalent Labeling Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(6), 1083–1092. [Link]
-
Matsuki, H., Goto, F., Kaneshina, S., & Roy, R. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1374(1-2), 125-133. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine. PubChem Compound Database. Retrieved from [Link]
-
University of Virginia. (n.d.). 82 liposomes of DHPC, DOpe, DLPC, POPC, PLPC, and egg PC with and without 50. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). 06:0 PC (DHPC) Lipids. Retrieved from [Link]
-
Arora, A., Abildgaard, F., Bushweller, J. H., & Tamm, L. K. (2001). Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences, 98(16), 9032-9037. [Link]
-
ResearchGate. (n.d.). Characterization of new DOPC/DHPC platform for dermal applications. Retrieved from [Link]
-
Arora, A., Abildgaard, F., Bushweller, J. H., & Tamm, L. K. (2001). Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. Proceedings of the National Academy of Sciences of the United States of America, 98(16), 9032–9037. [Link]
-
ResearchGate. (n.d.). Membrane Protein Binding Interactions Studied in Live Cells via Diethylpyrocarbonate Covalent Labeling Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]
-
Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem Compound Database. Retrieved from [Link]
-
Abdel-Messih, M., El-Kamel, A., & El-Khatib, K. (2022). Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment. Pharmaceutics, 14(7), 1398. [Link]
-
Kura, M., Sjöblom, B., Vestergaard, B., & Lindorff-Larsen, K. (2020). Structure and dynamics of a nanodisc by integrating NMR, SAXS and SANS experiments with molecular dynamics simulations. eLife, 9, e56502. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. PubChem Compound Database. Retrieved from [Link]
-
Kura, M., Sjöblom, B., Vestergaard, B., & Lindorff-Larsen, K. (2020). Structure and dynamics of a nanodisc by integrating NMR, SAXS and SANS experiments with molecular dynamics simulations. eLife, 9, e56502. [Link]
-
Combet, S., Breyton, C., & Ebel, C. (2022). Analysis and modeling of SDS and DPC micelle SAXS data for membrane protein solution structure characterization. Data in Brief, 42, 108153. [Link]
-
Fazio, B., D'Andrea, C., Foti, C., & Farsaci, F. (2023). μ-Raman Spectroscopic Temperature Dependence Study of Biomimetic Lipid 1,2-Diphytanoyl-sn-glycero-3-phosphocholine. Applied Sciences, 13(13), 7701. [Link]
-
Sharma, G., & Nagarajan, S. (2022). Structural Characterization Study of a Lipid Nanocapsule Formulation Intended for Drug Delivery Applications Using Small-Angle Scattering Techniques. Molecular Pharmaceutics, 19(4), 1183–1193. [Link]
-
Rondelli, V., Brocca, P., & Lolicato, M. (2018). Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction. International Journal of Molecular Sciences, 19(12), 3848. [Link]
Sources
- 1. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Low-q Bicelles Are Mixed Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the Structure of Lipodisq Nanoparticles for Membrane Protein Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0))
This guide provides a comprehensive technical overview of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)), a synthetic, saturated phosphatidylcholine with unique applications in lipidomics and membrane biophysics. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, applications, and methodologies associated with this odd-chain phospholipid.
Introduction: The Significance of an Odd-Chain Phospholipid
In the vast landscape of lipid research, even-chain phospholipids dominate biological systems. However, odd-chain phospholipids, such as this compound, are gaining significant attention. Composed of a glycerol backbone, a phosphocholine headgroup, and two 17-carbon heptadecanoic acid acyl chains, this molecule's unique structure makes it an invaluable tool in mass spectrometry-based lipidomics. Its synthetic nature and rarity in most biological samples position it as an ideal internal standard for the accurate quantification of phospholipids.[1] Furthermore, the study of odd-chain fatty acids and their incorporation into complex lipids is an expanding field, with research suggesting differential physiological roles compared to their even-chain counterparts.[2][3]
Core Physicochemical Properties
The distinct properties of PC(17:0/17:0) are foundational to its application in research. As a saturated, long-chain phospholipid, its behavior in solution and within lipid bilayers is predictable and well-characterized, making it a reliable standard.
| Property | Value | Source(s) |
| CAS Number | 70897-27-7 | [1][4][5] |
| Molecular Formula | C₄₂H₈₄NO₈P | [2][4][5] |
| Molecular Weight | 762.09 g/mol | [1][5] |
| Purity | >99% (TLC) | [1] |
| Appearance | White Powder | [1] |
| Storage Temperature | -20°C | [1][4] |
| Stability | At least 2 years at -20°C | [4] |
| Transition Temperature (Tm) | 50°C | [4] |
Handling, Storage, and Safety Protocols
Proper handling and storage are paramount to maintaining the integrity of PC(17:0/17:0) and ensuring laboratory safety. While this substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.
Storage: For long-term stability, this compound should be stored as a solid at -20°C.[1][4] The product is stable for at least two years under these conditions.[4] Some suppliers may ship the product on dry ice to maintain this temperature during transit.[1]
Handling:
-
As a Solid: When handling the powdered form, avoid dust formation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]
-
In Solution: PC(17:0/17:0) is typically dissolved in organic solvents like chloroform or a mixture of chloroform and methanol. Handle these solutions in a fume hood to avoid inhalation of vapors.
-
First Aid Measures: In case of skin contact, wash with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and do not induce vomiting.[6]
Disposal: Dispose of the compound and its containers in accordance with local, regional, and national regulations. Avoid release into the environment.
Key Applications in Research and Development
The primary utility of this compound stems from its identity as a non-native, odd-chain phospholipid.
Internal Standard in Quantitative Lipidomics
The most prominent application of PC(17:0/17:0) is as an internal standard for the quantification of phospholipids in complex biological samples via mass spectrometry (LC-MS/MS).[1] The rationale for this application is threefold:
-
Non-Endogenous Nature: Phospholipids with 17-carbon fatty acid chains are not typically found in significant amounts in most mammalian cells and tissues, minimizing interference with the measurement of endogenous lipids.
-
Chemical Similarity: As a phosphatidylcholine, it behaves similarly to other endogenous PCs during lipid extraction and ionization in the mass spectrometer, allowing for reliable correction of experimental variations.
-
Distinct Mass: Its unique mass-to-charge ratio (m/z) allows for easy differentiation from even-chain phospholipids in a mass spectrum.
It is frequently included in internal standard mixtures for broad-spectrum lipid analysis in various matrices, including plasma, tissues, and cultured cells.[7][8]
Model Membrane Studies
Saturated phosphatidylcholines are fundamental components in the creation of artificial lipid bilayers, such as liposomes and supported lipid bilayers. These model membranes are crucial for studying:
-
Membrane fluidity and phase behavior.
-
Lipid-protein interactions.
-
The permeability of membranes to drugs and other small molecules.
While less common than its even-chain counterparts like DPPC (16:0) or DSPC (18:0), PC(17:0/17:0) can be used to investigate the specific effects of odd-chain acyl groups on bilayer properties.
Experimental Protocols
The following protocols are examples of how this compound is utilized in a research setting. These are intended as a guide and may require optimization for specific experimental conditions.
Preparation of an Internal Standard Stock Solution
To ensure accurate quantification, the internal standard must be prepared with high precision.
Methodology:
-
Weighing: Accurately weigh a precise amount of PC(17:0/17:0) powder (e.g., 1 mg) using an analytical balance.
-
Dissolution: Dissolve the powder in a known volume of a suitable organic solvent, such as chloroform or a 2:1 chloroform:methanol (v/v) mixture, to create a concentrated stock solution (e.g., 1 mg/mL).
-
Storage: Store the stock solution in an amber glass vial at -20°C to prevent solvent evaporation and degradation.
-
Working Solution: Prepare a working solution by diluting the stock solution to the desired final concentration for spiking into samples.
Lipid Extraction from Plasma using a Modified Matyash Method
This protocol describes a common method for extracting lipids from plasma for LC-MS analysis, incorporating PC(17:0/17:0) as an internal standard.[8]
Methodology:
-
Sample Aliquoting: In a 1.5 mL Eppendorf tube, place a small aliquot of blood plasma (e.g., 10 µL).
-
Internal Standard Spiking: Add 225 µL of cold methanol containing the PC(17:0/17:0) internal standard (and other standards as needed). Vortex for 10 seconds.
-
Solvent Addition: Add 750 µL of cold methyl tert-butyl ether (MTBE).
-
Extraction: Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.
-
Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Drying: Evaporate the solvent using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitution: Resuspend the dried lipid extract in a solvent suitable for your LC-MS system (e.g., a methanol/toluene mixture) before analysis.[8]
Conclusion
This compound is a high-purity, synthetic phospholipid that serves as an essential tool for the modern lipidomics laboratory. Its unique odd-chain structure provides an ideal internal standard for accurate and reproducible quantification of phospholipids by mass spectrometry. As research into the distinct biological roles of odd-chain fatty acids continues to grow, the utility of molecules like PC(17:0/17:0) in both analytical and biophysical studies is set to expand, making it a key compound for professionals in drug development and life sciences research.
References
-
Bio-protocol. (n.d.). Lipid sample preparation. Retrieved from Bio-protocol. [Link]
-
Avanti Polar Lipids. (n.d.). 17:0 PC. Retrieved from [Link]
-
Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Retrieved from [Link]
-
Frontiers in Physiology. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Retrieved from [Link]
-
SickKids Research Institute. (n.d.). Lipids - SPARC BioCentre Molecular Analysis. Retrieved from [Link]
-
PLOS ONE. (2017). Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines. Retrieved from [Link]
-
Food & Function. (2022). Concentration and composition of odd-chain fatty acids in phospholipids and triacylglycerols in Chinese human milk throughout lactation. Retrieved from [Link]
-
MDPI. (2019). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved from [Link]
-
Bioscience, Biotechnology, and Biochemistry. (2020). The presence of odd-chain fatty acids in Drosophila phospholipids. Retrieved from [Link]
-
PubMed. (2017). Even- And Odd-Chain Saturated Fatty Acids in Serum Phospholipids Are Differentially Associated With Adipokines. Retrieved from [Link]
-
PubChem. (n.d.). PC(17:0/17:0). Retrieved from [Link]
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. PC(17:0/17:0) | C42H84NO8P | CID 24778784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. agilent.com [agilent.com]
A Technical Guide to 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0 PC) for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0 PC), a synthetic phospholipid of significant utility in lipidomics, membrane biophysics, and drug delivery system development. We will explore its unique properties, commercial sourcing, and provide field-proven protocols for its application, empowering researchers to leverage this tool with precision and confidence.
Introduction: The Strategic Value of an Odd-Chain Saturated Phospholipid
This compound, commonly abbreviated as 17:0 PC or DHPC, is a diacyl-glycerophosphocholine characterized by two saturated 17-carbon fatty acid chains (heptadecanoic acid) esterified to the sn-1 and sn-2 positions of the glycerol backbone. The strategic advantage of 17:0 PC lies in its odd-numbered carbon chains. Heptadecanoic acid is found in very low abundance in most biological systems, particularly in mammalian tissues.[1][2][3] This near-absence in nature makes 17:0 PC an ideal internal standard for quantitative lipidomics, as it minimizes the risk of interference from endogenous lipid species.[1][4][5]
Furthermore, as a saturated phospholipid, 17:0 PC can be used to create lipid bilayers with specific physical properties, such as higher phase transition temperatures and reduced permeability compared to their unsaturated counterparts. This makes it a valuable component in the formulation of model membranes and liposomal drug delivery vehicles.[6][7]
Commercial Suppliers and Quality Considerations
For research and pharmaceutical applications, sourcing high-purity lipids is paramount. The primary and most reputable commercial supplier of this compound is Avanti Polar Lipids .
Avanti Polar Lipids provides this compound with a purity of >99%, verified by Thin-Layer Chromatography (TLC).[8] Their products are purified by High-Performance Liquid Chromatography (HPLC) and packaged under inert gas to prevent oxidation, ensuring stability and lot-to-lot consistency critical for reproducible research.[9]
Table 1: Commercial Supplier and Product Specifications
| Supplier | Product Name | Catalog Number | Purity | Form | Storage Temperature |
| Avanti Polar Lipids | 17:0 PC | 850360P | >99% (TLC) | White Powder | -20°C |
When selecting a supplier, researchers should always request a certificate of analysis to verify the purity, identity, and stability of the lipid. For drug development applications, sourcing from a supplier that adheres to current Good Manufacturing Practices (cGMP) is essential.[9]
Physicochemical Properties and Handling
Understanding the physical and chemical properties of 17:0 PC is crucial for its effective use in experimental protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₈₄NO₈P | [8] |
| Molecular Weight | 762.09 g/mol | [8] |
| CAS Number | 70897-27-7 | [9] |
| Physical Form | Powder | [8] |
| Purity | >99% | [8] |
| Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) | 50°C | [7][9] |
| Solubility | Chloroform, Methanol, Ethanol | [6] |
| Storage | -20°C in a dry, inert atmosphere | [8] |
Handling and Storage Protocol:
-
Receipt and Storage: Upon receipt, store the vial at -20°C. Before opening, allow the product to warm to room temperature to prevent condensation of moisture onto the lipid, which can lead to hydrolysis.
-
Inert Atmosphere: 17:0 PC is a saturated lipid and thus less susceptible to oxidation than unsaturated lipids. However, for long-term stability, it is best handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solution Preparation: Prepare stock solutions in high-purity organic solvents such as chloroform or a chloroform:methanol mixture (e.g., 2:1, v/v). Use glass vials with Teflon-lined caps to prevent leaching of plasticizers.
-
Storage of Solutions: Store stock solutions at -20°C. For extended storage, flushing the vial with an inert gas before sealing is recommended.
Application 1: Internal Standard for Quantitative Lipidomics
The core principle behind using 17:0 PC as an internal standard is to add a known quantity to a biological sample prior to lipid extraction.[4][8] Because the internal standard experiences the same sample preparation and analysis conditions as the endogenous lipids, any variability in extraction efficiency, sample transfer, or instrument response can be corrected for by normalizing the signal of the analyte to the signal of the internal standard.[10]
Workflow for Using 17:0 PC as an Internal Standard:
Caption: Workflow for quantitative lipidomics using an internal standard.
Detailed Protocol: Lipid Extraction with 17:0 PC Internal Standard
This protocol is adapted from the widely used Folch method for lipid extraction from plasma.
-
Prepare Internal Standard Stock Solution:
-
Accurately weigh approximately 10 mg of 17:0 PC powder.
-
Dissolve in a chloroform:methanol (2:1, v/v) solution to a final concentration of 1 mg/mL.
-
Store this stock solution at -20°C.
-
-
Sample Spiking and Extraction:
-
To a 1.5 mL glass tube, add 50 µL of plasma.
-
Add a known amount of the 17:0 PC internal standard stock solution (e.g., 10 µL of a 100 µg/mL working solution). The exact amount should be optimized based on the expected concentration of analytes and instrument sensitivity.
-
Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for your LC-MS system (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).
-
Inject the sample into the LC-MS system for analysis.
-
-
Data Analysis:
-
Identify and integrate the peak areas for both the endogenous lipid analytes and the 17:0 PC internal standard.
-
Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of 17:0 PC).
-
Relative quantification is achieved by comparing these ratios across different samples.
-
Application 2: Formulation of Liposomes
17:0 PC can be used to form liposomes for various applications, including as model membranes to study protein-lipid interactions or as drug delivery vehicles. Its saturated nature results in a relatively rigid and impermeable bilayer at physiological temperatures, given its transition temperature of 50°C.[7][9]
Workflow for Liposome Preparation by Thin-Film Hydration:
Caption: Thin-film hydration method for liposome preparation.
Detailed Protocol: Preparation of 100 nm Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve 10 mg of 17:0 PC in 1-2 mL of chloroform. If creating a mixed-lipid liposome, co-dissolve the other lipids (e.g., cholesterol) at the desired molar ratio at this stage.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Alternatively, for smaller volumes, evaporate the solvent under a gentle stream of nitrogen.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[2][3]
-
-
Hydration:
-
Pre-warm your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tm of 17:0 PC, approximately 60°C.[7]
-
Add 1 mL of the warm buffer to the dried lipid film.
-
Agitate the flask by vortexing or swirling in the warm water bath for 30-60 minutes. The lipid film will gradually swell and disperse to form a milky suspension of multilamellar vesicles (MLVs).[2]
-
-
Sizing by Extrusion:
-
Assemble a mini-extruder with a 100 nm polycarbonate membrane, following the manufacturer's instructions (e.g., Avanti Mini-Extruder).
-
Heat the extruder block to ~60°C to ensure the lipids remain in their fluid phase during extrusion.
-
Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder.
-
Pass the lipid suspension through the membrane 11-21 times. This process of repeated extrusion will reduce the size and lamellarity of the vesicles, resulting in a more homogenous population of LUVs with a diameter close to the pore size of the membrane.[11]
-
The resulting liposome suspension should appear more translucent.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, the stability will depend on the specific formulation, but they are typically stable for several days to weeks. Avoid freezing, as this can disrupt the vesicle structure.
-
Conclusion
This compound is a high-purity, synthetic phospholipid with significant utility for researchers in lipidomics and drug delivery. Its odd-chain fatty acid composition makes it an exceptional internal standard for mass spectrometry, enabling accurate and reproducible quantification of lipid species. Its defined physicochemical properties also allow for the rational design of model membranes and liposomal formulations. By following the detailed protocols and handling guidelines presented in this guide, scientists and drug development professionals can confidently integrate 17:0 PC into their workflows to achieve high-quality, reliable results.
References
-
-
Analysis Results - Shimadzu. (n.d.). Retrieved January 14, 2026, from [Link]
-
-
Byrska, B., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. NIH. [Link]
-
Castro-Perez, J. M., et al. (n.d.). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. UND School of Medicine & Health Sciences. [Link]_
-
Ekroos, K., et al. (n.d.). Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. LCGC North America. [Link]
-
Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PubMed Central. [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. NIH. [Link]
-
Koivusalo, M., et al. (n.d.). Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. NIH. [Link]
-
Longnecker, K., & Collins, J. (2017). Part 1: Preparation of lipid films for phospholipid liposomes. Protocols.io. [Link]
-
Avanti Polar Lipids. (n.d.). 17:0 PC Product Page. Retrieved January 14, 2026, from [Link]
-
Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). (PDF) A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Retrieved January 14, 2026, from [Link]
-
Shim, G., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. NIH. [Link]
-
West, J. A., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. [Link]
-
Ulmer, A., et al. (2019). Lipidomics from sample preparation to data analysis: a primer. PMC - NIH. [Link]
-
Al-Bayati, F. A., & Al-Azzawi, A. M. (2022). Liposomes: structure, composition, types, and clinical applications. PMC - NIH. [Link]
-
YouTube. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. Retrieved January 14, 2026, from [Link]
-
lipidomicstandards.org. (n.d.). Lipid Species Quantification. Retrieved January 14, 2026, from [Link]
-
Frontiers. (n.d.). Plasma Lipid Extraction Protocols for Lipidomics. Retrieved January 14, 2026, from [Link]
-
YouTube. (2016). Lipids for Liposomes: Selection, Preparation and Application | Di Bush, Avanti Polar Lipids. Retrieved January 14, 2026, from [Link]
-
Avanti Polar Lipids. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards. Retrieved January 14, 2026, from [Link]
-
eScholarship.org. (n.d.). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. Retrieved January 14, 2026, from [Link]
Sources
- 1. ijpab.com [ijpab.com]
- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 3. Avanti Polar Lipids [nanobiotec.iqm.unicamp.br]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. lipidomicstandards.org [lipidomicstandards.org]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Discovery and Significance of Odd-Chain Phospholipids
Abstract
For decades, the lipid landscape in biological systems was thought to be dominated by even-chain fatty acids. The discovery and characterization of odd-chain phospholipids have opened a new frontier in lipidomics, revealing a class of molecules with profound implications for cellular function and human health. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the world of odd-chain phospholipids. We will traverse their unique biosynthesis, delve into their physiological and pathophysiological roles, and provide detailed methodologies for their extraction, analysis, and quantification. Furthermore, this guide will explore the burgeoning field of their therapeutic applications, offering insights into the future of odd-chain phospholipids in medicine.
Introduction: Beyond the Even-Chain Paradigm
Phospholipids are fundamental components of cellular membranes, acting as a structural scaffold and participating in a myriad of cellular processes.[1] Historically, the fatty acyl chains of these lipids were predominantly considered to be of even-numbered carbon length, a direct consequence of the iterative addition of two-carbon units during de novo fatty acid synthesis. However, a growing body of evidence has illuminated the presence and significance of phospholipids containing odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[2][3] These once-overlooked molecules are now recognized as important players in metabolic regulation and have been inversely associated with the risk of several chronic diseases, including type 2 diabetes and cardiovascular disease.[3][4] This guide serves as a technical resource to navigate the intricacies of odd-chain phospholipid research, from their biochemical origins to their potential as therapeutic targets.
The Genesis of Oddity: Biosynthesis of Odd-Chain Phospholipids
The synthesis of odd-chain phospholipids begins with the formation of their constituent odd-chain fatty acids. Unlike even-chain fatty acids, which utilize acetyl-CoA as a primer, the synthesis of OCFAs is initiated by propionyl-CoA, a three-carbon molecule.[5][6]
Key Enzymatic Steps:
-
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA in an ATP-requiring reaction.[7]
-
Methylmalonyl-CoA Racemase: The D-isomer of methylmalonyl-CoA is then converted to its L-isomer.[7]
-
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to succinyl-CoA, which can then enter the Krebs cycle.[8] Alternatively, propionyl-CoA can serve as a primer for fatty acid synthase.
-
Fatty Acid Synthase (FAS): FAS incorporates propionyl-CoA as the initial building block and subsequently adds two-carbon units from malonyl-CoA in a cyclical process, resulting in the formation of an odd-chain fatty acyl-CoA.[5][6]
The newly synthesized odd-chain fatty acyl-CoA is then incorporated into the glycerol backbone to form various classes of phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), through the established phospholipid synthesis pathways.
Caption: Biosynthesis pathway of odd-chain fatty acids and their incorporation into phospholipids.
Analytical Methodologies for Odd-Chain Phospholipid Research
Accurate identification and quantification of odd-chain phospholipids are paramount to understanding their biological roles. This section provides a detailed guide to the analytical workflow, from sample preparation to data analysis.
Extraction of Odd-Chain Phospholipids from Biological Matrices
A robust extraction method is the cornerstone of reliable lipidomic analysis. The Folch method and its modifications are widely used for lipid extraction from various biological samples.[9][10]
Step-by-Step Protocol for Lipid Extraction from Plasma/Serum:
-
Sample Preparation: Thaw plasma or serum samples on ice. For a 40 µL sample, prepare a 2.0 mL centrifuge tube.[9]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard mixture containing odd-chain phospholipid species (e.g., from Avanti Polar Lipids or other commercial suppliers) to the sample.[11][12] This is crucial for accurate quantification.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For a 40 µL sample, a common volume is 700 µL.[10]
-
Homogenization and Incubation: Vortex the mixture thoroughly and incubate on ice for 30 minutes with occasional vortexing to ensure complete protein precipitation and lipid extraction.[9]
-
Phase Separation: Add ice-cold water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).[9] Vortex and centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Phase: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as isopropanol or a methanol/chloroform mixture.[9]
For tissue samples, an initial homogenization step in the extraction solvent is required.[9][13]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of individual phospholipid species.[14][15]
Optimized LC-MS/MS Method:
-
Chromatography: Reversed-phase liquid chromatography (RP-LC) is commonly employed for the separation of phospholipid species based on their acyl chain length and degree of unsaturation. A C18 or C30 column is typically used.
-
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique. Analysis is often performed in both positive and negative ion modes to detect different phospholipid classes.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a targeted approach that offers high sensitivity and specificity for quantifying known odd-chain phospholipid species.[16] Precursor ion scanning and neutral loss scanning can be used for the discovery of novel odd-chain phospholipids.
Table 1: Comparison of Analytical Techniques for Odd-Chain Phospholipid Analysis
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Analysis of fatty acid methyl esters after hydrolysis | High resolution for fatty acid identification | Destructive to the phospholipid molecule; no information on the intact lipid |
| LC-MS | Separation of intact phospholipids followed by mass analysis | Provides information on the intact lipid species | Co-elution of isomers can be a challenge |
| LC-MS/MS | Separation followed by fragmentation for structural elucidation | High sensitivity and specificity; structural information | Requires specialized instrumentation and expertise |
| Shotgun Lipidomics | Direct infusion mass spectrometry | High throughput | Ion suppression effects can be significant; limited isomeric separation |
graph "Analytical_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Sample [label="Biological Sample\n(Plasma, Tissue, Cells)", fillcolor="#F1F3F4"]; Extraction [label="Lipid Extraction\n(e.g., Folch Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_MS [label="LC-MS/MS Analysis\n(RP-LC, ESI-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification, Identification)", fillcolor="#FBBC05"]; Interpretation [label="Biological Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> Extraction [label="Internal Standards"]; Extraction -> LC_MS; LC_MS -> Data_Analysis; Data_Analysis -> Interpretation; }
Caption: General analytical workflow for the study of odd-chain phospholipids.
Physiological and Pathophysiological Roles
Emerging research highlights the diverse roles of odd-chain phospholipids in health and disease.
Membrane Properties and Cell Signaling
The incorporation of odd-chain fatty acids into phospholipids can alter the physical properties of cellular membranes, such as fluidity and thickness. These changes can, in turn, influence the function of membrane-bound proteins and signaling pathways.[4][17] Phospholipids, in general, are integral to cell signaling, acting as precursors for second messengers.[1][18][19] While the specific signaling roles of odd-chain phospholipids are still under investigation, their influence on membrane microdomains, such as lipid rafts, is an active area of research.
Biomarkers of Metabolic Health
Numerous epidemiological studies have demonstrated an inverse association between circulating levels of odd-chain phospholipids and the risk of metabolic diseases.
-
Type 2 Diabetes: Higher levels of C15:0 and C17:0 in plasma phospholipids are associated with a lower risk of developing type 2 diabetes.[3]
-
Cardiovascular Disease: An inverse relationship has also been observed between odd-chain phospholipid levels and the incidence of cardiovascular events.[4]
-
Non-alcoholic Fatty Liver Disease (NAFLD): Increased levels of odd-chain phospholipids in the liver have been linked to a reduced risk of NAFLD progression.[5]
These findings suggest that odd-chain phospholipids may serve as valuable biomarkers for assessing metabolic health.
Therapeutic Potential and Future Directions
The favorable associations between odd-chain phospholipids and metabolic health have spurred interest in their therapeutic potential.
Odd-Chain Phospholipids as Therapeutics
Direct supplementation with odd-chain fatty acids or phospholipids is being explored as a therapeutic strategy. The rationale is that increasing the levels of these beneficial lipids could help to mitigate the metabolic dysregulation associated with various diseases. However, challenges related to bioavailability, stability, and targeted delivery of lipid-based therapeutics need to be addressed.[20]
Targeting Odd-Chain Phospholipid Metabolism
Modulating the endogenous synthesis of odd-chain phospholipids represents another promising therapeutic avenue. This could involve the development of small molecules that target key enzymes in the propionyl-CoA metabolism and fatty acid synthesis pathways to enhance the production of odd-chain fatty acids.[21][22]
Chemical Synthesis of Odd-Chain Phospholipid Standards
The availability of high-purity odd-chain phospholipid standards is critical for accurate quantification in research. While some standards are commercially available, custom synthesis may be required for specific research needs. The synthesis of odd-chain phospholipids typically involves the synthesis of the desired odd-chain fatty acid, followed by its esterification to a glycerol backbone and subsequent addition of the polar head group.[23][24]
General Synthetic Strategy:
-
Synthesis of the Odd-Chain Fatty Acid: This can be achieved through various organic synthesis routes, often starting from a commercially available precursor.
-
Glycerol Backbone Assembly: The synthesized odd-chain fatty acids are esterified to the sn-1 and sn-2 positions of a protected glycerol derivative.
-
Phosphorylation and Head Group Addition: The sn-3 position is phosphorylated, followed by the coupling of the desired polar head group (e.g., choline, ethanolamine).
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).[25][26]
Conclusion
The discovery of odd-chain phospholipids has fundamentally expanded our understanding of lipid diversity and function. These once-overlooked molecules have emerged as key players in metabolic health and disease. This technical guide has provided a comprehensive overview of the current knowledge in the field, from their unique biosynthetic origins to their promising therapeutic potential. As analytical technologies continue to advance and our understanding of their molecular mechanisms deepens, odd-chain phospholipids are poised to become increasingly important in both basic research and clinical applications. The road ahead lies in translating these fundamental discoveries into novel diagnostic tools and therapeutic interventions to improve human health.
References
-
Fatty Acids -- Additional Enzymes: Propionyl CoA. (n.d.). Retrieved from [Link]
-
Pathway for production of propionyl-CoA as a precursor for the... (n.d.). ResearchGate. Retrieved from [Link]
-
Propionyl-CoA. (2023, December 28). In Wikipedia. Retrieved from [Link]
-
The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. (2024, October 20). YouTube. Retrieved from [Link]
-
Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp. (2023). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. Retrieved from [Link]
- Forouhi, N. G., Koulman, A., Sharp, S. J., Imamura, F., Kröger, J., Schulze, M. B., ... & Wareham, N. J. (2014). Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study. The Lancet Diabetes & Endocrinology, 2(10), 810-818.
-
Kurotani, K., Sato, M., Ejima, Y., Nanri, A., Yi, S., Pham, N. M., & Kuwahara, K. (2017). Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines. PloS one, 12(5), e0178192. Retrieved from [Link]
-
An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. (2011). Journal of Lipid Research, 52(12), 2315-2320. Retrieved from [Link]
-
Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. (2014). Journal of Lipid Research, 55(5), 999-1013. Retrieved from [Link]
-
The presence of odd-chain fatty acids in Drosophila phospholipids. (2020). Bioscience, Biotechnology, and Biochemistry, 84(10), 2139-2148. Retrieved from [Link]
-
Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. (n.d.). Waters. Retrieved from [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. (2016). Advances in Nutrition. Retrieved from [Link]
-
Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp. (2023). Journal of Agricultural and Food Chemistry, 71(27), 10293-10302. Retrieved from [Link]
-
Regulation of Fatty Acid Synthase Gene Expression: An Approach for Reducing Fat Accumulation. (1993). Journal of Animal Science, 71(7), 1957-1965. Retrieved from [Link]
-
An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. (2011). Journal of Lipid Research, 52(12), 2315-2320. Retrieved from [Link]
-
How Phospholipids Contribute to Cell Signaling and Communication. (n.d.). Bioway. Retrieved from [Link]
-
Membrane Lipids and Cell Signaling. (2017). Current Opinion in Lipidology, 28(5), 414-419. Retrieved from [Link]
-
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites, 13(9), 998. Retrieved from [Link]
-
Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. (2009). Methods in Molecular Biology, 579, 237-251. Retrieved from [Link]
-
Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer. (2021). Journal of Lipid Research, 62, 100067. Retrieved from [Link]
-
Identification of unusual phospholipids from bovine heart mitochondria by HPLC-MS/MS. (2012). Journal of Lipid Research, 53(7), 1305-1315. Retrieved from [Link]
-
Comprehensive Approach to the Quantitative Analysis of Mitochondrial Phospholipids by HPLC-MS. (2008). Journal of Lipid Research, 49(4), 899-909. Retrieved from [Link]
- Synthesis method for pentadecanoicacid. (2012). Google Patents.
-
Some functions of membrane phospholipids in cell signaling. (A)... (n.d.). ResearchGate. Retrieved from [Link]
- Process for purification of phospholipids. (1989). Google Patents.
-
Optimizing LC-MS/MS analysis with DO-MS. (2019, June 20). YouTube. Retrieved from [Link]
-
Disorders of phospholipid metabolism: an emerging class of mitochondrial disease due to defects in nuclear genes. (2015). Human Molecular Genetics, 24(R1), R59-R68. Retrieved from [Link]
-
Development of omega-3 phospholipid-based solid dispersion of fenofibrate for the enhancement of oral bioavailability. (2015). European Journal of Pharmaceutical Sciences, 79, 11-18. Retrieved from [Link]
-
Membrane lipids and cell signaling. (2017). Current Opinion in Lipidology, 28(5), 414-419. Retrieved from [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. (2016). Advances in Nutrition, 7(4), 730-734. Retrieved from [Link]
-
LC–MS/MS-based phospholipid profiling of plant-pathogenic bacteria with tailored separation of methyl-branched species. (2024). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Opti-nQL: An Optimized, Versatile and Sensitive Nano-LC Method for MS-Based Lipidomics Analysis. (2021). Metabolites, 11(11), 720. Retrieved from [Link]
-
De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. (2020). Frontiers in Bioengineering and Biotechnology, 8, 38. Retrieved from [Link]
-
Odd-chain fatty acid production and profiles for the wild-type and... (n.d.). ResearchGate. Retrieved from [Link]
-
Unique odd-chain polyenoic phospholipid fatty acids present in chytrid fungi. (2014). Lipids, 49(10), 1027-1036. Retrieved from [Link]
-
Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization. (2019). Biomolecules, 9(8), 329. Retrieved from [Link]
-
Odd-chain fatty acids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Purification of phospholipid(s) with high content of poly:unsaturated fatty acids. (1995). Google Patents.
-
Mechanisms of Abnormal Lipid Metabolism in the Pathogenesis of Disease. (2023). International Journal of Molecular Sciences, 24(13), 10833. Retrieved from [Link]
-
Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. (2022). STAR Protocols, 3(4), 101742. Retrieved from [Link]
Sources
- 1. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. selectscience.net [selectscience.net]
- 13. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC–MS/MS-based phospholipid profiling of plant-pathogenic bacteria with tailored separation of methyl-branched species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of omega-3 phospholipid-based solid dispersion of fenofibrate for the enhancement of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulation of fatty acid synthase gene expression: an approach for reducing fat accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CN102816142A - Synthesis method for pentadecanoicacid - Google Patents [patents.google.com]
- 24. Page loading... [guidechem.com]
- 25. US4814111A - Process for purification of phospholipids - Google Patents [patents.google.com]
- 26. FR2750133A1 - Purification of phospholipid(s) with high content of poly:unsaturated fatty acids - Google Patents [patents.google.com]
A Technical Guide to the Theoretical Modeling of Diheptadecanoyl-PC (DHDPC) Bilayers for Biophysical and Drug Development Applications
Abstract
This technical guide provides a comprehensive walkthrough of the theoretical modeling of Diheptadecanoyl-Phosphatidylcholine (DHDPC) lipid bilayers using all-atom molecular dynamics (MD) simulations. DHDPC, a saturated 17-carbon phosphatidylcholine, serves as an important, albeit less common, model system for understanding the fundamental biophysics of cell membranes and for designing lipid-based drug delivery vehicles.[1][2] This document is structured to guide researchers, computational scientists, and drug development professionals through the entire modeling pipeline, from the underlying theoretical principles to practical implementation and rigorous analysis. We emphasize the causality behind methodological choices to ensure scientific integrity and provide self-validating protocols grounded in established best practices. The workflow is centered on the widely-used GROMACS simulation suite and the robust CHARMM36 force field, ensuring both accessibility and accuracy.
Introduction: The Significance of DHDPC Bilayers
Phosphatidylcholines in Cellular Membranes and Drug Delivery
Phosphatidylcholines (PCs) are a major class of phospholipids found in the outer leaflet of most eukaryotic cell membranes. Their zwitterionic headgroup and acyl chain composition are critical determinants of membrane structure, fluidity, and function. In the pharmaceutical sciences, PC-based lipid nanoparticles and liposomes have become a cornerstone of modern drug delivery systems.[3] They offer numerous advantages, including high biocompatibility, the ability to encapsulate both hydrophobic and hydrophilic drugs, and the potential for targeted delivery, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[2][4]
Unique Properties of Odd-Chained Lipids: Why Model DHDPC?
While even-chained lipids like dipalmitoyl-PC (DPPC, C16:0) and distearoyl-PC (DSPC, C18:0) are more abundant and widely studied, odd-chained lipids such as DHDPC (C17:0) present unique packing characteristics. The asymmetry of an odd number of carbons in the acyl chains can disrupt the highly ordered packing typically seen in the gel phase of their even-chained counterparts. This leads to distinct phase transition behaviors and alters membrane properties like thickness, area per lipid, and chain order.[5] Modeling DHDPC provides crucial insights into how subtle changes in lipid structure can have significant effects on bilayer organization, which is vital for understanding lipid diversity in biological membranes and for the rational design of lipid-based formulations with precisely tuned physical properties.
The Power of In Silico Modeling: Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations have emerged as a powerful "computational microscope" for studying lipid bilayers at an atomistic level of detail, providing insights that are often difficult to obtain through experimental means alone.[6][7] By simulating the motions of every atom in the system over time, MD can reveal the intricate relationships between lipid composition and membrane properties, including structural organization, dynamics, and interactions with embedded molecules like drugs or proteins.[8]
Theoretical Foundations of Lipid Bilayer Simulations
The Molecular Dynamics Engine: Integrating Newton's Equations
At its core, an MD simulation numerically integrates Newton's equations of motion for a system of interacting particles (atoms). Given an initial set of positions and velocities, the forces on each atom are calculated, and these forces are used to update the positions and velocities over a small time step (typically 1-2 femtoseconds). Repeating this process millions of times generates a trajectory that describes the evolution of the system over nanoseconds to microseconds.[9]
Force Fields: The Empirical Description of Molecular Interactions
The accuracy of an MD simulation is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.[10][11] For lipid bilayers, several well-regarded force fields exist.
-
CHARMM (Chemistry at HARvard Molecular Mechanics): The CHARMM36 force field, in particular, has been extensively parameterized and validated for a wide range of lipids and is considered a gold standard for its accuracy in reproducing experimental bilayer properties.[12][13]
-
AMBER (Assisted Model Building with Energy Refinement): While historically focused on proteins and nucleic acids, recent AMBER lipid force fields (e.g., Lipid14/17) have shown excellent performance.
-
GROMOS (GROningen MOlecular Simulation): This is a united-atom force field (where aliphatic hydrogens are implicitly treated), which can offer computational efficiency, though sometimes at the cost of detailed accuracy compared to all-atom models.
For modeling DHDPC, the CHARMM36 (C36) force field is highly recommended due to its robust parameterization for saturated lipids and its proven ability to accurately predict key structural properties like area per lipid and deuterium order parameters.[12][14]
| Property | CHARMM36 | AMBER (Lipid14/17) | GROMOS (54A7) |
| Atom Representation | All-Atom | All-Atom | United-Atom |
| Primary Strengths | Excellent agreement with experimental data for a wide variety of lipids; well-validated.[12] | High accuracy, well-integrated with protein and nucleic acid force fields. | Computationally efficient, good for large systems or long timescales. |
| Considerations | Can be computationally more demanding than united-atom models. | Parameter availability for non-standard lipids may be less extensive. | May not capture some subtle packing effects as accurately as all-atom models. |
Simulating the Environment: Ensembles, Boundary Conditions, and Electrostatics
To create a realistic model, the simulation must account for the macroscopic environment.
-
Periodic Boundary Conditions (PBC): To avoid edge effects from a small, simulated patch of the membrane, PBC is used. The simulation box is replicated infinitely in all three dimensions, so a particle exiting one side of the box re-enters from the opposite side. This mimics a continuous, infinite bilayer.
-
Thermodynamic Ensemble (NPT): For membrane simulations, the most appropriate ensemble is typically the NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T). This allows the simulation box dimensions to fluctuate, enabling the bilayer to find its equilibrium area per lipid and density.
-
Long-Range Electrostatics: Electrostatic interactions are long-ranged and critically important. Truncating them can introduce major artifacts.[15] The Particle Mesh Ewald (PME) method is the standard for accurately calculating these interactions in a periodic system.
Experimental Workflow: Simulating a DHDPC Bilayer with GROMACS
This section provides a step-by-step protocol using the GROMACS simulation package.[16] GROMACS is a highly efficient, open-source engine for MD simulations.[17]
Step 1: System Preparation and Parameterization
The most reliable method for building a complex system like a lipid bilayer is to use a dedicated tool. The CHARMM-GUI Membrane Builder is an excellent, web-based resource that automates the process of building the bilayer, solvating it, and generating GROMACS-compatible input files with the correct CHARMM36 parameters.
Protocol:
-
Navigate to the CHARMM-GUI Membrane Builder.
-
Select "Membrane Only System".
-
Define the number of lipid components (one, in this case: DHDPC). If DHDPC is not in the dropdown, a lipid with the same headgroup (PC) and chain length (C17) can be used, and the residue name later changed if necessary, as the parameters for saturated acyl chains are typically transferable.
-
Specify the number of lipids per leaflet (e.g., 64 for a total of 128 lipids) and the desired hydration level (e.g., 40-50 waters per lipid).
-
Let CHARMM-GUI build the system. This may take some time.
-
Download the generated GROMACS files. This will include the coordinate file (.gro), topology (.top), and example simulation parameter files (.mdp).
Step 2: Solvation and Ionization
CHARMM-GUI typically handles this step. If building the system manually, the GROMACS tools gmx solvate and gmx genion would be used to add a water box and then replace water molecules with ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M).
Step 3: Energy Minimization
This step removes any steric clashes or unphysical geometries from the initial configuration.
Protocol:
-
Use the .mdp file provided by CHARMM-GUI for minimization (or create one specifying integrator = steep).
-
Create the binary input file using gmx grompp: gmx grompp -f minim.mdp -c system.gro -p topol.top -o em.tpr
-
Run the minimization using gmx mdrun: gmx mdrun -v -deffnm em
Step 4: System Equilibration
Equilibration is a crucial, multi-stage process to bring the system to the desired temperature and pressure while allowing the lipids and water to relax around each other. This is typically done with position restraints on the lipid heavy atoms, which are gradually released.
Protocol (Simplified from CHARMM-GUI's multi-step process):
-
NVT Equilibration: Bring the system to the target temperature with constant volume. This allows the solvent to equilibrate without drastic box changes.
-
Use an .mdp file specifying integrator = md, tcoupl = v-rescale, pcoupl = no, and define = -DPOSRES to enable position restraints.
-
gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
gmx mdrun -v -deffnm nvt
-
-
NPT Equilibration: Bring the system to the target pressure, allowing the box to relax to its equilibrium density.
-
Use an .mdp file specifying tcoupl = v-rescale and pcoupl = Parrinello-Rahman with semi-isotropic pressure coupling (Pcoupltype = semiisotropic).
-
gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr
-
gmx mdrun -v -deffnm npt
-
Step 5: Production Molecular Dynamics
Once the system is well-equilibrated (temperature, pressure, and density have stabilized), the position restraints are removed, and the production simulation is run to collect data for analysis.
Protocol:
-
Create a final .mdp file without any position restraints. Set the simulation time to at least 100-200 nanoseconds for robust statistics.
-
gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_run.tpr
-
gmx mdrun -v -deffnm md_run
| Parameter File (.mdp) | Energy Minimization | NPT Equilibration | Production MD |
| integrator | steep | md | md |
| nsteps | 5000 | 500000 (1 ns) | 100000000 (200 ns) |
| dt | 0.001 | 0.002 | 0.002 |
| tcoupl | no | V-rescale | V-rescale |
| pcoupl | no | Parrinello-Rahman | Parrinello-Rahman |
| Pcoupltype | - | semiisotropic | semiisotropic |
| constraints | none | h-bonds | h-bonds |
| define | - | -DPOSRES | - |
Analysis of Simulation Trajectories: From Raw Data to Biophysical Insights
After the simulation, the trajectory file (.xtc or .trr) contains a wealth of information. A variety of analyses can be performed to characterize the bilayer's properties.[18]
Assessing Equilibration
Before analysis, it is critical to confirm the system has reached equilibrium. Plot key properties like potential energy, temperature, pressure, and box dimensions over time. The analysis should only be performed on the portion of the trajectory after these values have stabilized and are fluctuating around a stable average.
Structural Properties
Protocol: Calculating Area per Lipid (AL) The area per lipid is a fundamental parameter describing the packing density of the bilayer.
-
Use the GROMACS energy tool to extract the box dimensions over time: gmx energy -f md_run.edr -o box_area.xvg
-
Select Box-X and Box-Y when prompted.
-
The area of the simulation box in the x-y plane is Box-X * Box-Y.
-
Calculate AL by dividing the total area by the number of lipids in one leaflet (e.g., 64). The resulting value should be in nm².
Protocol: Calculating Bilayer Thickness (DHH) Bilayer thickness is often defined as the average distance between the phosphorus atoms in the opposing leaflets.
-
Create an index file with a group containing only the phosphorus atoms (P) of the PC headgroups. gmx make_ndx -f md_run.tpr -o index.ndx
-
Use gmx density to calculate the number density of phosphorus atoms along the z-axis (normal to the bilayer). gmx density -s md_run.tpr -f md_run.xtc -n index.ndx -d Z -o p_density.xvg
-
The resulting plot will show two distinct peaks. The distance between the maxima of these peaks is the bilayer thickness, DHH.
Protocol: Calculating Deuterium Order Parameters (SCD) The SCD order parameter measures the orientational order of the C-H bonds along the acyl chains. It is a direct measure of chain fluidity and can be compared directly with NMR experiments.[19][20]
-
You will need an index file containing the carbons of one of the acyl chains (e.g., the sn-1 chain). This requires creating a custom group in your index file.
-
Use the gmx order tool: gmx order -s md_run.tpr -f md_run.xtc -n index.ndx -d Z -od scd_sn1.xvg
-
Repeat for the sn-2 chain. A value of |SCD| = 0.5 indicates a perfectly ordered all-trans chain, while a value near 0 indicates high disorder (fluidity).
Dynamic Properties
Protocol: Calculating Lateral Diffusion (DL) This measures how quickly lipids move within the plane of their leaflet.
-
First, correct the trajectory to account for molecules crossing periodic boundaries: gmx trjconv -s md_run.tpr -f md_run.xtc -pbc whole -o md_whole.xtc
-
Calculate the mean-squared displacement (MSD) of the lipids over time: gmx msd -s md_run.tpr -f md_whole.xtc -n index.ndx (select the lipid group).
-
The lateral diffusion coefficient (DL) is obtained from the slope of the MSD plot using the Einstein relation: MSD(t) = 4DLt (for 2D diffusion). The gmx msd tool can calculate this for you.
| Analytical Metric | GROMACS Tool | Significance |
| Area per Lipid (AL) | gmx energy | Measures lipid packing density. Key indicator of bilayer phase (gel vs. fluid). |
| Bilayer Thickness (DHH) | gmx density | Characterizes the hydrophobic core width; important for protein interactions. |
| Order Parameter (SCD) | gmx order | Quantifies acyl chain fluidity and order. Directly comparable to NMR data.[20] |
| Lateral Diffusion (DL) | gmx msd | Measures the rate of lipid movement in the bilayer plane; defines membrane fluidity. |
Model Validation and Trustworthiness
A simulation is only as reliable as its validation.[21] The trustworthiness of the DHDPC model must be established by comparing its structural properties to known experimental data for similar lipids.
-
Area per Lipid and Thickness: For saturated PCs in the fluid phase (above their main transition temperature, Tm), experimental AL values are well-established. For example, DPPC (C16:0) at 323 K has an experimental AL of ~0.63 nm².[15] A well-equilibrated DHDPC simulation in the fluid phase should yield an AL that is logically consistent with related lipids (e.g., slightly larger than DPPC and slightly smaller than DSPC).
-
Order Parameters: The characteristic "plateau" shape of the SCD profile for saturated lipids is a critical validation point. The simulated SCD values in the upper part of the chain should be in good agreement with experimental NMR data for lipids like DPPC or DSPC under similar temperature conditions.
-
Phase Behavior: The main phase transition temperature (Tm) is a key thermodynamic property. While determining Tm computationally is an advanced topic, running simulations at temperatures significantly above and below the expected Tm should show clear differences. The low-temperature simulation should result in a gel phase, characterized by a much smaller AL, larger thickness, and high SCD values, while the high-temperature simulation should yield a fluid phase. Experimental Tm values for odd-chained lipids are known to be lower than their adjacent even-chained counterparts.
Conclusion and Outlook
This guide has outlined a robust and validated pipeline for the theoretical modeling of DHDPC bilayers using molecular dynamics. By following this workflow—from system construction with CHARMM-GUI to simulation with GROMACS and rigorous analysis of key biophysical parameters—researchers can generate trustworthy, atomistically detailed models of this lipid membrane. These models serve as a powerful foundation for a wide range of advanced applications, including investigating the passive permeability of drug candidates, studying the interactions and conformational changes of membrane-bound proteins, and rationally designing lipid nanoparticle systems with optimized properties for next-generation therapeutics.
References
-
Henin, J., et al. (2022). Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It. In: De Maria, L. (eds) Liposomes. Methods in Molecular Biology, vol 2404. Humana, New York, NY. [Link]
-
A-S. M. D. H. M. and M. R. K. N. (2018). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. RSC Advances. [Link]
-
The Stephen White Laboratory at UC Irvine. MD Simulations of Lipid Bilayers. [Link]
-
Lee, H., et al. (2019). Developing and Testing of Lipid Force Fields with Applications to Modeling Cellular Membranes. Chemical Reviews. [Link]
-
A. S. and T. R. (2016). Force Field Development for Lipid Membrane Simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Pasenkiewicz-Gierula, M., et al. (2000). Molecular dynamics simulation studies of lipid bilayer systems. Acta Biochimica Polonica. [Link]
-
GROMACS. (2022). Tutorials / Membrane protein. GitLab. [Link]
-
Merz, K. M. Jr. (1997). Molecular dynamics simulations of lipid bilayers. Current Opinion in Structural Biology. [Link]
-
GROMACS Documentation. Running membrane simulations. [Link]
-
He, S. (2021). PARAMETERIZATION OF THE CHARMM LIPID FORCE FIELD AND APPLICATIONS TO MEMBRANE MODELING. DRUM - University of Maryland. [Link]
-
B. G. and J. B. K. (2019). Recharging your fats: CHARMM36 parameters for neutral lipids triacylglycerol and diacylglycerol. Biophysical Journal. [Link]
-
V. C. and E. T. (2022). MOSAICS: A software suite for analysis of membrane structure and dynamics in simulated trajectories. The Journal of Chemical Physics. [Link]
-
P. S. B. and M. T. (2008). Biomolecular simulations of membranes: Physical properties from different force fields. The Journal of Chemical Physics. [Link]
-
Lim, J. B., et al. (2018). Analysis of Lipid Order States and Domains in Lipid Bilayer Simulations. Journal of Chemical Theory and Computation. [Link]
-
Klauda, J. B., et al. (2010). Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types. Journal of Physical Chemistry B. [Link]
-
Scribd. GROMACS Membrane Simulation Guide. [Link]
-
He, S., et al. (2021). Semi-automated Optimization of the CHARMM36 Lipid Force Field to Include Explicit Treatment of Long-Range Dispersion. Journal of Chemical Theory and Computation. [Link]
-
MD Tutorials. (2022). GROMACS Tutorial 2: Part 1: KALP in DPPC bi layer. YouTube. [Link]
-
He, S., et al. (2021). CHARMM36 Lipid Force Field with Explicit Treatment of Long-Range Dispersion: Parametrization and Validation for PE, PG. ChemRxiv. [Link]
-
Lemkul, J. A. GROMACS Tutorial - KALP-15 in DPPC. [Link]
-
Patra, M., et al. (2004). Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions. Biophysical Journal. [Link]
-
Hu, S. (2025). Computer Simulation of Lipids and broadening software choices for the Coarse-Grained Martini Force Field. PRISM. [Link]
-
Martini Force Field Initiative. Lipid membranes. [Link]
-
Kaneshina, S., et al. (2001). Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer. Chemistry and Physics of Lipids. [Link]
-
Ueno, Y., et al. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta. [Link]
-
Kaneshina, S., et al. (2001). Thermotropic and barotropic phase transitions of dilauroylphosphatidylcholine bilayer. ResearchGate. [Link]
-
ResearchGate. Lipid bilayer properties with thickness increasing from DLPC to DPPC and DOPC. [Link]
-
Marrink, S. J., et al. (2007). Phase and mixing behavior in two-component lipid bilayers: a molecular dynamics study in DLPC/DSPC mixtures. The Journal of Physical Chemistry B. [Link]
-
Nagle, J. F., & Tristram-Nagle, S. (2000). Structure of lipid bilayers. Biochimica et Biophysica Acta. [Link]
-
Dastmalchi, S., et al. (2018). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. RSC Advances. [Link]
-
Pastor, R. W., et al. (1991). Model for the structure of the lipid bilayer. Proceedings of the National Academy of Sciences. [Link]
-
Gautier, Y., et al. (2024). Molecular signatures of pressure-induced phase transitions in a lipid bilayer. arXiv. [Link]
-
Edholm, O., & Nagle, J. F. (2005). Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. Biophysical Journal. [Link]
-
Picas, L., et al. (2019). Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity. Langmuir. [Link]
-
Usherwood, E. K. (2018). Molecular Theoretical Model for Lipid Bilayers. Scholar Commons. [Link]
-
Lewis, A. L. (2009). PC Technology as a platform for drug delivery: from combination to conjugation. Expert Opinion on Drug Delivery. [Link]
-
Coatings. Bilayer Coating Systems: Functional Interlayers and Top Layers for Enhanced Performance. [Link]
-
CD Bioparticles. Lipid Nanoparticles for Drug Delivery. [Link]
-
Jaikrasin, N., et al. (2011). Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability. Colloids and Surfaces B: Biointerfaces. [Link]
-
ResearchGate. Chemical structures of DPPC and DPhPC and snapshots from different simulation set-ups. [Link]
-
ResearchGate. (2016). Investigating the Structure of Multicomponent Gel-Phase Lipid Bilayers. [Link]
-
MDPI. (2022). Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study. [Link]
-
G. D., et al. (2021). Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications. Pharmaceutics. [Link]
-
N. D. P., et al. (2022). Lipid-Drug Conjugates and Nanoparticles for the Cutaneous Delivery of Cannabidiol. Pharmaceutics. [Link]
-
L. M. and L. S. (2017). Lipid–Drug Conjugate for Enhancing Drug Delivery. Molecular Pharmaceutics. [Link]
Sources
- 1. PC Technology as a platform for drug delivery: from combination to conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles for Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 3. Lipid Delivery Systems for Nucleic-Acid-Based-Drugs: From Production to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase and mixing behavior in two-component lipid bilayers: a molecular dynamics study in DLPC/DSPC mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular dynamics simulations of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Force Field Development for Lipid Membrane Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Running membrane simulations in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 17. gitlab.com [gitlab.com]
- 18. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. KALP-15 in DPPC [mdtutorials.com]
- 20. Model for the structure of the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]
Methodological & Application
Application Notes & Protocols: The Use of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine in Liposome Formulation
Abstract
This technical guide provides a comprehensive overview of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0) or DHPC), a unique saturated phospholipid with odd-length acyl chains, and its application in the formulation of liposomes. We delve into the distinct physicochemical properties of PC(17:0/17:0) and explain the scientific rationale for its use in creating specialized model membranes and drug delivery vehicles. This document furnishes detailed, field-proven protocols for the preparation and characterization of liposomes incorporating this lipid, designed for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Odd-Chain Phospholipids
In the vast landscape of lipids used for creating liposomal systems, even-chain phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, C16:0) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0) are predominant.[1][2] However, the study of liposomes formulated with odd-chain phospholipids, like this compound (PC(17:0/17:0)), offers a unique avenue for modulating the biophysical properties of lipid bilayers.
Glycerophospholipids are fundamental components of cellular membranes, with their acyl chain length and degree of saturation profoundly influencing membrane fluidity, permeability, and stability.[3] While less common, odd-chain fatty acids such as heptadecanoic acid (C17:0) are found in various organisms and are gaining interest in membrane research.[3] The inclusion of an odd-numbered carbon chain introduces subtle perturbations in the highly ordered packing of saturated acyl chains within a lipid bilayer. This disruption can alter inter-chain van der Waals forces and modify the collective tilt and arrangement of the lipid molecules, thereby influencing the membrane's mechanical and thermal properties. The use of PC(17:0/17:0) allows researchers to create model membranes that can probe these nuanced structural effects, offering insights into the complex biophysical landscape of natural cell membranes.
Physicochemical Properties of PC(17:0/17:0)
A thorough understanding of the physicochemical properties of PC(17:0/17:0) is paramount for the successful design and execution of liposome preparation protocols. The defining characteristic of this long-chain saturated phospholipid is its gel-to-liquid crystalline phase transition temperature (Tm).
| Property | Value | Source |
| Synonyms | PC(17:0/17:0), DHPC | [4][5] |
| Molecular Formula | C42H84NO8P | [4][5] |
| Molecular Weight | 762.09 g/mol | [4][5] |
| Phase Transition Temp. (Tm) | 50°C | [4][6] |
| Chain Length | 17 carbons (saturated) | [4] |
| Appearance | White powder | [1] |
The Tm of 50°C is a critical parameter.[4][6] This temperature marks the point at which the lipid bilayer transitions from a rigid, ordered gel phase to a fluid, disordered liquid-crystalline phase. All hydration and sizing steps during liposome preparation must be conducted at a temperature significantly above this Tm to ensure the lipid film hydrates properly and the resulting vesicles can form and be processed effectively.[7]
Applications in Liposome Technology
The selection of PC(17:0/17:0) for liposome formulation is driven by the specific experimental goals related to membrane biophysics and the creation of highly stable, low-permeability vesicles.
-
Model Membrane Studies: Liposomes composed of PC(17:0/17:0) serve as excellent models for investigating the impact of acyl chain asymmetry on membrane properties. By comparing these liposomes to their even-chain counterparts (DPPC and DSPC), researchers can elucidate how subtle changes in lipid packing influence membrane fluidity, thickness, and interactions with membrane-associated proteins or small molecules.[3]
-
Low Permeability Vesicles: Saturated, long-chain phospholipids like PC(17:0/17:0) create tightly packed bilayers in the gel state (below Tm).[8] This dense packing results in membranes with very low permeability to encapsulated hydrophilic molecules. This property is highly desirable for drug delivery applications where premature leakage of the payload is a concern.
-
Thermosensitive Liposomes (in combination): While PC(17:0/17:0) itself has a high Tm, it can be combined with lipids having lower transition temperatures to create thermosensitive liposomes. These formulations are designed to be stable at physiological temperature (37°C) but rapidly release their contents when exposed to localized hyperthermia (temperatures at or above the Tm of the lipid mixture).
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of unilamellar liposomes composed of PC(17:0/17:0). The cornerstone of this process is the thin-film hydration method followed by extrusion, which is a robust technique for producing vesicles with a controlled size distribution.[9]
Workflow for Liposome Preparation
Below is a diagram illustrating the key stages in the preparation of PC(17:0/17:0) liposomes.
Caption: Workflow for PC(17:0/17:0) Liposome Preparation.
Detailed Protocol: Thin-Film Hydration and Extrusion
This protocol is designed for the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined diameter.
Materials:
-
This compound (PC(17:0/17:0))
-
Chloroform and Methanol (HPLC grade)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline pH 7.4, HEPES buffer)
-
Round-bottom flask (appropriately sized for the solvent volume)
-
Rotary evaporator with a water bath
-
High vacuum pump or desiccator
-
Water bath or heating block capable of maintaining >60°C
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight glass syringes
-
Argon or Nitrogen gas
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amount of PC(17:0/17:0) powder and transfer it to a clean round-bottom flask.
-
Add a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture to completely dissolve the lipid. For mixed lipid formulations, co-dissolve all lipids at this stage to ensure a homogenous mixture.
-
Gently swirl the flask until the lipid is fully dissolved, resulting in a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to approximately 40-45°C (below the lipid's Tm).
-
Begin rotating the flask and gradually reduce the pressure to evaporate the organic solvent. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Once the bulk solvent has been removed and a film is visible, continue evaporation for another 15-20 minutes.
-
To remove residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight in a desiccator.[7] This step is critical for the stability and integrity of the final liposomes.
-
-
Hydration:
-
Pre-heat the desired aqueous hydration buffer to a temperature well above the Tm of PC(17:0/17:0). A temperature of 60-65°C is recommended.
-
Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 5-10 mg/mL).[10]
-
Immediately begin agitating the flask by hand-swirling or vortexing. The flask should be kept in the hot water bath during this process to maintain the temperature above the Tm.
-
Continue hydration with intermittent agitation for 30-60 minutes. This process swells the lipid sheets, causing them to detach and form multilamellar vesicles (MLVs). The suspension will appear milky or opalescent.
-
-
Sizing by Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Place two membranes stacked together in the filter holder.
-
Pre-heat the extruder assembly (including the heating block and syringes) to the same temperature as the hydration buffer (60-65°C).
-
Draw the MLV suspension into one of the glass syringes.
-
Carefully insert the syringe into the extruder and connect the second, empty syringe to the other end.
-
Gently push the MLV suspension from the first syringe through the membrane into the second syringe. This constitutes one pass.
-
Repeat this process for an odd number of passes (e.g., 11 or 21 times).[9] An odd number of passes ensures that the final product is collected in the opposite syringe from the starting one.
-
After the final pass, the liposome suspension should be noticeably more translucent. The resulting vesicle population will be unilamellar with a diameter close to the pore size of the membrane used.
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed on a case-by-case basis. Do not freeze standard liposome preparations, as ice crystal formation can disrupt the bilayer structure.
-
Characterization of PC(17:0/17:0) Liposomes
Proper characterization is essential to ensure the quality, reproducibility, and suitability of the liposome formulation for its intended application.
| Parameter | Technique | Principle and Purpose |
| Size & Polydispersity | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and the size distribution (Polydispersity Index, PDI) of the liposomes in suspension. A low PDI (<0.2) indicates a monodisperse and homogenous population. |
| Surface Charge | Zeta Potential Measurement | Measures the magnitude of the electrostatic charge at the vesicle surface. It is a key indicator of colloidal stability, as a higher absolute zeta potential value (e.g., > ±20 mV) can prevent vesicle aggregation. |
| Phase Behavior | Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with the lipid's phase transition. For PC(17:0/17:0) liposomes, DSC can confirm the Tm at ~50°C and assess how this transition is affected by the inclusion of other lipids or encapsulated drugs. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides direct visualization of the liposomes, confirming their size, shape, and lamellarity (unilamellar vs. multilamellar). The sample is flash-frozen to preserve the native structure. |
| Encapsulation Efficiency | Spectroscopy / Chromatography | To determine the amount of drug or molecule successfully entrapped within the liposomes, unencapsulated material is separated (e.g., by size exclusion chromatography) and the amount in the liposomes is quantified. |
Conclusion and Scientific Trustworthiness
The protocols and application notes presented herein are built upon established principles of lipid chemistry and liposome technology. The causality behind the experimental choices is clear: the necessity of working above the lipid's phase transition temperature is a non-negotiable principle for achieving proper hydration and forming stable, unilamellar vesicles from long-chain saturated phospholipids.[7] By adhering to these validated methodologies, researchers can produce high-quality, reproducible liposome formulations using this compound. The use of this unique odd-chain lipid opens up new possibilities for fine-tuning membrane properties for advanced applications in both fundamental biophysical research and the development of next-generation drug delivery systems.
References
-
Preparation and Properties of Liposomes Composed of Various Phospholipids with Different Hydrophobic Chains Using a Supercritical CO2 Method. Journal of Oleo Science. [Link]
-
Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]
-
Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. National Institutes of Health (NIH). [Link]
-
The presence of odd-chain fatty acids in Drosophila phospholipids. Taylor & Francis Online. [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. National Institutes of Health (NIH). [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [Link]
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)(Lipo-407). Creative Biostructure. [Link]
-
Metabolism of liposomes prepared from a labelled ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in the rat. PubMed. [Link]
-
2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. PubMed. [Link]
-
Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Dovepress. [Link]
-
Nanomechanical Characterization of the Interfacial Properties of Bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine. arXiv. [Link]
-
1,2-Diacyl-sn-glycero-3-phosphocholine. PubChem. [Link]
-
Phase Transition Temperatures for Glycerophospholipids (PDF). Avanti Polar Lipids. [Link]
-
Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. PubMed. [Link]
-
17:0 PC. Avanti Polar Lipids. [Link]
-
Influence of Phospholipid Species on Membrane Fluidity: A Meta-analysis for a Novel Phospholipid Fluidity Index. ResearchGate. [Link]
-
Phases and phase transitions of the phosphatidylcholines. Bulgarian Academy of Sciences. [Link]
-
PC(17:0/17:0). PubChem. [Link]
-
The effects of molecular and nanoscopic additives on phospholipid membranes. Frontiers in Soft Matter. [Link]
-
1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]
-
Chemical structure of (a) 1,2-Dipalmitoyl-sn-glycero-3-phosphocoline... ResearchGate. [Link]
-
Chemical structures of: (A) 1,2-Dioleoyl-sn-glycero-3-phosphocholine... ResearchGate. [Link]
-
Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization. PubMed Central. [Link]
-
Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. National Institutes of Health (NIH). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. PC(17:0/17:0) | C42H84NO8P | CID 24778784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine as an internal standard for mass spectrometry
An Application Guide to 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)) as an Internal Standard for Mass Spectrometry-Based Lipidomics
Introduction: The Imperative for Accuracy in Quantitative Lipidomics
Mass spectrometry (MS) has become an indispensable tool for the qualitative and quantitative analysis of complex lipidomes.[1] However, the journey from sample to result is fraught with potential sources of variability that can compromise data integrity.[2] Sample preparation, particularly lipid extraction, can have inconsistent yields; ionization efficiency in the MS source is highly susceptible to matrix effects; and instrument performance can drift over time.[2][3] To achieve accurate and reproducible quantification, these variables must be controlled.
The use of an internal standard (IS) is the most robust and widely accepted strategy to correct for this multi-step analytical variability.[4][5] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is not naturally present in the sample. It is added at a known concentration to every sample at the earliest stage of preparation, effectively serving as an internal calibrant that experiences the same procedural variations as the target analytes.[4]
This guide focuses on This compound (DHPC) , also designated as PC(17:0/17:0) , a premier non-endogenous internal standard for the quantification of phosphatidylcholines (PCs) and related species in mass spectrometry. Its unique structure, featuring two odd-chain heptadecanoic acid moieties, makes it easily distinguishable from the even-chained lipids that predominate in biological systems, providing a clear and unambiguous signal for normalization.
Physicochemical Properties and Rationale for Use
The efficacy of PC(17:0/17:0) as an internal standard is grounded in its specific chemical properties that balance structural similarity with analytical distinguishability.
| Property | Value | Source |
| Systematic Name | This compound | N/A |
| Common Abbreviation | DHPC; PC(17:0/17:0) | N/A |
| Molecular Formula | C₄₂H₈₄NO₈P | [6] |
| Exact Mass | 761.593 g/mol | [6] |
| Solubility | Soluble in ethanol, DMSO, and Chloroform:Methanol mixtures. | [7] |
| Recommended Storage | Store stock solutions at -20°C or -80°C under an inert atmosphere (e.g., nitrogen). | [8] |
Core Rationale for Selection:
-
Non-Endogenous Nature : The defining feature of PC(17:0/17:0) is its C17:0 saturated fatty acyl chains. Most naturally occurring glycerophospholipids contain even-numbered carbon chains (e.g., C16, C18). This structural distinction ensures that the signal from the internal standard does not overlap with endogenous lipid species, preventing analytical interference.[6]
-
Chemical Homology : As a diacyl phosphatidylcholine, PC(17:0/17:0) shares the same polar phosphocholine headgroup and glycerol backbone as the highly abundant PC class of lipids found in biological membranes.[1][9] This structural mimicry ensures that it behaves similarly during lipid extraction and chromatographic separation, and exhibits a comparable ionization response to endogenous PCs.
-
Predictable Ionization and Fragmentation : In positive-ion electrospray ionization (ESI), phosphatidylcholines readily form protonated molecules, [M+H]⁺.[10][11] During tandem mass spectrometry (MS/MS), these precursor ions yield a highly characteristic and dominant product ion at m/z 184, corresponding to the phosphocholine headgroup.[10] This predictable fragmentation is invaluable, allowing PC(17:0/17:0) to be used reliably in various MS scan modes, including Multiple Reaction Monitoring (MRM), Precursor Ion Scanning, and Neutral Loss Scanning.
Principle of Internal Standardization with PC(17:0/17:0)
The fundamental principle of using PC(17:0/17:0) is to provide a constant reference point against which endogenous PCs can be measured. By adding a precise amount of the standard at the very beginning of the workflow, any losses during extraction or variations in ionization are mirrored by both the analyte and the standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, a value that remains stable even if the absolute signal intensities fluctuate.[4]
Experimental Protocols
Adherence to meticulous and validated protocols is essential for achieving high-quality quantitative data.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Allow the vial of powdered PC(17:0/17:0) to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of lipid (e.g., 10 mg) and transfer it to a clean, amber glass vial.
-
Add the appropriate volume of a suitable solvent, such as a chloroform:methanol (2:1, v/v) mixture, to achieve a final concentration of 1 mg/mL.[6][12]
-
Vortex thoroughly until the lipid is completely dissolved.
-
Flush the vial headspace with an inert gas (nitrogen or argon), seal tightly with a PTFE-lined cap, and store at -20°C or -80°C.[8]
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare the working solution fresh or in small, single-use aliquots to minimize freeze-thaw cycles.
-
Transfer an aliquot of the 1 mg/mL stock solution to a new glass vial.
-
Dilute with the appropriate solvent (e.g., methanol or isopropanol, compatible with the initial extraction solvent) to the desired final concentration. For example, to make a 10 µg/mL solution, dilute the stock solution 1:100.
-
Store any unused working solution under the same conditions as the stock solution.
-
Protocol 2: Sample Preparation and Spiking
This protocol describes a general lipid extraction for a plasma sample. It should be optimized based on the specific sample matrix.
-
Aliquot the biological sample (e.g., 50 µL of plasma) into a clean glass tube.
-
Crucial Step: Add a precise volume of the PC(17:0/17:0) working solution directly to the plasma. The amount should be optimized to yield a peak intensity comparable to the endogenous PCs of interest.[4] For a 50 µL plasma sample, adding 10 µL of a 10 µg/mL working solution is a common starting point.
-
Vortex briefly to mix.
-
Initiate lipid extraction by adding the extraction solvent. For a modified Folch extraction, add 2 mL of chloroform:methanol (2:1, v/v).[12]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.5 mL of 0.9% NaCl solution (or water) to induce phase separation.
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a solvent suitable for LC-MS injection (e.g., 100 µL of isopropanol:acetonitrile, 1:1, v/v) and transfer to an autosampler vial.
Protocol 3: LC-MS/MS Analysis Parameters
The following are typical starting parameters for a reverse-phase LC-MS/MS analysis of phosphatidylcholines. Instrument-specific optimization is required.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 15% B, ramp to 99% B over 15 min, hold, re-equilibrate |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
| PC(17:0/17:0) MRM Transition | Q1: 762.6 m/z → Q3: 184.1 m/z |
Data Analysis and Quantification
The method of quantification depends on the experimental goal.
-
Relative Quantification : For studies comparing lipid levels between different groups (e.g., control vs. treated), relative quantification is often sufficient. The peak area ratio of the endogenous analyte to the PC(17:0/17:0) standard is calculated for each sample. These ratios can then be directly compared to determine fold changes or statistical significance.[13]
-
Absolute Quantification : To determine the absolute concentration (e.g., µg/mL) of a lipid in the original sample, a calibration curve must be generated.[14] This involves preparing a series of calibration standards containing a fixed amount of PC(17:0/17:0) and varying, known concentrations of the target analyte. The peak area ratio is plotted against the analyte concentration, and the concentration in the unknown samples is interpolated from this curve.
Limitations and Advanced Considerations
While PC(17:0/17:0) is an excellent standard, it is crucial to recognize its limitations:
-
Differential Ionization/Extraction : The core assumption of internal standardization is that the standard and analyte behave identically. However, the ionization efficiency of a PC can be influenced by its fatty acyl chain length and degree of saturation.[15] A C17:0/17:0 standard may not perfectly mimic the behavior of a highly polyunsaturated PC like PC(16:0/22:6). For the most accurate lipidome-wide analysis, a suite of internal standards representing different lipid classes (e.g., PE, PS, SM) and acyl chain diversity is recommended.[14][15]
-
Method Validation : Any quantitative assay must be rigorously validated according to established guidelines, such as those from the FDA.[14] This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the method is robust and reliable.
Conclusion
This compound is a powerful and essential tool for researchers seeking to perform accurate and reliable quantification of phosphatidylcholines by mass spectrometry. Its non-endogenous nature, combined with its structural similarity to the target analytes, allows it to effectively correct for variability introduced during sample preparation and analysis. By following validated protocols for its preparation and implementation, researchers can significantly enhance the quality, reproducibility, and ultimate biological impact of their lipidomics data.
References
- Hsu, F. F., & Turk, J. (2000). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry.
- Campbell, J. L., & LeBlanc, Y. (2016). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Campbell, J. L., & LeBlanc, Y. (2017). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Li, M., et al. (2019). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research.
- Wang, M., Wang, C., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews.
- ResearchGate. (n.d.). Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy.
- Pulfer, M., & Murphy, R. C. (2003). Electrospray mass spectrometry of phospholipids. Mass Spectrometry Reviews.
- Becart, J., et al. (2009). Investigation of natural phosphatidylcholine sources: separation and identification by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) of molecular species. Journal of Agricultural and Food Chemistry.
- Patti, G. J., et al. (2012). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. Biomed Research International.
- Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California.
- Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC).
- Royal Society of Chemistry. (2016). ONLINE METHODS Sample Preparation for Lipid Standards.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1.
- SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?
- Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS? YouTube.
- MCE (MedChemExpress). (n.d.). 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC).
- Liao, H. W., et al. (2020). Post-column Infused Internal Standard Assisted Lipidomics Profiling Strategy and Its Application on Phosphatidylcholine Research. Journal of Pharmaceutical and Biomedical Analysis.
-
Tsugawa, H., et al. (2022). Sex- and Regio-Specific Lipid Profiling of Shishamo and Capelin Fish by Nontargeted Liquid Chromatography/Mass Spectrometry. Metabolites. Available at: [Link]
- Chen, X., et al. (2012). UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. Journal of Chromatographic Science.
Sources
- 1. Electrospray mass spectrometry of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Post-column infused internal standard assisted lipidomics profiling strategy and its application on phosphatidylcholine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
- 5. youtube.com [youtube.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Investigation of natural phosphatidylcholine sources: separation and identification by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS2) of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) into Cell Cultures
Introduction: A Novel Tool for Probing Cellular Lipid Metabolism and Membrane Dynamics
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) is a unique phospholipid distinguished by its two 17-carbon heptadecanoic acid chains. This odd-chain fatty acid composition makes DHPC a powerful tool for researchers in cell biology, pharmacology, and drug development. Unlike the more common even-chain fatty acids, heptadecanoic acid (C17:0) is present in very low abundance in most mammalian cells, making it an excellent tracer for metabolic labeling studies.[1][2] When introduced into cell cultures, DHPC can be metabolized, and its C17:0 fatty acid chains can be incorporated into various lipid species, allowing for the detailed tracking of lipid synthesis, remodeling, and turnover.
Beyond its utility in metabolic labeling, DHPC also possesses interesting physicochemical properties. It is a saturated phospholipid that can influence the fluidity and organization of cellular membranes.[3][4] Its detergent-like properties at higher concentrations are well-documented, particularly in the context of membrane protein solubilization.[5] However, at sub-micellar concentrations, it can be incorporated into cellular membranes, potentially altering their biophysical characteristics.
This guide provides detailed protocols for two primary methods of incorporating DHPC into cell cultures: direct supplementation in the culture medium and delivery via liposomes. We will also cover methods for assessing cellular uptake, incorporation, and potential cytotoxic effects, providing a comprehensive framework for the successful application of DHPC in your research.
Part 1: Direct Supplementation of DHPC in Cell Culture Media
Directly supplementing the culture medium with DHPC is a straightforward method for introducing the C17:0 fatty acid into cells for metabolic labeling studies. However, due to the poor aqueous solubility of long-chain fatty acids, proper preparation of the DHPC solution is critical to ensure its bioavailability and to avoid cytotoxicity.[6] Fatty acids are typically complexed with a carrier protein, such as bovine serum albumin (BSA), to facilitate their delivery to cells.[7]
Protocol 1: Preparation of DHPC-BSA Complex and Direct Supplementation
This protocol details the preparation of a DHPC stock solution complexed with fatty acid-free BSA and its subsequent addition to the cell culture medium.
Materials:
-
This compound (DHPC) powder
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol, 200 proof (molecular biology grade)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile water (cell culture grade)
-
Sterile 0.22 µm syringe filter
-
Cell culture medium appropriate for your cell line
Step-by-Step Methodology:
-
Prepare a 100 mM DHPC Stock Solution in Ethanol:
-
In a sterile environment, accurately weigh the desired amount of DHPC powder.
-
Dissolve the DHPC in 200 proof ethanol to a final concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for several months.
-
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile water to a final concentration of 10% (w/v).
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
This solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
-
Complex DHPC with BSA:
-
Warm the 10% BSA solution to 37°C in a water bath.
-
Slowly add the 100 mM DHPC stock solution in ethanol dropwise to the warm BSA solution while gently vortexing. A common starting molar ratio of DHPC to BSA is 5:1.
-
Incubate the DHPC-BSA mixture at 37°C for 30-60 minutes with occasional swirling to allow for complete complexation. The solution should be clear.
-
The final concentration of the DHPC-BSA complex should be calculated based on the volumes used. For example, adding 50 µL of 100 mM DHPC to 950 µL of 10% BSA will result in a 5 mM DHPC-BSA complex.
-
-
Supplementing Cell Culture Medium:
-
Thaw the DHPC-BSA complex if frozen and bring it to room temperature.
-
In a sterile laminar flow hood, dilute the DHPC-BSA complex into your pre-warmed cell culture medium to the desired final working concentration.
-
A starting point for optimization is a final DHPC concentration range of 10-100 µM.[1]
-
Gently mix the medium by swirling before adding it to your cells.
-
Workflow for Direct DHPC Supplementation
Caption: Workflow for preparing and delivering DHPC-containing liposomes to cell cultures.
Part 3: Assessing Cellular Incorporation and Effects
After successfully delivering DHPC to your cells, the next crucial steps are to verify its incorporation into cellular lipids and to assess its impact on cell health.
Protocol 3: Lipid Extraction and Analysis
This protocol outlines a standard method for extracting total lipids from cells for subsequent analysis by mass spectrometry-based lipidomics.
Materials:
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Step-by-Step Methodology:
-
Cell Harvesting and Washing:
-
At the end of the incubation period, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any residual DHPC from the medium.
-
Harvest the cells by scraping or trypsinization, and pellet them by centrifugation.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex again and centrifuge to separate the phases.
-
-
Collection and Drying of the Lipid Phase:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
-
Sample Preparation for Mass Spectrometry:
-
The dried lipid extract can be reconstituted in an appropriate solvent (e.g., methanol:chloroform 1:1) for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.
-
The presence of C17:0-containing lipid species can be identified and quantified by their unique mass-to-charge ratio.
-
Protocol 4: Assessment of Cell Viability
It is essential to determine the cytotoxic potential of DHPC in your specific cell line. The MTT assay is a common colorimetric method for assessing cell viability. [8] Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment with DHPC:
-
Prepare a serial dilution of your DHPC-BSA complex or DHPC-containing liposomes in the culture medium.
-
Treat the cells with a range of DHPC concentrations for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
-
MTT Assay:
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the DHPC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data Summary
| Parameter | Direct Supplementation (DHPC-BSA) | Liposomal Delivery |
| DHPC Stock Concentration | 100 mM in ethanol | 10-20 mg/mL in chloroform |
| Carrier | Fatty acid-free BSA | Helper lipid (e.g., DOPC) |
| Working DHPC Concentration | 10-100 µM (to be optimized) | Variable (dose-response recommended) |
| Incubation Time | 4-48 hours (for metabolic labeling) | 4-24 hours |
Troubleshooting and Considerations
-
Precipitation in Media: If you observe precipitation when adding the DHPC-BSA complex to the medium, ensure that the complexation step was complete and that the final concentration of ethanol is low (typically <0.5%). [6]* Cell Toxicity: If significant cell death is observed, reduce the concentration of DHPC and/or the incubation time. Always perform a dose-response curve to determine the optimal non-toxic concentration. [8]* Low Incorporation: If lipidomic analysis shows low incorporation of C17:0, increase the concentration of DHPC or the incubation time. Ensure that the cells are metabolically active.
-
Liposome Stability: The stability of DHPC-containing liposomes can be enhanced by including cholesterol in the formulation. [9]
Conclusion
This compound is a versatile tool for cell biologists and pharmacologists. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively incorporate DHPC into cell cultures to trace lipid metabolism, modify membrane properties, and explore its effects on cellular function. As with any experimental system, careful optimization and appropriate controls are paramount to obtaining reliable and reproducible results.
References
-
Jain, M., et al. (2012). The LIPID MAPS consortium. Journal of Lipid Research, 53(5), 719-722. [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. [Link]
-
Listenberger, L. L., & Brown, D. A. (2007). Fluorescent detection of lipid droplets and associated proteins. Current protocols in cell biology, Chapter 24, Unit-24.2. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Spector, A. A., & Yorek, M. A. (1985). Membrane lipid composition and cellular function. Journal of lipid research, 26(9), 1015-1035. [Link]
-
Ecker, J., & Liebisch, G. (2014). Application of stable isotopes in lipidomics. Progress in lipid research, 54, 1-14. [Link]
-
Avanti Polar Lipids. (n.d.). Liposome Preparation. [Link]
-
Listenberger, L. L., et al. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. Proceedings of the National Academy of Sciences, 100(6), 3077-3082. [Link]
-
Wymann, M. P., & Schneiter, R. (2008). Lipid signalling in disease. Nature reviews Molecular cell biology, 9(2), 162-176. [Link]
-
van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews Molecular cell biology, 9(2), 112-124. [Link]
-
Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15: 0) and heptadecanoic acid (C17: 0) in health and disease. Molecules, 20(2), 2425-2444. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and heptadecanoic acids: ruminant milk fatty acids as biomarkers for dairy food consumption and their relation to human health. Food & nutrition research, 60(1), 32526. [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2021). Metabolites, 11(10), 683. [Link]
-
How to prevent fatty acid precipitation/micelle formation in cell culture media? (2017). ResearchGate. [Link]
-
A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. (n.d.). Agilent. [Link]
-
Non-radioactive analysis of dynamic protein palmitoylation. (2011). Current protocols in protein science, Chapter 14, Unit-14.10. [Link]
-
Cell uptake and intracellular fate of phospholipidic manganese-based nanoparticles. (2016). Journal of Materials Chemistry B, 4(24), 4346-4355. [Link]
-
Cytotoxicity of derivatives from dehydrocrotonin on V79 cells and Escherichia coli. (2001). Toxicology in Vitro, 15(2), 117-122. [Link]
-
Investigation of the cytotoxicity induced by didocosahexaenoin, an omega 3 derivative, in human prostate carcinoma cell lines. (2022). Food and Chemical Toxicology, 159, 112759. [Link]
-
Cellular Uptake of Nanoparticles by Membrane Penetration: A Study Combining Confocal Microscopy with FTIR Spectroelectrochemistry. (2012). ACS Nano, 6(2), 1251-1259. [Link]
-
The in vitro drug release profiles of the DMPC, DPPC, and DSPC... (2017). ResearchGate. [Link]
-
Cytotoxic effects of C-PC on cancer cell lines. (A) Dose-response... (2021). ResearchGate. [Link]
-
Bioorthogonal Chemical Reporters Reveal Fatty-Acylation of Histone H3 Variants and Cholesterol Modification of Proteins. (2017). Digital Commons @ RU. [Link]
-
Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. (2002). Biochemistry, 41(24), 7678-7688. [Link]
-
Membrane fluidities of DMPC/DHPC assemblies. Total lipid concentration... (2018). ResearchGate. [Link]
-
Enhanced Cellular Delivery and Biocompatibility of a Small Layered Double Hydroxide–Liposome Composite System. (2020). Pharmaceutics, 12(11), 1083. [Link]
-
Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. (2018). Cancers, 10(11), 415. [Link]
-
Cytotoxic effect of commonly used food dyes on human hepatoma cell line, HepG2. (2019). Toxicology Reports, 6, 1034-1041. [Link]
-
The Targeted Delivery of Multicomponent Cargos to Cancer Cells via Nanoporous Particle-Supported Lipid Bilayers. (2011). Nature materials, 10(4), 243-248. [Link]
-
Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. (2016). Molecules, 21(8), 1045. [Link]
- Drug Loaded Liposomes Protocol Dopc. (n.d.). Self-publishing platform. [This is a general reference to the existence of such protocols and may not link to a specific, stable URL.]
-
Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics. (2023). Pharmaceutics, 15(7), 1956. [Link]
-
pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines. (2022). Pharmaceutics, 14(6), 1133. [Link]
-
Investigating the Application of Liposomes as Drug Delivery Systems for the Diagnosis and Treatment of Cancer. (2021). Pharmaceutics, 13(9), 1419. [Link]
-
Novel Osmoprotective DOPC-DMPC Liposomes Loaded with Antihypertensive Drugs as Potential Strategy for Glaucoma Treatment. (2022). Pharmaceutics, 14(7), 1416. [Link]
-
Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy. (2002). Biochemistry, 41(24), 7678-7688. [Link]
-
Measuring raft size as a function of membrane composition in PC-based systems: Part II. (2007). Langmuir, 23(22), 11094-11101. [Link]
-
Digging into the biophysical features of cell membranes with lipid-DNA conjugates. (2022). Current Opinion in Chemical Biology, 70, 102188. [Link]
Sources
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 3. Lipid–protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the cytotoxicity induced by didocosahexaenoin, an omega 3 derivative, in human prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Targeted Delivery of Multicomponent Cargos to Cancer Cells via Nanoporous Particle-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Lipidomics Workflow Utilizing 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)) for Accurate Quantification
Introduction: The Imperative for Precision in Lipidomics
Lipidomics, the large-scale study of cellular lipids, offers a profound window into cellular physiology and pathology. The staggering diversity of lipid species, however, presents a significant analytical challenge. Accurate and reproducible quantification is paramount for discerning subtle yet significant changes in lipid profiles associated with disease states or drug responses. A key element in achieving this precision is the proper use of internal standards. This application note details a comprehensive lipidomics workflow, from sample preparation to data analysis, centered on the use of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (PC(17:0/17:0)) as a non-endogenous internal standard. The use of an odd-chain lipid like PC(17:0/17:0) is advantageous as it is not naturally abundant in most biological systems, thereby preventing interference with the measurement of endogenous lipid species[1][2]. This workflow is designed for researchers, scientists, and drug development professionals seeking a reliable and validated method for lipid analysis.
The Central Role of the Internal Standard: Why PC(17:0/17:0)?
The primary purpose of an internal standard in a lipidomics experiment is to correct for variations that can occur at multiple stages of the analytical process, including sample extraction, processing, and instrumental analysis[3][4][5]. PC(17:0/17:0) is an ideal internal standard for several reasons:
-
Non-Endogenous Nature: As a di-heptadecanoyl phosphatidylcholine, it contains two 17-carbon fatty acid chains, which are rare in mammalian systems. This minimizes the risk of overlapping signals with endogenous phosphatidylcholines.
-
Chemical Similarity: It shares the same phosphocholine headgroup as one of the most abundant lipid classes in many biological samples, ensuring similar extraction efficiency and ionization behavior to endogenous PCs.
-
Commercial Availability: High-purity PC(17:0/17:0) is readily available from commercial suppliers.
By spiking a known amount of PC(17:0/17:0) into each sample at the very beginning of the workflow, we can normalize the signals of endogenous lipids to this constant, thereby ensuring accurate relative quantification across different samples and batches.
Experimental Workflow: A Step-by-Step Guide
This protocol outlines a robust workflow for the analysis of lipids from biological matrices such as plasma, cells, or tissues.
Diagram: Overall Lipidomics Workflow
Caption: A schematic of the comprehensive lipidomics workflow.
Part 1: Sample Preparation and Lipid Extraction
Accurate lipid extraction is critical for reliable results. The Folch and Bligh-Dyer methods, both utilizing a chloroform/methanol solvent system, are considered gold standards for lipid extraction from biological samples.[6][7][8][9][10][11]
Protocol: Modified Folch Extraction
-
Sample Homogenization:
-
For plasma/serum: Use 50-100 µL.
-
For cultured cells: Use 1-5 million cells.
-
For tissue: Use 10-20 mg of homogenized tissue.
-
-
Internal Standard Spiking: To each sample, add a precise amount of PC(17:0/17:0) internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform:methanol 1:1, v/v). This step is crucial and should be done before any solvent addition to account for extraction variability.
-
Solvent Addition: Add 20 volumes of a cold chloroform:methanol (2:1, v/v) mixture to the sample. For example, for a 100 µL sample, add 2 mL of the solvent mixture.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and then incubate on a shaker at room temperature for 30 minutes to ensure thorough lipid extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent mixture). Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[1]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
Part 2: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics, offering both separation and detailed structural information.[12][13][14] Depending on the analytical goal, either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC) can be employed.[15][16][17][18][19]
-
HILIC: Separates lipids based on the polarity of their headgroups, which is excellent for class-based separation.[16][17][19]
-
RPLC: Separates lipids based on their overall hydrophobicity, primarily influenced by the length and degree of unsaturation of their fatty acyl chains. This is ideal for resolving isomeric and isobaric lipid species.[15][16][17]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | HILIC Method | RPLC Method |
| LC Column | BEH HILIC (2.1 x 100 mm, 1.7 µm) | C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (95:5) with 10 mM Ammonium Acetate | Water:Acetonitrile:Isopropanol (50:30:20) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Water (50:50) with 10 mM Ammonium Acetate | Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Formate & 0.1% Formic Acid |
| Gradient | 0-10 min: 0-50% B; 10-12 min: 50% B; 12-15 min: 0% B | 0-15 min: 30-100% B; 15-20 min: 100% B; 20-25 min: 30% B |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 50°C |
| MS Ionization | ESI Positive and Negative Mode Switching | ESI Positive and Negative Mode Switching |
| MS Analyzer | High-Resolution (e.g., Q-TOF, Orbitrap) | High-Resolution (e.g., Q-TOF, Orbitrap) |
| Scan Mode | Full Scan (m/z 100-1500) with Data-Dependent MS/MS | Full Scan (m/z 100-1500) with Data-Dependent MS/MS |
Part 3: Data Processing and Analysis
The complex datasets generated by LC-MS/MS require specialized software for processing and statistical analysis. Open-source platforms like XCMS and MetaboAnalyst are powerful tools for this purpose.[20][21][22][23][24][25][26][27][28]
Diagram: Data Analysis Pipeline
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents | Semantic Scholar [semanticscholar.org]
- 9. vliz.be [vliz.be]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. euncl.org [euncl.org]
- 14. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. pure.au.dk [pure.au.dk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. LIPID MAPS [lipidmaps.org]
- 21. LIPID MAPS [lipidmaps.org]
- 22. XCMSOnline | Scripps Research [xcmsonline.scripps.edu]
- 23. Downloading and Analysis of Metabolomic and Lipidomic Data from Metabolomics Workbench Using MetaboAnalyst 5.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. XCMS-METLIN: data-driven metabolite, lipid, and chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. XCMS for targeted metabolomic/lipidomics/proteomics [support.bioconductor.org]
- 28. books.rsc.org [books.rsc.org]
Application Notes & Protocols: A Guide to the Preparation of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) Vesicles
<
Introduction: Understanding the Unique Role of DHPC in Vesicle Science
1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) is a saturated, short-chain phospholipid that holds a distinct position in the realm of lipid-based nanotechnology. Unlike its long-chain counterparts that readily form stable bilayers, DHPC's shorter acyl chains (C7:0) impart unique physicochemical properties, making it an invaluable tool for researchers in drug delivery, membrane protein studies, and materials science.[1] DHPC's primary characteristic is its high critical micelle concentration (CMC), the concentration above which individual lipid molecules (monomers) self-assemble into micelles.[1][2][3][4] This behavior is crucial for its application as a mild detergent for solubilizing and stabilizing membrane proteins while preserving their native conformation and biological activity.[2][5]
The formation of vesicles, or liposomes, from DHPC alone is less common due to its tendency to form micelles. However, DHPC is frequently used in combination with other lipids to create more complex structures like bicelles (bilayered micelles) or to modulate the properties of conventional liposomes.[6] These mixed lipid systems are of significant interest for various applications, including as model membranes for biophysical studies and as advanced drug delivery vehicles.[6][7][8][9][10][11][12] This guide provides a comprehensive overview of the principles and detailed protocols for preparing and characterizing DHPC-containing vesicles, empowering researchers to harness the unique attributes of this versatile phospholipid.
Physicochemical Properties of DHPC
A thorough understanding of DHPC's properties is fundamental to designing and executing successful vesicle preparation protocols. Key parameters are summarized in the table below.
| Property | Value/Description | Significance in Vesicle Preparation | Source |
| Molecular Formula | C₂₂H₄₄NO₈P | Defines the basic chemical structure. | |
| Molecular Weight | 497.56 g/mol | Essential for accurate molar concentration calculations. | |
| Acyl Chains | Two heptadecanoyl (7:0) chains | The short chain length leads to a higher CMC and influences membrane fluidity and stability. | [1] |
| Critical Micelle Concentration (CMC) | 1.4 mM | Above this concentration, DHPC monomers assemble into micelles. This is a key consideration when formulating vesicles, especially in mixed lipid systems.[1][2][3][4] | [1][2] |
| Phase Transition Temperature (Tm) | Not applicable in the same way as for bilayer-forming lipids | Due to its short chains, DHPC does not exhibit a sharp gel-to-liquid crystalline phase transition typical of longer-chain phospholipids.[13][14][15][16][17] Instead, its behavior is dominated by micellization. | N/A |
| Solubility | Soluble in chloroform and other organic solvents | Facilitates the initial steps of vesicle preparation, such as the thin-film hydration method. | |
| Behavior in Aqueous Solution | Forms micelles above the CMC | This property is leveraged for its detergent-like capabilities and for the formation of bicelles when mixed with longer-chain lipids.[1][2] | [1][2] |
Core Methodologies for Vesicle Preparation
The preparation of lipid vesicles is a multi-step process that begins with the dissolution of lipids in an organic solvent, followed by the formation of a lipid film, hydration to form multilamellar vesicles (MLVs), and subsequent size reduction to produce unilamellar vesicles (ULVs) of a desired size.[18][19][20][21][22][23]
Diagram of the General Vesicle Preparation Workflow
Caption: General workflow for preparing lipid vesicles.
Detailed Protocols
Protocol 1: Thin-Film Hydration Method
This is the most common and straightforward method for preparing liposomes.[18][19][20][21] It involves depositing a thin film of lipids on the inner surface of a round-bottom flask, followed by hydration with an aqueous buffer.
Materials and Equipment:
-
This compound (DHPC) and any other desired lipids
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Vortex mixer
Step-by-Step Procedure:
-
Lipid Dissolution: Weigh the desired amount of DHPC (and other lipids for mixed vesicles) and dissolve it in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[22]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. A thin, uniform lipid film should form on the inner surface of the flask.[19] To ensure the complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.[24][25]
-
Hydration: Add the desired aqueous buffer to the flask containing the dried lipid film.[19] The temperature of the buffer should be above the phase transition temperature (Tm) of the highest Tm lipid in the mixture to ensure proper hydration.[21][22] For DHPC-only systems, hydration can be performed at room temperature.
-
Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer to disperse the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[21] The resulting suspension will appear milky or turbid.
Protocol 2: Vesicle Sizing by Sonication
Sonication utilizes high-frequency sound waves to break down large MLVs into smaller, more uniform small unilamellar vesicles (SUVs).[22][24][26]
Materials and Equipment:
-
MLV suspension from Protocol 1
-
Bath sonicator or probe sonicator
-
Ice bath (for probe sonication)
-
Centrifuge (optional)
Step-by-Step Procedure:
-
Preparation: Place the vial containing the MLV suspension in a bath sonicator or immerse the tip of a probe sonicator into the suspension.[22] If using a probe sonicator, it is crucial to keep the sample in an ice bath to prevent overheating and potential lipid degradation.
-
Sonication: Sonicate the suspension until it becomes clear or slightly hazy.[22][24] This typically takes 10-30 minutes for bath sonication.[24] The clearing of the solution indicates the formation of SUVs.
-
Optional Centrifugation: To remove any remaining large particles or titanium debris from the sonicator probe, the suspension can be centrifuged at a high speed. The supernatant will contain the purified SUV suspension.
Protocol 3: Vesicle Sizing by Extrusion
Extrusion is a widely used technique to produce unilamellar vesicles of a defined size by forcing an MLV suspension through a polycarbonate membrane with a specific pore size.[27][28][29][30] This method is highly reproducible and results in a narrow size distribution.[28]
Materials and Equipment:
-
MLV suspension from Protocol 1
-
Hand-held mini-extruder
-
Polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)
-
Gas-tight syringes
Step-by-Step Procedure:
-
Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions, placing the desired polycarbonate membrane in the filter holder.
-
Loading: Load the MLV suspension into one of the syringes and attach it to one end of the extruder. Attach an empty syringe to the other end.
-
Extrusion: Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the empty syringe.[29]
-
Repetitive Extrusion: Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[30] This ensures that the final vesicle suspension is in the desired syringe and has a homogenous size distribution.[27] The resulting vesicles are typically large unilamellar vesicles (LUVs).
Characterization of DHPC Vesicles
After preparation, it is essential to characterize the vesicles to ensure they meet the desired specifications.
Size and Size Distribution
-
Dynamic Light Scattering (DLS): This is the most common technique for measuring the mean hydrodynamic diameter and polydispersity index (PDI) of vesicles in a suspension.[31] A lower PDI value indicates a more homogenous vesicle population.
-
Transmission Electron Microscopy (TEM) and Cryo-TEM: These techniques provide direct visualization of the vesicles, allowing for the determination of their morphology, size, and lamellarity (number of lipid bilayers).[32]
Zeta Potential
Zeta potential is a measure of the surface charge of the vesicles. It is an important indicator of the stability of the vesicle suspension, with highly positive or negative values indicating greater electrostatic repulsion between vesicles and thus, better stability against aggregation.
Encapsulation Efficiency
For applications involving the encapsulation of drugs or other molecules, it is crucial to determine the encapsulation efficiency. This is typically done by separating the unencapsulated material from the vesicles (e.g., by size exclusion chromatography or dialysis) and then quantifying the amount of encapsulated substance.
Applications of DHPC Vesicles
The unique properties of DHPC make it and its vesicle formulations valuable in several research areas:
-
Membrane Protein Solubilization and Reconstitution: DHPC is widely used as a mild detergent to extract membrane proteins from their native environment and stabilize them in a soluble form for structural and functional studies.[5]
-
Bicelle Formation: When mixed with long-chain phospholipids, DHPC can form "bicelles," which are discoidal structures with a planar bilayer region of the long-chain lipid and a rim of DHPC micelles.[6] Bicelles are excellent model membranes for solid-state NMR studies of membrane-associated proteins.
-
Drug Delivery: While less common than traditional liposomes, DHPC-containing vesicles can be engineered for specific drug delivery applications.[8][9][10][11][12] For instance, they can be used to create highly flexible vesicles for enhanced skin penetration.[7]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete lipid film formation | - Inefficient solvent evaporation- Lipid concentration too high | - Ensure a good vacuum is applied during rotary evaporation.- Reduce the initial lipid concentration in the organic solvent. |
| Low vesicle yield after hydration | - Incomplete hydration of the lipid film | - Ensure the hydration buffer is above the Tm of all lipids.- Increase the hydration time and agitation. |
| Broad size distribution after extrusion | - Insufficient number of extrusion passes- Membrane rupture | - Increase the number of passes through the extruder.- Inspect the membrane for damage and replace if necessary. |
| Vesicle aggregation over time | - Low surface charge (zeta potential close to zero) | - Include a charged lipid in the formulation (e.g., a negatively charged phospholipid).- Adjust the pH or ionic strength of the buffer. |
Conclusion
The preparation of this compound vesicles and related nanostructures requires a careful consideration of the unique physicochemical properties of this short-chain phospholipid. By following the detailed protocols and understanding the principles behind each step, researchers can successfully produce and characterize DHPC-containing vesicles for a wide range of applications, from fundamental biophysical studies to the development of novel drug delivery systems. The versatility of DHPC ensures its continued importance in the field of lipid nanotechnology.
References
- Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2017). In: Alessio, C. (eds) Liposomes. Methods in Molecular Biology, vol 1604. Springer, New York, NY.
- Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
- Morrissey Lab Protocol for Preparing Phospholipid Vesicles (SUV) by Sonication.
- Thin-Film Hydration Method for Liposome Preparation.
- Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161–168.
- Extrusion Technique to Generate Liposomes of Defined Size. (2018).
- Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015).
- Nano sizing liposomes by extrusion technique and its application. (2018).
- Liposome Extrusion. Sterlitech.
- Liposome Prepar
- Ong, S. G. M., Chitneni, M., Lee, K. S., Ming, L. C., & Yuen, K. H. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36.
- Summary of Methods to Prepare Lipid Vesicles. (n.d.).
- Formulation and Evaluation of Liposome by Thin Film Hydration Method. (2025).
- Liposome Preparation Made Simple. (n.d.).
- Ultrasonic Liposome Formation: Methodology and Advantages. (2025). Hielscher Ultrasonics.
- 07:0 PC (DHPC). (n.d.). Avanti Polar Lipids.
- Umegawa, Y., Kuribayashi, K., & Asakawa, N. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. MDPI.
- Kaneshina, S., Hata, T., & Matsuki, H. (1998).
- Critical micellar concentration of DPC in various media. (2021).
- 07:0 PC (DHPC). (n.d.). Sigma-Aldrich.
- Heerklotz, H., & Seelig, J. (2000). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. PubMed.
- 07:0 PC (DHPC) powder. (n.d.). Sigma-Aldrich.
- Characterization of new DOPC/DHPC platform for dermal applications. (2025).
- Koynova, R., & Caffrey, M. (1998).
- Li, J., Wang, Q., & Wang, Y. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. PubMed.
- Giocondi, M. C., Pacheco, L., & Milhiet, P. E. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. PubMed Central.
- Liposomes: Protocol. (n.d.). I, Nanobot.
- Critical micelle concentr
- Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023). Semantic Scholar.
- Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids.
- Cheng, X., & London, E. (2018). Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models. PubMed Central.
- Determination of critical micelle concentration by dynamic light scattering. (n.d.).
- Extracellular vesicles as vital players in drug delivery: a focus on clinical disease tre
- Wu, P., Zhang, B., Ocansey, D. K. W., Xu, W., & Qian, H. (2021). Extracellular Vesicles as Drug Delivery System for Cancer Therapy. PubMed Central.
- Membrane Vesicles as Drug Delivery Systems: Source, Preparation, Modification, Drug Loading, In Vivo Administration and Biodistribution, and Application in Various Diseases. (2023).
- Preparation of unilamellar liposomes. (2023). Protocols.io.
- Extracellular vesicles as vital players in drug delivery: a focus on clinical disease tre
- Morphological and physical characterization of the vesicles harvested... (n.d.).
- Sato, Y., & Noireaux, V. (2022). Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction. PubMed Central.
- Basic Guide for Approaching Drug Delivery with Extracellular Vesicles. (2023). MDPI.
- Al-Amin, M., & Salafi, T. (2020). Mechanical Characterization of Vesicles and Cells: A Review. PubMed Central.
- Techniques for Extracellular Vesicle Analysis: a Comparison Study. (n.d.). Izon Science.
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment [frontiersin.org]
- 9. Extracellular Vesicles as Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane Vesicles as Drug Delivery Systems: Source, Preparation, Modification, Drug Loading, In Vivo Administration and Biodistribution, and Application in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular vesicles as vital players in drug delivery: a focus on clinical disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 19. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 20. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 23. Mechanical Characterization of Vesicles and Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tf7.org [tf7.org]
- 25. mse.iastate.edu [mse.iastate.edu]
- 26. stratech.co.uk [stratech.co.uk]
- 27. liposomes.ca [liposomes.ca]
- 28. researchgate.net [researchgate.net]
- 29. ijrti.org [ijrti.org]
- 30. sterlitech.com [sterlitech.com]
- 31. Techniques for Extracellular Vesicle Analysis: a Comparison Study [izon.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for C17:0 Phosphatidylcholine in Advanced Drug Delivery
Introduction: The Untapped Potential of Odd-Chain Phospholipids in Drug Delivery
In the landscape of lipid-based drug delivery, phosphatidylcholines (PCs) are cornerstone excipients, prized for their biocompatibility and structural role in forming liposomal bilayers.[1][2] Conventionally, research has centered on even-chain phospholipids like dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC).[3] This guide, however, shifts focus to an underutilized yet promising analogue: 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (C17:0 PC or DHPC). As a saturated, odd-chain phospholipid, C17:0 PC offers a unique set of physicochemical properties that can be strategically harnessed for specialized drug delivery applications, particularly in the realm of thermosensitive and controlled-release formulations.
The presence of an odd number of carbons in its acyl chains disrupts the typical packing of lipid bilayers, leading to distinct membrane properties.[4] Furthermore, the metabolic pathway of odd-chain fatty acids, which ultimately yields propionyl-CoA, differs from that of even-chain fatty acids.[5] This suggests a unique biological fate for C17:0 PC-based nanocarriers, which are expected to be biocompatible and biodegradable.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, formulation, and characterization of C17:0 PC-based liposomes for advanced drug delivery.
Physicochemical Properties of C17:0 Phosphatidylcholine
The utility of a phospholipid in a drug delivery system is dictated by its molecular structure. C17:0 PC is a symmetrical, saturated phospholipid, which imparts high stability to the liposomal membrane.[6] The table below summarizes its key properties, with comparisons to commonly used even-chain phospholipids.
| Property | C17:0 PC (DHPC) | C16:0 PC (DPPC) | C18:0 PC (DSPC) | Source(s) |
| Molecular Formula | C42H84NO8P | C40H80NO8P | C44H88NO8P | PubChem |
| Molecular Weight | 762.1 g/mol | 734.0 g/mol | 790.2 g/mol | PubChem |
| Acyl Chain Length | 17 carbons (Heptadecanoyl) | 16 carbons (Palmitoyl) | 18 carbons (Stearoyl) | - |
| Saturation | Saturated | Saturated | Saturated | - |
| Phase Transition Temp. (Tm) | 50°C | 41°C | 55°C | Avanti Polar Lipids |
The most notable feature of C17:0 PC is its phase transition temperature (Tm) of 50°C. This temperature, at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state, is intermediate between that of DPPC and DSPC. This specific Tm is particularly advantageous for the development of thermosensitive liposomes designed to release their payload in response to localized hyperthermia (typically 40-45°C), a common strategy in targeted cancer therapy.[3][7]
Core Application: Thermosensitive Liposomes for Localized Drug Release
The 50°C phase transition temperature of C17:0 PC makes it an excellent candidate for the formulation of thermosensitive liposomes (TSLs). TSLs are engineered to remain stable and retain their drug cargo at physiological temperature (37°C) but rapidly release the encapsulated drug when exposed to mild hyperthermia at a target site, such as a tumor.[8]
Mechanism of Action
Below its Tm, the saturated C17:0 acyl chains of the phospholipid bilayer are tightly packed in a gel phase, rendering the membrane relatively impermeable and ensuring stable drug encapsulation.[7] Upon heating the local environment to a temperature at or near the Tm, the lipid bilayer undergoes a phase transition to a more disordered and permeable liquid-crystalline state. This structural change creates transient pores and defects in the membrane, leading to a burst release of the encapsulated drug directly at the target site.[3]
Caption: Phase transition-mediated drug release from C17:0 PC liposomes.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of C17:0 PC-based liposomes.
Protocol 1: Preparation of C17:0 PC Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for producing unilamellar vesicles of a defined size.[9]
Materials:
-
This compound (C17:0 PC)
-
Cholesterol (optional, for modulating membrane stability)
-
Chloroform/Methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation:
-
Dissolve C17:0 PC and cholesterol (a 70:30 molar ratio is a good starting point) in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the solvent's boiling point but below the lipid's Tm (e.g., 40-45°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tm of C17:0 PC (e.g., 55-60°C). If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process should also be carried out above the Tm.
-
-
Extrusion for Size Homogenization:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of C17:0 PC.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[9]
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Caption: Workflow for C17:0 PC liposome preparation.
Protocol 2: Characterization of C17:0 PC Liposomes
1. Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is then used to determine the particle size distribution.
-
Procedure:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the measurement to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.
-
2. Surface Charge Analysis:
-
Technique: Zeta Potential Measurement
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.
-
Procedure:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer.
-
Inject the sample into the specialized cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.
-
3. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution, two-dimensional images of the liposomes, allowing for the visualization of their size, shape, and lamellarity.
-
Procedure:
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
-
After a few minutes, wick away the excess liquid.
-
(Optional) Apply a negative stain (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Allow the grid to air-dry completely before imaging under the TEM.
-
4. Encapsulation Efficiency and Drug Loading:
-
Principle: To determine the amount of drug successfully encapsulated within the liposomes.
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a method like size exclusion chromatography or centrifugation.
-
Lyse the purified liposomes using a suitable detergent or solvent to release the encapsulated drug.
-
Quantify the drug concentration in the lysate using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
Concluding Remarks for the Senior Application Scientist
This compound (C17:0 PC) represents a compelling, albeit under-explored, asset in the formulation of advanced drug delivery systems. Its unique phase transition temperature of 50°C positions it as a prime candidate for the development of next-generation thermosensitive liposomes, offering a balance of stability at physiological temperatures and triggered release under mild hyperthermia. The protocols and characterization methods detailed herein provide a robust framework for researchers to begin exploring the potential of this odd-chain phospholipid. As the demand for precisely controlled and targeted drug delivery continues to grow, the unique properties of C17:0 PC are poised to unlock new therapeutic possibilities.
References
-
Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Pharmaceutics. 2023;15(5):1378. Available from: [Link]
-
Encapsulation, controlled release, and antitumor efficacy of cisplatin delivered in liposomes composed of sterol-modified phospholipids. Journal of Controlled Release. 2014;194:218-227. Available from: [Link]
-
Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy. Journal of Drug Delivery Science and Technology. 2023;80:104149. Available from: [Link]
-
Application of Various Types of Liposomes in Drug Delivery Systems. Advanced Pharmaceutical Bulletin. 2017;7(1):3-9. Available from: [Link]
-
Controlled Release Application of Multilamellar Vesicles: A Novel Drug Delivery Approach. AAPS PharmSciTech. 2008;9(3):768-775. Available from: [Link]
-
Enzyme Controlled Transient Phospholipid Vesicles for Regulated Cargo Release. Angewandte Chemie International Edition. 2024;e202400824. Available from: [Link]
-
Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles. Journal of Controlled Release. 2014;192:184-191. Available from: [Link]
-
Fuel-Driven Phospholipid Vesicles with Temporal Control for Regulated Cargo Release. ChemRxiv. 2024. Available from: [Link]
-
Phospholipid release from sonicated vesicles induced by a "critical" fatty acid concentration. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1980;599(1):110-117. Available from: [Link]
-
New structural model for mixed-chain phosphatidylcholine bilayers. Biochemistry. 1984;23(18):4038-4044. Available from: [Link]
-
Effect of preparation method and cholesterol on drug encapsulation studies by phospholipid liposomes. Journal of Liposome Research. 2010;20(4):306-313. Available from: [Link]
-
Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes. International Journal of Pharmaceutics. 1991;73(2):141-147. Available from: [Link]
-
DMPC-Based Liposomal Vesicles for Encapsulation and Controlled Release of NMN and Matrigel in Sarcopenia Therapy. Pharmaceutics. 2024;16(5):678. Available from: [Link]
-
Miscibility of Phosphatidylcholines in Bilayers: Effect of Acyl Chain Unsaturation. International Journal of Molecular Sciences. 2021;22(16):8887. Available from: [Link]
-
Polymerized Phosphatidylcholine Vesicles as Drug Carriers. Journal of Pharmaceutical Sciences. 1983;72(8):951-955. Available from: [Link]
-
Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. Journal of Pharmacy and Pharmacology. 2012;64(11):1599-1606. Available from: [Link]
-
Current developments in drug delivery with thermosensitive liposomes. Journal of Controlled Release. 2014;194:1-12. Available from: [Link]
-
Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Pharmacology. 2022;13:859785. Available from: [Link]
-
Mixed-chain phosphatidylcholine bilayers: structure and properties. Biochemistry. 1990;29(18):4410-4420. Available from: [Link]
-
Liposomes: structure, composition, types, and clinical applications. Journal of Drug Delivery Science and Technology. 2022;74:103525. Available from: [Link]
-
Effects of dietary phospholipids and odd-chain fatty acids on the behavioural maturation of mice. British Journal of Nutrition. 1984;51(1):31-38. Available from: [Link]
-
Thermosensitive Liposomes for Gemcitabine Delivery to Pancreatic Ductal Adenocarcinoma. Pharmaceutics. 2024;16(9):1201. Available from: [Link]
-
Hydrocarbon chains dominate coupling and phase coexistence in bilayers of natural phosphatidylcholines and sphingomyelins. Biochimica et Biophysica Acta (BBA) - Biomembranes. 2009;1788(4):857-865. Available from: [Link]
-
Model for use of vesicles in drug entrapment and delivery. Journal of Optoelectronics and Advanced Materials. 2008;10(9):2417-2421. Available from: [Link]
-
Temperature-dependant stability comparison between liposomes encapsulating either rhodamine or fluorescein. Journal of Liposome Research. 2008;18(3):205-214. Available from: [Link]
-
Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. Molecules. 2020;25(18):4181. Available from: [Link]
-
The presence of odd-chain fatty acids in Drosophila phospholipids. Bioscience, Biotechnology, and Biochemistry. 2020;84(10):2139-2148. Available from: [Link]
-
Editorial of Special Issue “The Biological Fate of Drug Nanocarriers”. Pharmaceutics. 2020;12(10):975. Available from: [Link]
-
Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines. PLoS ONE. 2017;12(5):e0178192. Available from: [Link]
-
The Evaluation of Drug Delivery Nanocarrier Development and Pharmacological Briefing for Metabolic-Associated Fatty Liver Disease (MAFLD): An Update. Pharmaceutics. 2022;14(11):2352. Available from: [Link]
-
Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. The American Journal of Clinical Nutrition. 2021;114(2):685-695. Available from: [Link]
-
Lipid-Based Nanocarriers via Nose-to-Brain Pathway for Central Nervous System Disorders. Neurochemical Research. 2022;47(3):552-573. Available from: [Link]
-
Regression of Liver Steatosis Following Phosphatidylcholine Administration: A Review of Molecular and Metabolic Pathways Involved. Nutrients. 2022;14(6):1173. Available from: [Link]
Sources
- 1. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 3. Current developments in drug delivery with thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixed-chain phosphatidylcholine bilayers: structure and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The presence of odd-chain fatty acids in Drosophila phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Mastering the Dissolution of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of DHPC in Modern Research
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic, saturated phospholipid that has become an indispensable tool in the fields of membrane protein structural biology, drug delivery, and nanotechnology. Its unique molecular structure, featuring two seven-carbon acyl chains, endows it with detergent-like properties, allowing it to form micelles in aqueous solutions and to solubilize biological membranes gently. Unlike harsher detergents, DHPC is prized for its ability to solubilize and stabilize membrane proteins while preserving their native conformation and biological activity.[1][2] This makes it a superior choice for the reconstitution of membrane proteins into more native-like environments such as liposomes and bicelles for functional and structural studies.[3]
This technical guide provides a comprehensive protocol for the dissolution of DHPC, grounded in its physicochemical properties. Understanding these properties is paramount to preparing stable, homogenous, and effective DHPC solutions for a wide range of research applications.
Physicochemical Properties of DHPC
A thorough understanding of the physical and chemical characteristics of DHPC is the foundation for a successful dissolution protocol. Key parameters influence its behavior in aqueous solutions and dictate the optimal conditions for its handling and preparation.
| Property | Value | Significance for Dissolution Protocol |
| Molecular Weight | 481.56 g/mol | Essential for accurate preparation of solutions with specific molar concentrations. |
| Critical Micelle Concentration (CMC) | 1.4 - 1.6 mM[4] | The concentration above which DHPC monomers self-assemble into micelles. Solutions intended for membrane protein solubilization must exceed this concentration. |
| Hygroscopicity | Extremely hygroscopic | DHPC readily absorbs moisture from the atmosphere, which can affect its weight and handling. It is crucial to store it in a desiccated environment and handle it quickly in a dry atmosphere or glove box. |
| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol, DMSO) and forms micelles in aqueous buffers above its CMC.[4] | Dictates the choice of solvent for initial stock solutions and the conditions for preparing aqueous working solutions. |
| Phase Transition Temperature (Tm) | Not definitively reported for DHPC (C7). For similar short-chain phospholipids, the Tm is typically below room temperature. | The temperature at which the lipid transitions from a gel-like state to a more fluid liquid-crystalline state. Dissolution is generally more efficient above the Tm. Given the lack of a definitive value, dissolution at room temperature with mechanical agitation is recommended, with gentle warming as a potential optimization step. |
Experimental Protocol: Preparation of DHPC Aqueous Solutions
This protocol details the steps for preparing a stock solution of DHPC in an aqueous buffer. The primary goal is to achieve a clear, homogenous solution of DHPC micelles.
Materials and Equipment:
-
This compound (DHPC) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer of choice (e.g., phosphate-buffered saline (PBS), Tris, HEPES)
-
Glass vials with Teflon-lined caps
-
Analytical balance
-
Spatula
-
Argon or nitrogen gas source (optional but recommended)
-
Vortex mixer
-
Bath sonicator (optional)
-
Dynamic Light Scattering (DLS) instrument (for quality control)
Step-by-Step Methodology:
-
Aliquotting the DHPC Powder:
-
Due to its hygroscopic nature, it is crucial to handle DHPC powder in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
Allow the vial of DHPC powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Quickly weigh the desired amount of DHPC powder using an analytical balance and transfer it to a clean, dry glass vial. For example, to prepare 10 mL of a 20 mM DHPC solution, weigh out 96.31 mg of DHPC.
-
If not for immediate use, flush the vial containing the aliquot with an inert gas like argon or nitrogen before sealing to minimize oxidation and moisture absorption during storage.
-
-
Hydration of the DHPC Powder:
-
Add the desired volume of the chosen aqueous buffer to the vial containing the DHPC powder. The final concentration should be well above the CMC (1.4-1.6 mM) to ensure micelle formation. A common stock solution concentration is 20-50 mM.
-
Immediately cap the vial tightly to prevent contamination and evaporation.
-
-
Dissolution and Micelle Formation:
-
Vortex the solution vigorously for 2-5 minutes. The solution should begin to clarify as the DHPC dissolves and forms micelles.
-
For complete dissolution and to ensure a homogenous micellar solution, sonication in a bath sonicator for 5-10 minutes at room temperature can be beneficial. If a bath sonicator is not available, intermittent vortexing over a period of 30 minutes is a suitable alternative.
-
Visually inspect the solution. A properly prepared DHPC solution should be clear and free of any visible particulates.
-
Visualization of the Dissolution Workflow
Caption: Schematic of DHPC self-assembly from monomers to a micelle above the CMC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Cloudy or turbid solution | Incomplete dissolution. | Continue vortexing or sonication. Gentle warming (e.g., to 30-37°C) may aid dissolution, especially if the lab temperature is low. |
| Contamination of DHPC powder or buffer. | Use high-purity reagents and clean glassware. Filter the buffer before use. | |
| Inconsistent experimental results | Inaccurate concentration of DHPC stock solution due to moisture absorption. | Handle DHPC powder quickly in a dry environment and store it properly in a desiccator. |
| Degradation of DHPC. | Store DHPC powder and solutions at -20°C for long-term storage. Avoid repeated freeze-thaw cycles of the solution. | |
| Precipitation upon storage | Solution was not fully dissolved initially. | Ensure the solution is completely clear before storage. |
| Storage at a very low temperature causing the lipid to fall out of solution. | Allow the solution to equilibrate to room temperature and vortex before use. |
Conclusion
The successful dissolution of this compound is a critical first step for a multitude of applications in membrane protein research and drug delivery. By understanding its physicochemical properties, particularly its hygroscopicity and critical micelle concentration, and by following a systematic dissolution protocol, researchers can consistently prepare high-quality, homogenous DHPC micellar solutions. Adherence to proper handling, storage, and quality control measures will ensure the reliability and reproducibility of experimental outcomes that rely on this versatile phospholipid.
References
-
Heerklotz, H., & Seelig, J. (2000). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biophysical Journal, 78(5), 2435-2442. [Link]
-
Glover, K. J., Whiles, J. A., & Vold, R. R. (2001). A simple and straightforward approach for generating small, stable, homogeneous, unilamellar 1-palmitoyl 2-oleoyl phosphatidylcholine (POPC) bilayer vesicles. Biophysical Journal, 81(4), 2063-2068. [Link]
-
Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC). [Link]
-
Kallinteri, P., & Fatouros, D. G. (2004). Mixed micelles of 1,2-diheptanoyl-sn-glycero-3-phosphocholine with sodium dodecyl sulfate and dodecyltrimethylammonium bromide. Journal of Colloid and Interface Science, 280(1), 189-195. [Link]
-
Koehorst, R. B. M., Spruijt, R. B., Hemminga, M. A. (1998). Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1376(2), 267-280. [Link]
-
Ueda, K., et al. (2018). Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution. Molecules, 23(12), 3293. [Link]
Sources
mass spectrometry fragmentation of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine
An Application Note on the High-Resolution Mass Spectrometry and Fragmentation Analysis of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC)
Abstract
This application note provides a comprehensive technical guide to the structural elucidation of this compound (DHPC; PC 17:0/17:0) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a saturated phosphatidylcholine with symmetric acyl chains, DHPC serves as a critical internal standard in lipidomics and a model lipid in biophysical and drug delivery studies. Understanding its distinct fragmentation signature is paramount for its unambiguous identification and quantification. We detail the characteristic fragmentation pathways in both positive and negative ionization modes, explain the underlying chemical mechanisms, and provide a robust, step-by-step protocol for its analysis on modern mass spectrometry platforms. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of phospholipid analysis.
Introduction: The Role of DHPC in Modern Research
Glycerophospholipids are fundamental components of cellular membranes and play vital roles in cellular signaling and metabolism.[1] Among them, phosphatidylcholines (PCs) are often the most abundant class in eukaryotic membranes. This compound (DHPC), a synthetic and symmetric saturated PC, is not typically found in high abundance in biological systems. This characteristic makes it an ideal internal standard for lipidomics workflows, allowing for accurate quantification of endogenous lipids. Furthermore, its well-defined structure is utilized in the formulation of liposomes for drug delivery systems and in the study of lipid bilayer properties.[2]
The precise structural confirmation of DHPC, especially within complex biological matrices, necessitates the use of high-resolution tandem mass spectrometry (MS/MS).[1] Techniques like collision-induced dissociation (CID) provide a fragmentation "fingerprint" that is unique to the molecule's structure, revealing the identity of its polar headgroup and its constituent fatty acyl chains.[3][4] This document serves as an expert guide to generating and interpreting this data.
Physicochemical Properties and Ionization Behavior
The predictable behavior of DHPC begins with its fundamental properties and how it forms ions in an electrospray source.
Chemical Structure of DHPC (PC 17:0/17:0)
Table 1: Physicochemical Properties of DHPC
| Property | Value |
| Molecular Formula | C₄₂H₈₄NO₈P |
| Monoisotopic Mass | 761.5935 Da |
| Common Adducts (Positive) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Common Adducts (Negative) | [M+Cl]⁻, [M+CH₃COO]⁻ |
| Fatty Acyl Chains | Two Heptadecanoyl (C17:0) |
Ionization via Electrospray (ESI)
DHPC is a zwitterionic molecule at neutral pH, possessing a negatively charged phosphate group and a permanently positive quaternary amine in the choline headgroup. This structure makes it exceptionally well-suited for analysis in positive ion mode .[5]
-
Positive Ion Mode: In the presence of a proton source (e.g., formic acid in the solvent), DHPC readily forms a protonated molecule, [M+H]⁺ at m/z 762.59 . Due to the high sodium and potassium content in glassware and biological samples, sodiated [M+Na]⁺ (m/z 784.57) and potassiated [M+K]⁺ (m/z 800.55) adducts are also commonly observed. The quaternary amine of the choline moiety is highly basic, making protonation a very favorable process.[3]
-
Negative Ion Mode: While less efficient than positive mode for PCs, ionization can be achieved by forming adducts with anions present in the solvent system, such as chloride ([M+Cl]⁻ at m/z 796.56) or acetate ([M+CH₃COO]⁻ at m/z 820.61). These adducts are essential for obtaining complementary fragmentation data.
Mass Spectral Fragmentation Pathways
The power of tandem mass spectrometry lies in its ability to isolate a specific ion (the precursor) and fragment it to produce a spectrum of product ions. This section details the key fragmentation pathways for DHPC.
Positive Ion Mode: Fragmentation of the [M+H]⁺ Precursor
When the protonated DHPC molecule (m/z 762.6) is subjected to collision-induced dissociation (CID), it yields a highly characteristic and reproducible fragmentation pattern.
-
The Diagnostic Phosphocholine Headgroup Ion (m/z 184.07): The most dominant and structurally informative fragment observed is the protonated phosphocholine headgroup at m/z 184.07.[6][7][8] Its formation is so reliable that a "precursor ion scan" for m/z 184 is the gold-standard method for selectively detecting all PC species in a complex mixture.[8][9] The mechanism for this cleavage involves the participation of an α-hydrogen from one of the fatty acyl substituents.[3][10] The high stability and basicity of the resulting phosphocholine ion drive this fragmentation pathway, making the m/z 184 peak the base peak in the spectrum.[3]
-
Neutral Loss of the Headgroup ([M+H-183]⁺): A complementary fragmentation route is the neutral loss of the entire phosphocholine headgroup (183.07 Da), resulting in a diglyceride-like fragment ion at m/z 579.52 .[3][4] This ion confirms the mass of the glycerol backbone and the two attached fatty acyl chains.
-
Loss of Fatty Acyl Chains: While less prominent than the headgroup fragmentation, the neutral loss of one of the heptadecanoyl chains as a carboxylic acid (C₁₇H₃₄O₂, 270.26 Da) can be observed, leading to a lyso-PC fragment.
Caption: Primary fragmentation pathways for protonated DHPC.
Negative Ion Mode: Fragmentation of an Anion Adduct
Analyzing DHPC in negative mode provides complementary structural information, primarily related to the fatty acyl chains. The fragmentation of an acetate adduct ([M+CH₃COO]⁻, m/z 820.6) is particularly informative.
-
Carboxylate Anion of the Fatty Acyl Chain (m/z 269.25): The most significant fragment in negative mode is the heptadecanoate carboxylate anion ([C₁₇H₃₃O₂]⁻) at m/z 269.25.[11] This directly confirms the identity of the fatty acyl chains. In a symmetric PC like DHPC, only one major carboxylate anion is observed.
-
Loss of a Methyl Group ([M-15]⁻): A characteristic fragment arising from the choline headgroup is the loss of a methyl group (CH₃) from the acetate adduct, yielding an ion at m/z 805.58 .[12]
-
Lyso-PC Fragments: The loss of one fatty acyl chain as a ketene (C₁₇H₃₂O, 252.25 Da) can also occur, producing a lyso-PC-related anion.
Table 2: Summary of Key Fragment Ions for DHPC
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Structural Assignment |
| Positive | [M+H]⁺ (762.60) | 184.07 | Protonated Phosphocholine Headgroup[3][6][8] |
| Positive | [M+H]⁺ (762.60) | 579.53 | Diglyceride Fragment ([M+H-183]⁺)[3][4] |
| Positive | [M+Na]⁺ (784.58) | 725.58 | Loss of Trimethylamine ([M+Na-59]⁺)[7] |
| Negative | [M+CH₃COO]⁻ (820.61) | 269.25 | Heptadecanoate Carboxylate Anion[11] |
| Negative | [M+CH₃COO]⁻ (820.61) | 805.58 | Loss of Methyl Group ([M-CH₃]⁻)[12] |
Experimental Protocol for DHPC Analysis
This protocol outlines a standardized method for analyzing DHPC by direct infusion on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials and Reagents
-
This compound (DHPC) standard (≥99% purity)
-
Methanol (LC-MS Grade)
-
Chloroform (HPLC Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
Sample Preparation
Causality: The choice of solvent is critical. A chloroform/methanol mixture ensures complete dissolution of the amphipathic lipid. For infusion, a solvent high in organic content like methanol or acetonitrile is used to promote efficient desolvation and ionization in the ESI source.
-
Prepare a Stock Solution (1 mg/mL):
-
Weigh 1 mg of DHPC powder.
-
Dissolve in 1 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex thoroughly.
-
Store at -20°C in a glass vial with a PTFE-lined cap.
-
-
Prepare an Infusion Solution (1-5 µg/mL):
-
For Positive Mode: Dilute the stock solution to a final concentration of 1-5 µg/mL in a solvent mixture of 90:10 (v/v) methanol:water with 0.1% formic acid. The acid promotes the formation of the [M+H]⁺ ion.
-
For Negative Mode: Dilute the stock solution to a final concentration of 1-5 µg/mL in 90:10 (v/v) methanol:water with 5 mM ammonium acetate. The acetate ion will serve as the adduct for ionization.
-
Mass Spectrometry Workflow and Parameters
Caption: Experimental workflow for DHPC fragmentation analysis.
Table 3: Recommended Mass Spectrometer Parameters
| Parameter | Positive Ion Mode Setting | Negative Ion Mode Setting | Rationale |
| Ion Source | ESI | ESI | Standard for non-volatile biomolecules.[3] |
| Capillary Voltage | 3.0 – 4.0 kV | -2.5 – -3.5 kV | Optimizes ion generation from the spray. |
| Sheath/Nebulizer Gas | 30-40 arb | 30-40 arb | Facilitates desolvation and droplet formation. |
| Source Temperature | 250 – 350 °C | 250 – 350 °C | Aids in solvent evaporation. |
| MS1 Scan Range | m/z 150 – 1000 | m/z 150 – 1000 | Covers the precursor ion and potential contaminants. |
| MS/MS Isolation | Isolate m/z 762.6 ± 1 | Isolate m/z 820.6 ± 1 | Selects the ion of interest for fragmentation. |
| Collision Energy (CID) | 25 – 40 eV | 30 – 50 eV | Energy must be optimized to achieve a balance of precursor and fragment ions.[6] |
Data Interpretation and Conclusion
Expected Results:
-
In positive mode MS/MS , the spectrum for DHPC will be dominated by the peak at m/z 184.07. The precursor ion at m/z 762.60 and the diglyceride fragment at m/z 579.53 should also be clearly visible. The relative intensity of these peaks can be tuned by adjusting the collision energy.
-
In negative mode MS/MS , the spectrum will show a strong signal for the heptadecanoate anion at m/z 269.25, providing definitive confirmation of the C17:0 fatty acyl chains.
Conclusion: The tandem mass spectrometry analysis of this compound yields a set of highly specific and reproducible fragments. By leveraging both positive and negative ionization modes, one can confirm the molecular weight, the phosphocholine headgroup, and the identity of the two heptadecanoyl fatty acyl chains. The positive mode precursor scan for m/z 184 remains the most sensitive method for detecting PCs, while negative mode analysis provides unambiguous confirmation of the acyl chain composition. This detailed understanding of DHPC's fragmentation behavior is essential for its confident identification and use as a reliable standard in quantitative lipidomics and pharmaceutical development.
References
-
Title: Collision-induced Dissociation of Glycero Phospholipids Using Electrospray Ion-Trap Mass Spectrometry Source: Journal of Mass Spectrometry URL: [Link]
-
Title: Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization Source: Journal of Chromatography B URL: [Link]
-
Title: Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerophospholipids: mechanisms of fragmentation and structural characterization Source: PubMed URL: [Link]
-
Title: Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry Source: Semantic Scholar URL: [Link]
-
Title: In-Depth Structural Characterization of Phospholipids by Pairing Solution Photochemical Reaction with Charge Inversion Ion/Ion Chemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Structural characterization of glycerophospholipids by combinations of ozone- and collision-induced dissociation mass spectrometry: the next step towards "top-down" lipidomics Source: PubMed URL: [Link]
-
Title: Mechanisms governing the fragmentation of glycerophospholipids containing choline and ethanolamine polar head groups Source: PubMed URL: [Link]
-
Title: Electrospray ionization MS of 1,2-ditridecanoyl-sn-glycero-3-phosphocholine Source: ResearchGate URL: [Link]
-
Title: Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: The fragmentation processes Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: Electrospray ionization mass spectroscopic analysis of human erythrocyte plasma membrane phospholipids Source: PNAS URL: [Link]
-
Title: Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A Source: MDPI URL: [Link]
-
Title: 1,2-Diacyl-sn-glycero-3-phosphocholine Source: PubChem URL: [Link]
-
Title: The fragmentation pathway for the formation of m/z 184 ion, proposed by Murphy et al. Source: ResearchGate URL: [Link]
-
Title: 1,2-Diheptanoyl-sn-glycero-3-phosphocholine Source: PubChem URL: [Link]
-
Title: Characterization of Phosphatidylcholine Oxidation Products by MALDI MS Source: AMOLF Institutional Repository URL: [Link]
-
Title: Diagnostic fragmentation of phosphatidylcholine Source: ResearchGate URL: [Link]
-
Title: 1,2-Dioctanoyl-sn-glycero-3-phosphocholine Source: PubChem URL: [Link]
-
Title: Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry Source: Royal Society of Chemistry URL: [Link]
-
Title: Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries Source: PubMed Central URL: [Link]
-
Title: Chemical structure of (a) 1,2-Dipalmitoyl-sn-glycero-3-phosphocoline Source: ResearchGate URL: [Link]
-
Title: How Lipid Profiling Works Source: Kansas Lipidomics Research Center URL: [Link]
-
Title: Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations Source: PubMed Central URL: [Link]
Sources
- 1. Mechanisms governing the fragmentation of glycerophospholipids containing choline and ethanolamine polar head groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerophospholipids: mechanisms of fragmentation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.amolf.nl [ir.amolf.nl]
- 8. researchgate.net [researchgate.net]
- 9. How Lipid Profiling Works - Kansas Lipidomics Research Center [k-state.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collision-induced dissociation of glycero phospholipids using electrospray ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Monolayers with 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC)
Introduction
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC), a synthetic phosphatidylcholine with two saturated 17-carbon acyl chains, is a valuable tool for researchers in biophysics, drug development, and materials science. Its well-defined chemical structure and ability to form stable, ordered monolayers at fluid-fluid interfaces make it an excellent model system for studying biological membranes, developing biosensors, and designing novel drug delivery vehicles. This guide provides a comprehensive overview of the principles and a detailed protocol for the successful formation and characterization of stable DHPC monolayers using the Langmuir-Blodgett trough technique.
DHPC's long, saturated acyl chains result in a relatively high main phase transition temperature (Tm) of approximately 50°C.[1] This property dictates that at room temperature, DHPC monolayers will be in a highly ordered, solid-like state. To explore the more biologically relevant liquid-expanded and liquid-condensed phases, precise temperature control of the experimental system is paramount.
Principles of DHPC Monolayer Formation
The formation of a stable DHPC monolayer at an air-water interface is governed by the amphiphilic nature of the lipid molecule. The hydrophilic phosphocholine headgroup has a strong affinity for the aqueous subphase, while the hydrophobic diheptadecanoyl tails are repelled by it and orient towards the air. This spontaneous self-assembly is the foundation of the Langmuir-Blodgett technique.
The Langmuir-Blodgett Trough
A Langmuir-Blodgett (LB) trough is the primary instrument for forming and characterizing monolayers.[2][3] It consists of a trough, typically made of a hydrophobic material like Teflon, movable barriers to compress the monolayer, and a sensitive balance to measure the surface pressure. The surface pressure (π) is the reduction in the surface tension of the pure subphase caused by the presence of the monolayer and is a key parameter in characterizing the monolayer's state.
The Surface Pressure-Area (π-A) Isotherm
The relationship between the surface pressure and the area occupied by each molecule in the monolayer is depicted in a surface pressure-area (π-A) isotherm. This isotherm is generated by compressing the monolayer with the barriers at a constant temperature and measuring the resulting surface pressure. The π-A isotherm reveals the different phases of the monolayer, which are analogous to the gas, liquid, and solid phases of three-dimensional matter.
-
Gas (G) Phase: At large areas per molecule, the DHPC molecules are far apart and behave like a two-dimensional gas. The surface pressure is close to zero.
-
Liquid-Expanded (LE) Phase: As the monolayer is compressed, the molecules begin to interact, and the surface pressure rises. In the LE phase, the acyl chains are disordered and fluid.
-
Liquid-Condensed (LC) Phase: Further compression leads to a more ordered state where the acyl chains are more tightly packed. This is often characterized by a plateau or a change in the slope of the isotherm.
-
Solid (S) or Condensed (C) Phase: At high surface pressures, the molecules are in a highly ordered, solid-like state with minimal compressibility.
-
Collapse: If the monolayer is compressed beyond the solid phase, it will buckle and collapse into a three-dimensional structure.
The precise shape of the π-A isotherm is influenced by several factors, including temperature, subphase composition (pH and ionic strength), and the rate of compression.[4][5]
Physicochemical Properties of DHPC and Related Lipids
Understanding the properties of DHPC is crucial for designing experiments. Below is a table summarizing key data for DHPC and the commonly studied dipalmitoylphosphatidylcholine (DPPC) for comparison.
| Property | This compound (DHPC, 17:0 PC) | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 16:0 PC) |
| Molecular Formula | C42H84NO8P | C40H80NO8P |
| Molecular Weight | 762.1 g/mol | 734.0 g/mol |
| Acyl Chains | 2 x 17:0 (saturated) | 2 x 16:0 (saturated) |
| Phase Transition Temp. (Tm) | ~50 °C[1] | ~41 °C |
Experimental Workflow for DHPC Monolayer Formation
The following diagram illustrates the general workflow for creating and characterizing a DHPC monolayer.
Caption: Workflow for DHPC monolayer preparation and analysis.
Detailed Protocols
Protocol 1: Preparation of DHPC Spreading Solution
Due to its long saturated acyl chains, DHPC has limited solubility in pure chloroform at room temperature. A chloroform/methanol mixture is recommended to ensure complete dissolution.
Materials:
-
This compound (DHPC) powder
-
Chloroform (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Glass vial with a Teflon-lined cap
-
Gas-tight syringe (e.g., Hamilton syringe)
Procedure:
-
Weighing DHPC: Accurately weigh a desired amount of DHPC powder in a clean glass vial. For a typical experiment, a concentration of 0.5 to 1 mg/mL is suitable.
-
Solvent Preparation: Prepare a 9:1 (v/v) mixture of chloroform and methanol.
-
Dissolution: Add the appropriate volume of the chloroform/methanol solvent mixture to the vial containing the DHPC powder.
-
Sonication (Optional but Recommended): To aid dissolution, briefly sonicate the vial in a bath sonicator for 5-10 minutes at room temperature.
-
Visual Inspection: Ensure that the solution is clear and free of any particulate matter.
-
Storage: Store the solution in the tightly sealed vial at -20°C. Before use, allow the solution to warm to room temperature.
Protocol 2: Langmuir-Blodgett Trough Operation and Isotherm Measurement
This protocol outlines the steps for forming a DHPC monolayer and measuring its π-A isotherm.
Equipment and Materials:
-
Langmuir-Blodgett trough with temperature control
-
Wilhelmy plate pressure sensor
-
DHPC spreading solution (from Protocol 1)
-
Ultrapure water (resistivity >18 MΩ·cm) for the subphase
-
Aspirator for cleaning the trough surface
Procedure:
-
Trough Cleaning: Thoroughly clean the LB trough and barriers with chloroform, followed by copious rinsing with ultrapure water. The surface of the subphase should be cleaned by aspiration until the surface pressure reading is stable and close to zero (< 0.1 mN/m).
-
Subphase Preparation and Temperature Control: Fill the trough with ultrapure water. Set the desired subphase temperature using the trough's temperature control system. To study the liquid-expanded phase of DHPC, the temperature should be set above its Tm of 50°C. For studying the solid-condensed phase, experiments can be performed at room temperature. Allow the subphase temperature to equilibrate.
-
Spreading the Monolayer: Using a gas-tight syringe, carefully deposit small droplets of the DHPC spreading solution onto the air-water interface at various locations. Avoid letting the syringe needle touch the water.
-
Solvent Evaporation: Wait for at least 15-20 minutes to allow for complete evaporation of the chloroform and methanol.
-
Isotherm Measurement:
-
Start the data acquisition software.
-
Begin compressing the monolayer with the barriers at a slow, constant rate (e.g., 5-10 mm/min). A slow compression rate allows the monolayer to remain in equilibrium.
-
Record the surface pressure as a function of the mean molecular area.
-
Continue compression until the monolayer collapses, which is indicated by a sharp decrease or plateau in the surface pressure at high compression.
-
-
Data Analysis: The resulting π-A isotherm can be analyzed to determine the area per molecule at different phases and the compressibility of the monolayer.
Expected Results and Interpretation
The following diagram illustrates the key features of a typical phospholipid π-A isotherm.
Caption: A representative surface pressure-area isotherm for a phospholipid monolayer.
Trustworthiness and Self-Validation
To ensure the reliability of your results, consider the following self-validating checks:
-
Reproducibility: Repeat the isotherm measurements at least three times to ensure reproducibility. The curves should overlay with minimal deviation.
-
Cleanliness Check: Before spreading the lipid, compress the barriers on the pure subphase. The surface pressure should not rise above 0.1-0.2 mN/m, indicating a clean interface.
-
Solvent Blank: Deposit a volume of the pure spreading solvent (e.g., 9:1 chloroform/methanol) on the subphase and wait for evaporation. A subsequent compression should not show a significant rise in surface pressure.
-
Hysteresis Check: After a compression run, the barriers can be expanded to check for hysteresis. For a stable, reversible monolayer, the compression and expansion curves should be very similar, especially at slower speeds.
Applications in Research and Drug Development
Stable DHPC monolayers serve as versatile platforms for a range of applications:
-
Model Membranes: They provide a simplified, well-controlled system to study lipid-protein and lipid-drug interactions at a fundamental level.
-
Biosensors: DHPC monolayers can be deposited onto solid supports to create functionalized surfaces for detecting specific biomolecules.
-
Drug Delivery: The principles of lipid self-assembly and stability learned from monolayer studies can be applied to the design of liposomal and other lipid-based drug delivery systems.[6]
References
-
Smaby, J. M., & Brockman, H. L. (1981). Pressure-area curves of monolayer films were measured for phosphatidylcholines (PC) in which the 1-position was occupied by palmitic acid and the 2-positions were occupied respectively by: 20 : 0,20 : 1n9, 20 : 2n6, 20 : 3n3, 20 :3n6, 20 :3n9, 20 :4n6 or 20 : 5n3 fatty acids. Chemistry and Physics of Lipids, 22(3), 207-220. [Link]
-
Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]
-
González-Paredes, A., & Prieto, G. (2019). Thermodynamics of monolayers formed by mixtures of phosphatidylcholine/phosphatidylserine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(8), 1409-1417. [Link]
-
Longo, M. L., & Saldana, C. (2008). Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC. Biophysical Journal, 94(7), 2648-2658. [Link]
-
Als-Nielsen, J., & Möhwald, H. (1991). Langmuir Monolayers. In Handbook on Synchrotron Radiation (Vol. 4, pp. 1-53). Elsevier. [Link]
-
Lee, K. Y. C. (2008). Probing the polymorphism of phospholipid monolayers. Annual Review of Physical Chemistry, 59, 771-791. [Link]
-
McConnell, H. M. (1991). Structures and transitions in lipid monolayers at the air-water interface. Annual Review of Physical Chemistry, 42, 171-195. [Link]
-
Biolin Scientific. (n.d.). Langmuir & Langmuir Blodgett. Retrieved from [Link]
-
NIMA Technology. (n.d.). Langmuir-Blodgett Troughs. Retrieved from [Link]
-
Jurak, M., & Wiącek, A. E. (2020). Insight into the molecular mechanism of surface interactions of phosphatidylcholines—Langmuir monolayer study complemented with molecular dynamics simulations. The Journal of Physical Chemistry B, 124(9), 1739-1750. [Link]
-
Dynarowicz-Łątka, P., & Kita, K. (2001). The influence of subphase temperature on the properties of dipalmitoyl-phosphatidylcholine monolayers at the air/water interface. Colloids and Surfaces B: Biointerfaces, 22(3), 227-236. [Link]
-
Brockman, H. (1999). Lipid-lipid interactions and the properties of lipid monolayers and bilayers. Current Opinion in Structural Biology, 9(4), 438-443. [Link]
-
Blume, A. (1993). Phase transitions in lipid model membranes. Current Opinion in Colloid & Interface Science, 1(1), 64-72. [Link]
-
Roberts, G. (Ed.). (1990). Langmuir-Blodgett Films. Springer. [Link]
-
Ulman, A. (1991). An Introduction to Ultrathin Organic Films: From Langmuir-Blodgett to Self-Assembly. Academic Press. [Link]
-
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160. [Link]
Sources
- 1. Monolayers of sterols and phosphatidylcholines containing a 20-carbon chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative determination of lipid bilayer deposition efficiency using AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib.ysu.am [lib.ysu.am]
- 5. Thermodynamics of monolayers formed by mixtures of phosphatidylcholine/phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Unveiling Lipid-Protein Interactions with Diheptadecanoyl-PC (17:0 PC)
Abstract
The intricate dance between lipids and proteins at the membrane interface governs a vast array of cellular processes, from signal transduction to membrane trafficking. Elucidating these interactions is paramount for fundamental biological research and for the development of novel therapeutics. This guide provides an in-depth exploration of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0 PC), a powerful and versatile tool for investigating lipid-protein interactions. Due to its symmetric 17-carbon acyl chains, an odd-chain length phospholipid rare in most mammalian systems, 17:0 PC serves as an invaluable probe and internal standard, particularly in mass spectrometry-based workflows.[1][2] We present the scientific rationale for its use, compare its properties to common endogenous lipids, and provide detailed, field-proven protocols for its application in mass spectrometry, fluorescence-based biophysical assays, and cell-based metabolic labeling experiments.
The Rationale: Why Diheptadecanoyl-PC is a Superior Tool
Lipid-protein interactions are notoriously challenging to study due to their dynamic and often transient nature within the complex milieu of the cell membrane. A key obstacle in lipidomics and interaction studies is distinguishing experimentally introduced lipids from the vast background of endogenous cellular lipids. Most naturally occurring phospholipids in mammalian cells possess even-numbered acyl chains (e.g., 16:0, 18:0, 18:1).[2] This is where the unique structure of diheptadecanoyl-PC (17:0 PC) provides a distinct advantage.
1.1. The "Odd-Chain" Advantage
17:0 PC is a synthetic phosphatidylcholine featuring two saturated 17-carbon fatty acid chains.[3][4] Its odd-chain nature makes it a chemical rarity in most biological systems, which primarily synthesize and remodel even-chain fatty acids.[2] This distinction allows researchers to introduce 17:0 PC into an experimental system—be it a model membrane or a living cell—and track it with high specificity and minimal background interference. When analyzed by mass spectrometry, its unique mass-to-charge ratio allows it to be unequivocally identified and quantified.[1][5]
1.2. Biophysical Properties
As a saturated phospholipid, 17:0 PC forms stable lipid bilayers and can be seamlessly incorporated into model membranes like liposomes and nanodiscs.[3] Its physical properties, such as membrane fluidity and phase transition temperature, are comparable to other saturated PCs, making it an excellent surrogate for studying interactions in ordered membrane domains.[6]
| Property | Diheptadecanoyl-PC (17:0 PC) | Dipalmitoyl-PC (16:0 PC) | Distearoyl-PC (18:0 PC) |
| Molecular Formula | C₄₂H₈₄NO₈P | C₄₀H₈₀NO₈P | C₄₄H₈₈NO₈P |
| Molecular Weight | 762.09 g/mol [4] | 734.04 g/mol | 790.16 g/mol |
| Acyl Chain Structure | Two C17:0 (saturated) | Two C16:0 (saturated) | Two C18:0 (saturated) |
| Primary Application | Internal Standard, Tracer[1] | Model Membrane Component | Model Membrane Component |
Table 1: Comparison of Diheptadecanoyl-PC with common even-chain saturated phosphatidylcholines.
Methodologies & Applications
The unique properties of 17:0 PC enable its use across a spectrum of powerful techniques for studying lipid-protein interactions.
2.1. Mass Spectrometry (MS)-Based Proteo-Lipidomics
Mass spectrometry is a cornerstone technology for identifying and quantifying lipids that associate with proteins.[7][8] Combining native MS, which analyzes intact protein-lipid complexes, with lipidomics of extracted lipids provides a comprehensive view of these interactions.[9][10][11]
Causality: By incorporating 17:0 PC into a pool of lipids (e.g., a total cell lipid extract or a defined liposome mixture), one can perform a "pull-down" or affinity enrichment experiment.[10][12] If a protein of interest is shown to enrich 17:0 PC relative to other lipids, it provides strong evidence of a direct and potentially specific interaction. The odd-chain lipid acts as a clear and unambiguous reporter.
Figure 1: Workflow for a lipid pull-down assay using 17:0 PC and mass spectrometry.
2.2. Fluorescence-Based Biophysical Assays
Fluorescence quenching and Förster Resonance Energy Transfer (FRET) are powerful methods to determine the binding affinity and kinetics of protein-lipid interactions.[13][14][15] These assays typically involve preparing model membranes (liposomes) that contain fluorescently labeled or quenching lipids.
Causality: 17:0 PC is used as the primary or a major component of the bulk lipid in the liposome, creating a defined biophysical environment.[16][17] A protein, which may be intrinsically fluorescent (via Tryptophan residues) or extrinsically labeled, is titrated with these liposomes. Binding of the protein to the liposome surface brings it into proximity with a quencher lipid, resulting in a measurable decrease in fluorescence. This change can be used to calculate a binding constant (Kd), providing quantitative data on the interaction strength.[14]
Figure 2: Principle of fluorescence quenching to measure protein-lipid binding.
2.3. Cell-Based Metabolic Labeling
To study interactions within a more physiological context, cells can be cultured with precursors that are incorporated into their lipids.
Causality: By supplementing cell culture media with heptadecanoic acid (17:0), cells will utilize it for phospholipid synthesis, leading to the generation of 17:0 PC and other 17:0-containing lipids.[2] This effectively "tags" a portion of the cellular lipidome. A tagged protein of interest (e.g., GFP-tagged) can then be immunoprecipitated from the cell lysate. Subsequent lipidomic analysis of the co-precipitated lipids will reveal if the 17:0-labeled lipids are enriched, indicating that the protein interacts with this lipid pool in a cellular environment.[18]
Figure 3: Workflow for metabolic labeling of cellular lipids with a 17:0 precursor.
Detailed Experimental Protocols
3.1. Protocol 1: Lipid Pull-Down with 17:0 PC and Mass Spectrometry
This protocol describes the identification of lipids that directly bind to a purified, tagged protein using liposomes containing 17:0 PC.
Materials:
-
This compound (17:0 PC)
-
Matrix phospholipid (e.g., 1-palmitoyl-2-oleoyl-PC, POPC)
-
Chloroform, Methanol (HPLC grade)
-
Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Purified, tagged protein of interest (e.g., His-tagged)
-
Affinity resin (e.g., Ni-NTA agarose beads)
-
Non-ionic detergent for washing (e.g., 0.05% DDM or Triton X-100)
-
Lipid extraction solvents (Chloroform:Methanol, 2:1 v/v)[19][20]
Procedure:
-
Liposome Preparation: a. In a glass vial, combine 17:0 PC and POPC in chloroform at a desired molar ratio (e.g., 10 mol% 17:0 PC, 90 mol% POPC). b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent. c. Rehydrate the lipid film in Binding Buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously. d. To create unilamellar vesicles, subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension 21 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder. This creates Large Unilamellar Vesicles (LUVs) of a defined size.
-
Protein-Liposome Incubation: a. In a microcentrifuge tube, combine the purified protein (e.g., 10 µg) with the prepared liposomes (e.g., 100 µg) in a final volume of 200 µL with Binding Buffer. b. Incubate for 1 hour at room temperature with gentle rotation. c. Control: Prepare a parallel sample with liposomes but no protein to assess non-specific binding to the affinity resin.
-
Capture of Protein-Lipid Complexes: a. Add pre-equilibrated affinity resin (e.g., 20 µL of Ni-NTA bead slurry) to the incubation mixture. b. Incubate for another hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation (500 x g, 2 min, 4°C). Discard the supernatant.
-
Washing: a. Wash the beads 3-5 times with 500 µL of cold Binding Buffer containing a low concentration of non-ionic detergent to remove non-specifically bound lipids.[12] Centrifuge and discard the supernatant after each wash. b. Perform a final wash with Binding Buffer without detergent to remove residual detergent.
-
Lipid Extraction: a. To the washed bead pellet, add 500 µL of ice-cold Chloroform:Methanol (2:1 v/v).[20] b. Vortex vigorously for 15 minutes at 4°C. c. Centrifuge at high speed (16,000 x g, 10 min, 4°C) to pellet the beads and any precipitated protein. d. Carefully transfer the lower organic phase containing the lipids to a new glass vial. e. Dry the extracted lipids under a stream of nitrogen.
-
Mass Spectrometry Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., Isopropanol).[20] b. Analyze the lipid composition using a high-resolution tandem mass spectrometer.[5] c. Identify and quantify the amount of 17:0 PC relative to the matrix lipid (POPC). An enrichment of 17:0 PC in the protein-bound fraction compared to the initial liposome composition indicates a preferential interaction.
3.2. Protocol 2: Tryptophan Fluorescence Quenching Assay
This protocol quantifies the binding affinity of a Tryptophan-containing protein to membranes using quencher-doped liposomes.
Materials:
-
17:0 PC
-
Quenching phospholipid (e.g., a PC with brominated acyl chains or a Dabcyl-labeled headgroup)
-
Protein of interest containing at least one Tryptophan residue
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
96-well black, flat-bottom microplate
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Liposome Preparation: a. Prepare two sets of liposomes as described in Protocol 1 (steps 1a-1e): i. Control Liposomes: 100% 17:0 PC. ii. Quenching Liposomes: 90 mol% 17:0 PC, 10 mol% quenching phospholipid. b. Dilute both liposome stocks to the same final lipid concentration in Assay Buffer.
-
Assay Setup: a. In the 96-well plate, prepare serial dilutions of both Control and Quenching liposomes. b. Add a fixed, final concentration of the Tryptophan-containing protein to each well (e.g., 1 µM). c. Include wells with protein only (for maximum fluorescence, F_max) and buffer only (for background). d. Bring all wells to the same final volume with Assay Buffer.
-
Measurement: a. Incubate the plate for 15-30 minutes at room temperature, protected from light. b. Measure the Tryptophan fluorescence. Set the excitation wavelength to ~280 nm and the emission wavelength to ~340 nm. c. Record the fluorescence intensity (F) for each well.
-
Data Analysis: a. Subtract the buffer background from all readings. b. The fluorescence in the presence of Control Liposomes can be monitored to check for light scattering or other artifacts. c. For the Quenching Liposome titration, calculate the change in fluorescence (ΔF = F_max - F) at each lipid concentration. d. Plot ΔF as a function of the total lipid concentration. e. Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd), which is the lipid concentration at which half-maximal quenching is observed. This Kd value represents the affinity of the protein for the membrane.
Trustworthiness and Self-Validation
To ensure the scientific integrity of results obtained with 17:0 PC, rigorous controls are essential:
-
For MS Pull-Downs:
-
Beads-Only Control: Always run a control with affinity beads and liposomes but no protein to identify lipids that bind non-specifically to the resin.
-
Orthogonal Validation: Confirm interactions using a secondary method, such as the fluorescence assay described above or Surface Plasmon Resonance (SPR).[21]
-
Competitive Binding: To demonstrate specificity, perform the pull-down in the presence of a molar excess of a competing, non-labeled lipid to see if the 17:0 PC signal is reduced.
-
-
For Fluorescence Assays:
-
Control Liposomes: Titrating with non-quenching liposomes is critical to correct for any fluorescence changes due to light scattering or environmental effects of the lipid vesicles themselves.
-
Protein Stability: Ensure the protein remains folded and does not aggregate in the presence of liposomes using techniques like circular dichroism.
-
-
For Cell-Based Assays:
-
Toxicity Test: Verify that the concentration of heptadecanoic acid used is not toxic to the cells.
-
Incorporation Check: Before the main experiment, confirm the incorporation of the 17:0 fatty acid into the cellular lipidome via a total lipid extract analysis.
-
Immunoprecipitation Control: Use a non-relevant antibody (Isotype control) or a cell line not expressing the tagged protein to control for non-specific protein and lipid pull-down.
-
By employing these methodologies and controls, diheptadecanoyl-PC serves as a robust and reliable tool, empowering researchers to dissect the complex and critical world of lipid-protein interactions with high confidence and precision.
References
- A High-Throughput Fluorometric Assay for Lipid-Protein Binding. (2016). PubMed.
- Fluorescence quenching methods to study lipid-protein interactions. (n.d.). PubMed.
- Identifying key membrane protein lipid interactions using mass spectrometry. (n.d.). PMC - NIH.
- Sample Preparation in Lipidomics: Methodological Foundations. (n.d.).
- Sample Prep for Lipidomic Mass Spec. (2022). Biocompare.
- Protocol for Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. (n.d.).
- Lipid Beads and LC/MS to identify lipid-protein interactions. (2022). Echelon Biosciences.
- Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources. (2023). RSC Publishing.
- This compound (170-PC). (n.d.). Blue Tiger Scientific.
- Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. (n.d.). PMC - PubMed Central.
- Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources. (n.d.). PMC - PubMed Central.
- 17:0 PC powder 99 (TLC). (n.d.). Avanti Polar Lipids.
- PC(17:0/17:0) | C42H84NO8P. (n.d.). PubChem.
- The presence of odd-chain fatty acids in Drosophila phospholipids. (2020). Taylor & Francis Online.
- Identification of specific lipid-protein interactions in dividing cells using lipid-trap mass spectrometry. (2024). bioRxiv.
- Comprehensive Analysis of Lipidomics Using Mass Spectrometry. (n.d.).
- Farnesylated peptides in model membranes: a biophysical investig
- The effects of molecular and nanoscopic additives on phospholipid membranes. (n.d.). Frontiers.
- Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery. (n.d.). PubMed.
- A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry. (n.d.). NIH.
- Membrane Protein-Lipid Interactions Probed Using Mass Spectrometry. (2019). PubMed.
- Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Associ
Sources
- 1. 17:0 PC powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. PC(17:0/17:0) | C42H84NO8P | CID 24778784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 7. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. Membrane Protein-Lipid Interactions Probed Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying key membrane protein lipid interactions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01482G [pubs.rsc.org]
- 11. Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid Beads and LC/MS to identify lipid-protein interactions - Echelon Biosciences [echelon-inc.com]
- 13. A High-Throughput Fluorometric Assay for Lipid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence quenching methods to study lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Farnesylated peptides in model membranes: a biophysical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biophysical interactions with model lipid membranes: applications in drug discovery and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 20. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 21. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) Solubility and Application Guide
Welcome to the technical support center for 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC). This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues and provide practical, field-proven insights for successful experimentation.
Introduction to DHPC
1,2-diheptanoyl-sn-glycero-3-phosphocholine, commonly known as DHPC, is a short-chain saturated phospholipid that plays a critical role in membrane protein research and drug delivery systems.[1] Its amphipathic nature, with a hydrophilic phosphocholine head group and short hydrophobic heptanoyl chains, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC).[2] This property makes it an excellent detergent for solubilizing membrane proteins while preserving their native structure and function.[1][2] DHPC is also instrumental in the formation of liposomes and bicelles, which are valuable tools in drug delivery, nanomedicine, and structural biology.[1][3]
Part 1: Frequently Asked Questions (FAQs) on DHPC Solubility
Here we address the most common questions and issues encountered when working with DHPC.
Q1: My DHPC solution appears cloudy or has precipitates. What is the cause and how can I fix it?
A1: Cloudiness or precipitation in your DHPC solution can arise from several factors:
-
Concentration below the Critical Micelle Concentration (CMC): DHPC has a CMC of approximately 1.4-1.6 mM.[2][4] Below this concentration, DHPC molecules exist as monomers and may not be fully soluble, leading to a cloudy appearance. Ensure your working concentration is above the CMC to promote micelle formation and enhance solubility.
-
Temperature Effects: While DHPC is soluble over a range of temperatures, low temperatures can decrease the kinetic energy of the molecules, potentially leading to aggregation and reduced solubility. Gentle warming of the solution can often resolve this issue.
-
Incorrect Solvent: While DHPC is water-soluble, its solubility can be limited.[2] For higher concentrations, using organic solvents or aqueous buffers may be necessary. DHPC is soluble in ethanol, DMSO, and a mixture of Chloroform:Methanol:Water.[5]
-
Purity of DHPC: Impurities in the DHPC powder can affect its solubility and lead to the formation of insoluble aggregates. It is crucial to use high-purity DHPC from a reputable supplier.[1]
Q2: What is the Critical Micelle Concentration (CMC) of DHPC and why is it important?
A2: The CMC is the concentration of a surfactant, like DHPC, above which micelles form.[6][7] For DHPC, the CMC is approximately 1.4-1.6 mM in aqueous solutions.[2][4]
-
Importance of CMC:
-
Solubilization of Membrane Proteins: Micelles are essential for encapsulating and solubilizing hydrophobic membrane proteins, effectively extracting them from the lipid bilayer while maintaining their native conformation.[1]
-
Formation of Bicelles and Liposomes: The CMC is a critical parameter in the formation of bicelles (bilayered micelles) and liposomes, which are used in structural biology studies and as drug delivery vehicles.[1][8]
-
Predicting Behavior in Solution: Knowing the CMC helps predict the behavior of DHPC in your experiments. Below the CMC, DHPC acts as individual molecules, while above it, it forms larger micellar structures.
-
The CMC can be influenced by factors such as temperature, pressure, and the presence of electrolytes.[6]
Q3: How do pH and buffer composition affect DHPC solubility and stability?
A3: DHPC is stable over a wide pH range, typically between 4 and 10.[2] However, extreme pH values can affect the charge of the phosphocholine head group, potentially influencing its interaction with other molecules and surfaces.
-
pH Effects: Subtle changes in pH can affect the packing of lipid bilayers and their robustness.[9] While DHPC forms micelles rather than bilayers, significant pH shifts can still impact the hydrophilic head group interactions. The phosphate group in phospholipids has a pKa of around 1.1, meaning it is negatively charged over a wide pH range.[10]
-
Buffer Composition: The ionic strength of the buffer can influence the size distribution of DHPC micelles.[2] The presence of salts can affect the electrostatic interactions between the zwitterionic phosphocholine head groups, leading to changes in micelle aggregation and size.
Q4: What are the recommended storage conditions for DHPC powder and solutions?
A4: Proper storage is crucial to maintain the integrity and solubility of DHPC.
-
DHPC Powder: Store at -20°C, protected from light, and preferably under an inert gas like nitrogen to prevent oxidation and hydrolysis.[3]
-
Stock Solutions: For prepared stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[3] Always protect solutions from light.[3]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols and troubleshooting steps for common applications involving DHPC.
Guide 1: Preparation of a Clear DHPC Stock Solution
Difficulty in obtaining a clear solution is a common hurdle. This guide provides a step-by-step protocol to ensure complete dissolution.
Protocol: Preparing a 100 mM DHPC Stock Solution in Aqueous Buffer
-
Weighing DHPC: Accurately weigh the required amount of high-purity DHPC powder in a sterile container.
-
Initial Hydration: Add a small amount of your desired aqueous buffer (e.g., PBS, pH 7.4) to the powder to create a paste. This initial hydration helps to prevent clumping.
-
Vortexing: Add the remaining buffer to reach the final desired concentration. Vortex the solution vigorously for 5-10 minutes.
-
Sonication (if necessary): If the solution remains cloudy, sonicate it in a bath sonicator. Use short bursts of sonication to avoid excessive heating, which could potentially degrade the lipid.
-
Gentle Warming: If cloudiness persists, warm the solution to approximately 37°C while stirring. This can help to overcome kinetic barriers to dissolution.
-
Filtration (Optional): For applications requiring a sterile solution, filter the DHPC solution through a 0.22 µm syringe filter.
Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| Persistent Cloudiness | Concentration below CMC, low temperature, or poor hydration. | Ensure concentration is above 1.6 mM. Gently warm the solution. Follow the hydration protocol carefully. |
| Precipitate Formation | Incomplete dissolution or presence of impurities. | Use high-purity DHPC. Ensure complete dissolution through vortexing and sonication. |
| Solution Gels or becomes Viscous | Very high concentration or interaction with buffer components. | Dilute the solution. Re-evaluate buffer composition. |
Guide 2: Solubilization of Membrane Proteins with DHPC
DHPC is widely used to extract membrane proteins from their native lipid environment.
Workflow for Membrane Protein Solubilization
Caption: Workflow for membrane protein solubilization using DHPC.
Key Considerations for Protein Solubilization:
-
DHPC Concentration: The optimal DHPC concentration for solubilization typically ranges from 10-40 mM.[2] This ensures a sufficient number of micelles to encapsulate the target protein.
-
DHPC to Protein Ratio: The ratio of DHPC to protein is a critical parameter that needs to be empirically determined for each specific protein.
-
Temperature and Incubation Time: Solubilization is often performed at 4°C to minimize protein degradation. Incubation times can vary from minutes to hours.
-
Preservation of Protein Activity: A key advantage of DHPC is its ability to preserve the native conformation and activity of solubilized proteins.[1][2]
Part 3: Quantitative Data and Physicochemical Properties
This section provides a summary of the key quantitative properties of DHPC.
Solubility of DHPC in Various Solvents
| Solvent | Solubility | Notes |
| Water/Aqueous Buffer (pH 7.2) | > 250 µg/mL | Forms micelles above CMC.[4] |
| Ethanol | > 30 mg/mL | Soluble.[4] |
| DMSO | > 7 mg/mL | Soluble.[4] |
| Chloroform:Methanol:Water (65:25:4) | Soluble at 5 mg/mL | For related short-chain PC.[5] |
Physicochemical Properties of DHPC
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₄NO₈P | [4] |
| Molecular Weight | 481.6 g/mol | [4] |
| Critical Micelle Concentration (CMC) | 1.4 - 1.6 mM | [2][4] |
| Physical Form | Powder | |
| Storage Temperature | -20°C | [3] |
Visualizing DHPC Structure and Micelle Formation
The unique structure of DHPC is key to its function.
Caption: Structure of a DHPC monomer and its self-assembly into a micelle.
References
-
Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing). [Link]
-
Critical micellar concentration of DPC in various media. (crosses) 5.0 M LiCl - ResearchGate. [Link]
-
Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution - MDPI. [Link]
-
Stability of DPPC Vesicles in Aqueous Electrolyte Solutions and Comparisons to Predictions From the DLVO Theory | Request PDF - ResearchGate. [Link]
-
Modeling the Self-Assembly and Stability of DHPC Micelles Using Atomic Resolution and Coarse Grained MD Simulations - PubMed. [Link]
-
The effect of pH on the chemical shifts of major phospholipid classes... - ResearchGate. [Link]
-
Temperature Dependence of DMPC/DHPC Mixing in a Bicellar Solution and Its Structural Implications | Semantic Scholar. [Link]
-
Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC - NIH. [Link]
-
Critical micelle concentration - Wikipedia. [Link]
-
WP4005: Determination of critical micelle concentration by dynamic light scattering - Waters. [Link]
-
Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane - PubMed. [Link]
-
Lipids under pH stress!?! [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. nbi.ku.dk [nbi.ku.dk]
preventing oxidation of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine
Welcome to the technical support guide for 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DSPC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its oxidation and ensuring the stability and reproducibility of your experimental results. While DSPC is a saturated phospholipid and inherently more stable against oxidation than its unsaturated counterparts, stringent handling and storage practices are paramount for high-sensitivity applications and long-term stability.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My DSPC powder, which should be a white solid, has a yellowish tint and appears clumpy. What's happening?
-
Potential Causes:
-
Moisture Absorption: DSPC is hygroscopic. Clumping is a primary indicator of moisture exposure, which can lead to hydrolysis of the ester bonds.[3][4]
-
Oxidative Degradation: A yellowish discoloration can be a sign of slow, long-term oxidation or the presence of impurities, even in saturated lipids. This can be accelerated by improper storage, such as exposure to light or elevated temperatures.[5]
-
Cross-Contamination: Contamination from solvents or other reagents can introduce catalysts for degradation.
-
-
Actionable Solutions:
-
Verify Storage: Ensure the product has been consistently stored at ≤ -16°C in a tightly sealed glass container, preferably under desiccation.[3]
-
Handling Protocol Review: Always allow the container to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder.[3][4]
-
Purity Assessment: For highly sensitive applications (e.g., clinical formulations), consider performing a purity analysis using Thin Layer Chromatography (TLC) or HPLC-MS to check for degradation products.
-
Discard if Necessary: If significant discoloration or clumping is observed, and your application is sensitive to impurities, it is safest to use a fresh, unopened vial of DSPC.
-
Question 2: I'm observing unexpected variability or instability (e.g., aggregation, increased particle size) in my DSPC-containing liposome formulations during storage. Could oxidation be the cause?
-
Potential Causes:
-
Lipid Peroxidation: While slow, the oxidation of DSPC can generate byproducts like aldehydes or truncated lipids.[6][7] These molecules can alter the packing of the lipid bilayer, increasing membrane fluidity and permeability, which can lead to aggregation or leakage of encapsulated contents.[8][9]
-
Hydrolysis: The breakdown of the phosphocholine headgroup or fatty acid chains via hydrolysis alters the amphipathic nature of the lipid, compromising liposome integrity.[10]
-
Buffer Components: Certain buffer components, especially those containing transition metal ions (e.g., iron, copper) without a chelator like EDTA, can catalyze oxidative reactions.
-
-
Actionable Solutions:
-
Use High-Purity Ingredients: Start with fresh, properly stored DSPC and high-purity, peroxide-free solvents for your lipid film preparation.
-
Degas All Aqueous Buffers: Before hydrating the lipid film, thoroughly degas all aqueous buffers by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Incorporate an Antioxidant: For long-term storage or if the formulation contains sensitive cargo, consider adding a lipid-soluble antioxidant like α-tocopherol (Vitamin E) or a water-soluble one such as ascorbic acid.[11][12]
-
Optimize Storage Conditions: Store the final liposome formulation at 4°C, protected from light. Avoid freezing unless a validated cryoprotectant is used, as freeze-thaw cycles can disrupt liposome structure.[13]
-
Question 3: My analytical results (e.g., HPLC-MS) show unexpected peaks when analyzing my DSPC stock solution. What could be the source?
-
Potential Causes:
-
Solvent Impurities: Organic solvents, especially ethers and chloroform, can form peroxides over time. These reactive species can readily oxidize lipids.
-
Plastic Leaching: Storing organic solutions of lipids in plastic containers (e.g., polypropylene tubes) can lead to the leaching of plasticizers and other impurities that may interfere with analysis or catalyze degradation.[3][14]
-
Improper Handling: Using plastic pipette tips to transfer organic solutions can also introduce contaminants.[4]
-
-
Actionable Solutions:
-
Solvent Quality: Use fresh, high-purity, HPLC-grade solvents. Test solvents for peroxides if they have been stored for an extended period.
-
Proper Labware: Store all lipid stock solutions in glass vials with Teflon-lined caps.[3][14] When transferring solutions, always use glass or stainless-steel syringes or pipettes.
-
Inert Atmosphere: Prepare and store stock solutions under an inert gas like argon or nitrogen to displace oxygen.[14]
-
Aliquot: Prepare smaller, single-use aliquots from a freshly prepared stock solution to minimize repeated warming/cooling cycles and exposure to air.[15]
-
Frequently Asked Questions (FAQs)
Q1: Is DSPC truly susceptible to oxidation? I thought saturated lipids were stable.
DSPC is significantly more stable against oxidation than phospholipids with unsaturated fatty acid chains because it lacks double bonds, which are the primary sites for free radical attack.[1][2] However, oxidation can still be initiated under harsh conditions such as exposure to strong oxidizing agents, high heat, UV light, or the presence of metal ion catalysts. While the rate is much lower, for pharmaceutical applications requiring long shelf-lives and absolute purity, preventing even minor oxidation is a critical quality attribute.
Q2: What is the primary mechanism of lipid degradation for DSPC?
For saturated lipids like DSPC, hydrolysis is often a more immediate concern than oxidation.[10] This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions or the phosphodiester bond of the headgroup, typically initiated by exposure to moisture and catalyzed by acidic or basic conditions. However, as outlined in this guide, oxidative pathways, while slower, can still occur and compromise the integrity of the final formulation.
Caption: Factors contributing to DSPC degradation and corresponding preventative measures.
Q3: Which antioxidants are compatible with DSPC formulations?
The choice of antioxidant depends on the formulation.
-
For organic stock solutions: Butylated hydroxytoluene (BHT) can be added at low concentrations (e.g., 0.01%), but ensure it does not interfere with downstream applications.
-
For liposomal formulations:
-
α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that integrates into the lipid bilayer and is very effective at terminating free-radical chain reactions.[11]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant encapsulated in the aqueous core of the liposome. It can act synergistically with α-tocopherol by regenerating it after it has been oxidized.[11]
-
| Antioxidant | Type | Typical Location in Liposome | Notes |
| α-Tocopherol | Lipophilic | Within the lipid bilayer | Highly effective for protecting the acyl chains.[12] |
| Ascorbic Acid | Hydrophilic | Aqueous core | Can regenerate α-tocopherol; protects aqueous cargo.[11] |
| BHT | Lipophilic | Organic solutions / Bilayer | Primarily for organic stock solutions; check for assay interference. |
Q4: How can I detect oxidation in my DSPC sample or formulation?
Several analytical methods can be used to detect and quantify lipid oxidation.
-
TBARS Assay (Thiobarbituric Acid Reactive Substances): This colorimetric assay detects malondialdehyde (MDA) and other secondary oxidation products. It is a common but less specific method.[16][17]
-
Peroxide Value (PV) Assays: These methods, often involving iodometric titration or colorimetric assays (like the FOX assay), quantify the primary oxidation products (hydroperoxides).[8]
-
Chromatography (HPLC-MS): High-Performance Liquid Chromatography coupled with Mass Spectrometry is a highly sensitive and specific method to identify and quantify various oxidized lipid species.[8][16]
-
UV-Vis Spectroscopy: The formation of conjugated dienes from the oxidation of polyunsaturated fatty acids leads to an absorbance peak around 234 nm. While DSPC is saturated, this method is crucial for detecting oxidation in formulations containing any unsaturated lipids.
Protocols for Ensuring DSPC Integrity
Protocol 1: Handling and Aliquoting DSPC Powder
-
Equilibration: Remove the sealed manufacturer's vial from the freezer (≤ -16°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. Do not open the vial while it is cold. [3][4]
-
Inert Atmosphere: Transfer the vial into a glove box or an environment purged with argon or nitrogen.
-
Weighing: Briefly open the vial and quickly weigh the desired amount of DSPC powder into appropriate pre-weighed amber glass vials.
-
Blanketing: Before sealing each new aliquot vial, flush the headspace with a gentle stream of argon or nitrogen.
-
Sealing: Tightly seal the vials with Teflon-lined caps.
-
Storage: Place the newly created aliquots and the main stock vial back into storage at ≤ -16°C.
Protocol 2: Preparation of a DSPC Stock Solution
-
Solvent Preparation: Use a fresh bottle of high-purity, HPLC-grade chloroform or a chloroform/methanol mixture. If the solvent is not new, it's good practice to sparge it with argon for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Add the degassed solvent to the vial containing the pre-weighed DSPC powder to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Mixing: Gently swirl the vial until the DSPC is fully dissolved. Sonication is generally not required for DSPC in chloroform.
-
Blanketing & Storage: Flush the headspace of the vial with argon or nitrogen, seal tightly with a Teflon-lined cap, and store at -20°C ± 4°C.[14]
Caption: Recommended workflow for handling DSPC from storage to experimental use.
References
-
Catalá, A. (2020). An overview of peroxidation reactions using liposomes as model systems and analytical methods as monitoring tools. Colloids and Surfaces B: Biointerfaces, 195, 111254. [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing the Long-Term Stability of DSPC Formulations.
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- Stratech. (n.d.). Storage & Handling of Lipids.
- Simultaneously. (2025). Antioxidant Properties of Phospholipids.
- Avanti Polar Lipids. (n.d.). How do I store my lipid in an organic solution?
- Cui, L., & Decker, E. A. (2016). Phospholipids in Foods: Prooxidants or Antioxidants? Journal of the Science of Food and Agriculture, 96(1), 18-30.
-
Nanda, A. B., & Tyurina, Y. Y. (2014). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. Free Radical Biology and Medicine, 71, 1-21. [Link]
-
He, R., et al. (2016). Liposomal Antioxidants for Protection against Oxidant-Induced Damage. Journal of Liposome Research, 26(4), 265-276. [Link]
-
Kawasaki, T., et al. (2020). Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation. Scientific Reports, 10(1), 12345. [Link]
- Klein, R. A. (1970). The detection of oxidation in liposome preparations. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 210(3), 486-489.
- Zheng, L., et al. (2023). Effect of phosphatidylethanolamine and phosphatidylserine on antioxidant capacity, oxidative stability and color reversion of camellia seed oil. Grasas y Aceites, 74(2), e497.
- Popović, B. M. (2016). Liposomes as a Tool to Study Lipid Peroxidation. In Liposomes: Methods and Protocols.
-
von Oppen, S., et al. (2022). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. Antioxidants, 11(3), 548. [Link]
-
Waris, M., et al. (2023). The role of lipid oxidation pathway in reactive oxygen species-mediated cargo release from liposomes. Journal of Controlled Release, 357, 134-144. [Link]
- Sharma, A., & Sharma, U. S. (1997). Stability Aspects of Liposomes.
-
Schwartz, D. B., et al. (1983). The stability of phospholipids in amniotic fluid. American Journal of Obstetrics and Gynecology, 146(5), 558-562. [Link]
-
Li, Y., et al. (2023). Anti-Oxidative, Anti-Apoptotic, and M2 Polarized DSPC Liposome Nanoparticles for Selective Treatment of Atherosclerosis. International Journal of Nanomedicine, 18, 579-593. [Link]
- Jab, A. (2024). Phospholipids storage conditions?
- BenchChem. (n.d.). An In-depth Technical Guide to Distearoylphosphatidylcholine (DSPC): Structure, Function, and Applications.
- Wang, T., et al. (2023). Chemical structure of the oxidized DOPC lipid.
- Laouini, A., et al. (2012). Influence of cholesterol on liposome stability and on in vitro drug release.
- Lian, T., & Ho, R. J. Y. (2001). The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Journal of Pharmaceutical Sciences, 90(5), 667-680.
-
Lian, T., & Ho, R. J. Y. (2001). Full article: The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. Journal of Pharmaceutical Sciences, 90(5), 667-680. [Link]
-
Sullan, M. R. A., et al. (2009). Oxidized Phosphatidylcholines Promote Phase Separation of Cholesterol-Sphingomyelin Domains. Biophysical Journal, 96(5), 1847-1856. [Link]
- BenchChem. (n.d.). How to avoid oxidation of 1-Palmitoyl-sn-glycero-3-phosphocholine during experiments?
- Sigma-Aldrich. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine lyophilized powder.
- PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine.
- Lee, S. J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1384567.
- Otto Chemie Pvt Ltd. (n.d.). 1,2-Dioleoyl-sn-glycero-3-phosphocholine, ≥99%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The role of lipid oxidation pathway in reactive oxygen species-mediated cargo release from liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Oxidized Phosphatidylcholines Promote Phase Separation of Cholesterol-Sphingomyelin Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
improving the stability of liposomes containing 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with liposomes containing 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC). This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you overcome common stability challenges and optimize your experimental outcomes.
Understanding the Unique Characteristics of DHPC
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of liposomes?
A1: The stability of liposomes is a multifactorial issue. Key factors include the lipid composition (e.g., acyl chain length, saturation), particle size and lamellarity, surface charge, the pH and ionic strength of the surrounding medium, and the storage temperature.[1][2] For DHPC-containing liposomes, the inherent rigidity of the saturated acyl chains plays a significant role in membrane stability.
Q2: How does the inclusion of cholesterol affect the stability of DHPC liposomes?
A2: Cholesterol is a crucial component for modulating membrane fluidity and stability.[1] In liposomes made from saturated phospholipids like DHPC, cholesterol can intercalate between the lipid molecules, preventing them from packing too tightly and reducing the rigidity of the membrane. This can prevent the liposomes from becoming too brittle and prone to fracture, especially during storage or when subjected to stress. A lipid-to-cholesterol molar ratio of 2:1 is often a good starting point for optimizing stability.[3][4]
Q3: What is PEGylation and how can it benefit my DHPC liposome formulation?
A3: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes, typically by incorporating a PEGylated lipid into the formulation.[5][6] This creates a hydrophilic layer on the liposome surface that provides steric hindrance, which helps to prevent aggregation and fusion of the vesicles.[7] For in vivo applications, PEGylation can also reduce the uptake of liposomes by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream.[6]
Q4: What are the best storage conditions for DHPC-containing liposomes?
A4: Generally, liposome suspensions should be stored in a refrigerator (2-8°C) to minimize lipid hydrolysis and oxidation.[8] Freezing of liposome suspensions should be avoided as it can lead to the formation of ice crystals that can disrupt the liposome structure. If long-term storage is required, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose or trehalose) is the recommended method.[9][10] The lyophilized powder can then be stored at -20°C or below.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with DHPC-containing liposomes, providing potential causes and actionable solutions.
Issue 1: My liposome suspension is cloudy and shows visible aggregation.
Question: I've prepared my DHPC liposomes, but the suspension is turbid and I can see visible particles. What's causing this and how can I fix it?
Answer:
Liposome aggregation is a common problem that can arise from several factors. With DHPC's saturated acyl chains, improper formulation or handling can easily lead to instability.
Potential Causes & Solutions:
-
Insufficient Surface Charge: Liposomes with a near-neutral surface charge lack electrostatic repulsion and are prone to aggregation.
-
Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using lipids like 1,2-diheptadecanoyl-sn-glycero-3-phospho-L-serine (DHPS) or 1,2-diheptadecanoyl-sn-glycero-3-phosphate (DHPA).
-
-
High Liposome Concentration: A high concentration of liposomes increases the likelihood of collisions and subsequent aggregation.
-
Solution: Prepare your liposomes at a lower lipid concentration or dilute the suspension after preparation.
-
-
Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can interact with the phosphate groups of the phospholipids, neutralizing the surface charge and promoting aggregation.
-
Solution: Use buffers that are free of divalent cations. If their presence is unavoidable, consider adding a chelating agent like EDTA to your buffer.
-
-
Improper Storage Temperature: Storing liposomes near their phase transition temperature can lead to increased membrane fluidity and a higher tendency for fusion upon collision.
-
Solution: Store your DHPC liposomes at a temperature well below their Tm, typically in a refrigerator at 2-8°C.
-
Issue 2: My encapsulated drug is leaking out of the liposomes over time.
Question: I've successfully encapsulated my therapeutic agent, but I'm observing significant leakage during storage. How can I improve drug retention?
Answer:
Drug leakage is a critical issue that can compromise the efficacy of your liposomal formulation. The rigidity of the DHPC bilayer can be advantageous for retaining some drugs, but careful formulation is key.
Potential Causes & Solutions:
-
High Membrane Fluidity: If your formulation contains other lipids that lower the overall Tm, or if you are working at elevated temperatures, the membrane may be too fluid, allowing the drug to escape.
-
Solution: Increase the proportion of DHPC in your formulation to enhance membrane rigidity. The inclusion of cholesterol is also highly effective at "plugging" gaps in the lipid bilayer and reducing permeability.[1]
-
-
Mismatch between Drug and Lipid Bilayer: The physicochemical properties of your drug (e.g., hydrophobicity, charge) will influence how it interacts with the DHPC bilayer.
-
Hydrophilic Drugs: For water-soluble drugs encapsulated in the aqueous core, leakage can occur if the bilayer is not sufficiently impermeable.[11]
-
Solution: Ensure a high concentration of DHPC and cholesterol to create a tight, impermeable membrane.
-
-
Hydrophobic Drugs: For drugs that partition into the lipid bilayer, leakage can occur if the drug disrupts the packing of the lipid acyl chains.
-
Solution: Optimize the drug-to-lipid ratio to avoid overloading the bilayer. You may also need to experiment with different lipid compositions to find a bilayer that can better accommodate your drug.
-
-
-
Liposome Destabilization: Physical or chemical degradation of the liposomes will inevitably lead to drug leakage.
-
Solution: Follow the best practices for liposome storage (refrigeration, protection from light, use of antioxidants if necessary) to maintain the integrity of your formulation over time.
-
Issue 3: I'm struggling to achieve high encapsulation efficiency.
Question: My encapsulation efficiency is consistently low. What can I do to improve the loading of my drug into DHPC liposomes?
Answer:
Achieving high encapsulation efficiency is crucial for delivering a therapeutically relevant dose of your drug. The method of drug loading and the formulation parameters play a significant role.
Potential Causes & Solutions:
-
Inefficient Passive Encapsulation: For hydrophilic drugs, passive encapsulation (where the drug is present in the hydration buffer) can be inefficient due to the small internal aqueous volume of the liposomes.
-
Solution:
-
Optimize the Hydration Step: Ensure that the lipid film is thin and evenly distributed before hydration to maximize the surface area for vesicle formation. Hydrate the lipid film with a small volume of a concentrated drug solution.
-
Freeze-Thaw Cycles: Subjecting the liposome suspension to several cycles of freezing (in liquid nitrogen) and thawing can increase the encapsulation efficiency by disrupting and reforming the lipid bilayers, allowing more drug to be entrapped.
-
-
-
Poor Partitioning of Hydrophobic Drugs: For hydrophobic drugs, inefficient incorporation into the lipid bilayer can be a problem.
-
Solution:
-
Co-dissolution: Ensure that your hydrophobic drug is completely dissolved along with the lipids in the organic solvent before creating the lipid film. This will ensure that the drug is well-dispersed within the lipid mixture.
-
Optimize the Drug-to-Lipid Ratio: There is a limit to how much drug can be incorporated into the bilayer before it becomes saturated. Experiment with different drug-to-lipid ratios to find the optimal loading concentration.
-
-
-
Active Loading Strategies: For certain drugs (e.g., weakly basic or acidic compounds), active loading methods can dramatically increase encapsulation efficiency.
-
Solution: Create a pH or ion gradient across the liposome membrane. For example, by preparing the liposomes in a buffer with a low internal pH and then adding the drug to an external buffer with a higher pH, the uncharged form of a weakly basic drug can diffuse across the membrane and become trapped in its charged form inside the liposome.
-
Experimental Protocols & Data
Table 1: Recommended Formulation Parameters for DHPC Liposomes
| Parameter | Recommended Range | Rationale |
| DHPC Concentration | 50-90 mol% | High concentrations of DHPC contribute to membrane rigidity and stability. |
| Cholesterol Content | 10-50 mol% | Modulates membrane fluidity and reduces permeability.[12] |
| Charged Lipid | 5-10 mol% | Provides electrostatic repulsion to prevent aggregation. |
| PEGylated Lipid | 1-5 mol% | Offers steric stabilization and can prolong in vivo circulation.[7] |
| Lipid Concentration | 10-20 mg/mL | A good starting range for most applications. |
| Buffer pH | 6.5-7.5 | Maintains the chemical stability of the phospholipids. |
Protocol: Preparation of DHPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DHPC-containing liposomes with a defined size.
-
Lipid Film Formation:
-
Dissolve DHPC, cholesterol, and any other lipid components in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. The buffer should be pre-heated to a temperature above the Tm of the lipid mixture.
-
Agitate the flask by gentle rotation to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Assemble the extruder with the desired membrane and pass the liposome suspension through it multiple times (typically 10-20 passes). This process should also be carried out at a temperature above the Tm.
-
-
Purification:
-
Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and size distribution (polydispersity index, PDI) using dynamic light scattering (DLS).
-
Measure the zeta potential to assess the surface charge.
-
Quantify the encapsulation efficiency using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Visualizations
Diagram 1: Factors Influencing Liposome Stability
Caption: Key physical and chemical factors that determine the stability of liposomal formulations.
Diagram 2: Troubleshooting Workflow for Liposome Aggregation
Caption: A decision-making workflow for troubleshooting common causes of liposome aggregation.
References
- Crowe, J. H., & Crowe, L. M. (1988). Factors affecting the stability of dry liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 939(2), 327-334.
- Woodle, M. C., & Lasic, D. D. (1992). Sterically stabilized liposomes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1113(2), 171-199.
- Sharma, A., & Sharma, U. S. (1997). Liposomes in drug delivery: progress and limitations. International journal of pharmaceutics, 154(2), 123-140.
- Allen, T. M., Hansen, C., Martin, F., Redemann, C., & Yau-Young, A. (1991). Liposomes containing synthetic lipid derivatives of poly(ethylene glycol) show prolonged circulation half-lives in vivo. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1066(1), 29-36.
- Mohammed, A. R., Weston, N., Coombes, A. G. A., Fitzgerald, M., & Perrie, Y. (2004). Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. International journal of pharmaceutics, 285(1-2), 23-34.
- Marrink, S. J., de Vries, A. H., & Tieleman, D. P. (2005). Coarse grained model for semiquantitative lipid simulations. The Journal of Physical Chemistry B, 109(2), 750-760.
- Grit, M., de Smidt, J. H., & Crommelin, D. J. A. (1993). Hydrolysis of phosphatidylcholine in aqueous liposome dispersions. International journal of pharmaceutics, 98(1-3), 1-13.
- Crowe, J. H., Crowe, L. M., & Chapman, D. (1984). Preservation of membranes in anhydrobiotic organisms: the role of trehalose. Science, 223(4637), 701-703.
-
Avanti Polar Lipids. (n.d.). 07:0 PC (DHPC). Retrieved from [Link]
- van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature reviews Molecular cell biology, 9(2), 112-124.
- Kirby, C., & Gregoriadis, G. (1984). Dehydration-rehydration vesicles: a simple method for high yield drug entrapment in liposomes.
- Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65.
- Allison, S. D., & Anchordoquy, T. J. (2000). The effects of lyoprotectants on the stability of lipid-based DNA formulations. Journal of pharmaceutical sciences, 89(5), 682-691.
- Lasic, D. D. (1998). Novel applications of liposomes. Trends in biotechnology, 16(7), 307-321.
- Henriksen, J. R., Rowat, A. C., & Ipsen, J. H. (2004). Vesicle-cholesterol complexes. The European Physical Journal E, 14(2), 143-150.
- Mui, B. L., Chow, L. P., & Hope, M. J. (2003). Extrusion technique to generate liposomes of defined size. Methods in enzymology, 367, 3-14.
- Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1-16.
-
Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]
- Lasic, D. D., Martin, F. J., Gabizon, A., Huang, S. K., & Papahadjopoulos, D. (1991). Sterically stabilized liposomes: a hypothesis on the molecular origin of the extended circulation times. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1070(1), 187-192.
- Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological reviews, 53(2), 283-318.
- Silvander, M., Johnsson, M., & Edwards, K. (1999). Effects of PEG-lipids on the size and stability of liposomes. Chemistry and physics of lipids, 102(1-2), 1-11.
- Gregoriadis, G. (Ed.). (2007).
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
- Akbarzadeh, A., Rezaei-Sadabady, R., Davaran, S., Joo, S. W., Zarghami, N., Hanifehpour, Y., ... & Nejati-Koshki, K. (2013). Liposome: classification, preparation, and applications. Nanoscale research letters, 8(1), 1-9.
- Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of colloid science and biotechnology, 1(2), 147-168.
-
Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]
-
JAPRS. (2024). Optimization of Liposome Formulations for Enhanced Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
The Ohio State University. (2014). Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery. Retrieved from [Link]
-
ResearchGate. (2018). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)? Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC),.... Retrieved from [Link]
Sources
- 1. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Liposomes: Protocol [inanobotdresden.github.io]
- 5. researchgate.net [researchgate.net]
- 6. Phase characteristics of positional isomers of 1,2-di(heptacosadiynoyl)-sn-glycero-3-phosphocholine; tubule-forming phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of High-Purity 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC)
Welcome to the technical support center for the synthesis of high-purity 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this specific phospholipid. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing DHPC?
A1: The most prevalent method is the acylation of a suitable precursor, typically sn-glycero-3-phosphocholine (GPC), with heptadecanoic acid. A widely used approach is the Steglich esterification, which employs a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2][3] This method is favored for its efficiency under mild conditions, although it requires careful purification to remove byproducts.
Q2: Why is the purity of starting materials like GPC and heptadecanoic acid so critical?
A2: The final purity of DHPC is directly contingent on the purity of your starting materials. Impurities in the GPC, such as stereochemical isomers, can lead to a final product with incorrect chirality, impacting its biological and physical properties.[4] Contaminants in the heptadecanoic acid can be incorporated into the final phospholipid, creating a heterogeneous mixture that is difficult to separate. Furthermore, residual water in solvents or reagents can lead to hydrolysis of activated intermediates and the final product, reducing yield and generating lysophospholipids.[]
Q3: What are the primary impurities I should expect in my crude DHPC product?
A3: Besides unreacted starting materials (GPC and heptadecanoic acid), the most common impurities are:
-
N,N'-dicyclohexylurea (DCU): A byproduct of the DCC coupling agent, which is notoriously difficult to remove due to its low solubility in many organic solvents.[1][2]
-
Lysophospholipids: Primarily 1-heptadecanoyl-sn-glycero-3-phosphocholine, resulting from incomplete acylation or hydrolysis of the ester bond at the sn-2 position.[6][7][8]
-
Acyl migration byproducts: Although less common under mild conditions, acyl migration can occur, leading to isomeric impurities.
Q4: Which analytical techniques are essential for confirming the purity of the final DHPC product?
A4: A multi-technique approach is recommended for comprehensive characterization:
-
Thin-Layer Chromatography (TLC): An excellent initial check for reaction completion and the presence of major impurities.
-
¹H and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure, including the presence of the two heptadecanoyl chains and the glycerophosphocholine headgroup.[1][2] ³¹P NMR is highly effective for confirming the phosphate linkage and detecting phospholipid-related impurities.[8]
-
High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): This is the gold standard for quantifying the purity of phospholipids and detecting non-chromophoric impurities like lysophospholipids and fatty acids.[6][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized DHPC.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of high-purity DHPC.
Problem 1: Low or No Yield of DHPC after Acylation Reaction
| Possible Cause | Recommended Solution & Scientific Rationale |
| 1. Inactive Reagents | Solution: Use fresh, high-purity DCC and DMAP. DCC can hydrolyze over time if not stored under anhydrous conditions. DMAP is an effective acylation catalyst, and its quality is crucial for driving the reaction to completion.[9] Verify the purity of your heptadecanoic acid and GPC. |
| 2. Presence of Water | Solution: Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Water competes with the glycerol hydroxyl groups for the activated fatty acid, leading to the formation of unreactive heptadecanoic acid anhydride and reducing the overall yield. |
| 3. Suboptimal Molar Ratios | Solution: A molar excess of the fatty acid, DCC, and DMAP relative to GPC is typically required to drive the reaction forward. A common starting point is a GPC:Heptadecanoic Acid:DCC:DMAP ratio of 1.0:4.8:4.8:2.5.[1][3] This ensures complete acylation of both hydroxyl groups on the glycerol backbone. |
| 4. Incomplete Reaction | Solution: Monitor the reaction progress using TLC. If the reaction stalls, a slight increase in temperature (e.g., to 45°C) or extended reaction time (up to 72 hours) may be necessary.[1][3] The acylation of the sn-2 position is often more sluggish than the sn-1 position.[9] |
Problem 2: Final Product is Contaminated with Dicyclohexylurea (DCU)
| Possible Cause | Recommended Solution & Scientific Rationale |
| 1. Inefficient Initial Removal | Solution: After the reaction, filter the crude mixture while it is still cold to remove the bulk of the precipitated DCU. DCU has very low solubility in solvents like dichloromethane at reduced temperatures. |
| 2. Co-precipitation with Product | Solution: Utilize a solvent system where the product has good solubility but DCU does not. For instance, after initial filtration, concentrate the filtrate and dissolve it in a solvent like cyclohexane. DCU is largely insoluble in cyclohexane, allowing for its removal by a second filtration.[10] |
| 3. Ineffective Recrystallization | Solution: Perform sequential recrystallization using different solvent systems. A common and effective strategy is to first recrystallize from ethyl acetate, which helps remove many organic impurities, followed by a second recrystallization from acetone, which is particularly effective at leaving residual DCU and other byproducts in the mother liquor.[1][2][3] |
Problem 3: Presence of Lysophospholipids in the Final Product
| Possible Cause | Recommended Solution & Scientific Rationale |
| 1. Incomplete Acylation | Solution: As mentioned in Problem 1, ensure an adequate excess of the acylating agents (heptadecanoic acid and DCC) and a sufficient reaction time. The steric hindrance at the sn-2 position makes this hydroxyl group less reactive, sometimes leading to the formation of 1-acyl-lysophospholipid as a stable intermediate. |
| 2. Hydrolysis During Workup | Solution: Avoid acidic or basic conditions during the workup and purification steps, as these can catalyze the hydrolysis of the ester bonds. Use neutral solvents and minimize exposure to water. Phospholipid ester bonds are susceptible to cleavage, particularly at the sn-2 position.[] |
| 3. Ineffective Purification | Solution: If lysophospholipids persist, column chromatography on silica gel may be necessary. A gradient elution system, for example with chloroform/methanol/water, can effectively separate DHPC from the more polar lysophospholipid impurity.[8] |
Protocols & Methodologies
Protocol 1: Synthesis of DHPC via Steglich Esterification
This protocol is adapted from established methods for synthesizing similar phospholipids.[1][2][3]
-
Preparation: Add sn-glycero-3-phosphocholine (GPC, 1.0 eq) to a reaction flask and dry under high vacuum for several hours to remove residual water.
-
Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous chloroform, heptadecanoic acid (4.8 eq), and 4-dimethylaminopyridine (DMAP, 2.5 eq). Stir the mixture until all components are dissolved.
-
Initiation: Cool the flask in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 4.8 eq) in anhydrous chloroform dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 45°C. Stir for 72 hours. Monitor the reaction progress by TLC (Mobile Phase: Chloroform:Methanol:Water 65:25:4 v/v/v).
-
Workup: Cool the reaction mixture and filter to remove the precipitated DCU. Wash the filter cake with cold chloroform. Concentrate the combined filtrate under reduced pressure.
Protocol 2: Purification of DHPC by Sequential Recrystallization
This chromatography-free method is cost-effective and scalable.[1][2]
-
Cyclohexane Wash: Dissolve the crude product from Protocol 1 in cyclohexane at room temperature and stir for 1 hour. Filter to remove any remaining DCU and other insoluble materials.[10] Concentrate the filtrate.
-
First Recrystallization (Ethyl Acetate): Dissolve the residue in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it at 4°C overnight to induce crystallization. Collect the crystals by vacuum filtration.
-
Second Recrystallization (Acetone): Dissolve the crystals from the previous step in a minimal amount of hot acetone. Again, allow the solution to cool slowly to induce crystallization. Collect the white, solid DHPC product by vacuum filtration and dry under high vacuum.
-
Purity Analysis: Confirm the purity of the final product using HPLC-ELSD/CAD and NMR as described in the FAQ section.
Visualizations
DHPC Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of DHPC.
Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low-purity DHPC batches.
References
-
Prospects and Challenges of Phospholipid-Based Prodrugs. (2018). MDPI. Retrieved from [Link]
-
Rewiring phospholipid biosynthesis reveals resilience to membrane perturbations and uncovers regulators of lipid homeostasis. (n.d.). NIH. Retrieved from [Link]
-
Phospholipids at the Interface: Current Trends and Challenges. (n.d.). PMC - NIH. Retrieved from [Link]
-
Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. (1981). Prep Biochem. Retrieved from [Link]
-
What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids?. (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
Preliminary Study of Synthetic Phospholipid Degradation Impurities of DEPC, DMPE and DPPG. (2023). Chinese Journal of Pharmaceuticals. Retrieved from [Link]
-
The use of natural and synthetic phospholipids as pharmaceutical excipients. (2014). PMC - NIH. Retrieved from [Link]
-
Synthesis of the Diacetylenic Phospholipids 1,2-(10′,12′-Heptadecadiynoyl)-sn-Glycero-3-Phophatidylcholine and 1,2-(4′,6′. (2001). ResearchGate. Retrieved from [Link]
-
Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. (1977). CORE. Retrieved from [Link]
-
Natural versus synthetic phospholipids. (n.d.). Phospohlipid Research Center. Retrieved from [Link]
-
Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA and CA residues (3a, 3b). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of the diacetylenic phospholipids 1,2-(10',12'-heptadecadiynoyl)-sn-glycero-3-phophatidylcholine and 1,2-(10',12'-tricosadiynoyl)-sn-glycero-3-phophatidylcholine. (n.d.). SciELO. Retrieved from [Link]
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). Frontiers. Retrieved from [Link]
-
Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). (1995). PubMed. Retrieved from [Link]
-
What is the best way to detect lysophospholipid impurity in a finished liposomal product?. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. (n.d.). scijournal.org. Retrieved from [Link]
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). ResearchGate. Retrieved from [Link]
-
The seven steps of a DHPC. (n.d.). EUPATI Open Classroom. Retrieved from [Link]
-
1,2-Diacyl-sn-glycero-3-phosphocholine. (n.d.). PubChem. Retrieved from [Link]
-
High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024). NIH. Retrieved from [Link]
Sources
- 1. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 6. Preliminary Study of Synthetic Phospholipid Degradation Impurities of DEPC, DMPE and DPPG [cjph.com.cn]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE synthesis - chemicalbook [chemicalbook.com]
optimizing mass spectrometry parameters for 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine detection
An in-depth guide to optimizing mass spectrometry parameters for the detection of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC).
Technical Support Center: DHPC Mass Spectrometry
Welcome to the technical support resource for the analysis of this compound (DHPC, PC(17:0/17:0)). This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting advice, and detailed protocols to ensure robust and reproducible detection of this specific phosphatidylcholine.
Fundamental Principles of DHPC Mass Spectrometry
Understanding the behavior of DHPC in a mass spectrometer is the first step toward optimization. As a zwitterionic glycerophospholipid, its analysis is most commonly performed using electrospray ionization (ESI) in positive ion mode.
Ionization and Adduct Formation
In positive mode ESI, DHPC readily forms several adducts. While the protonated molecule [M+H]+ is often the target for quantification, the presence of alkali metal salts in the sample or mobile phase can lead to the formation of sodium [M+Na]+ and potassium [M+K]+ adducts.[1][2] This can split the signal across multiple species, potentially reducing the intensity of the desired ion.
Why this matters: High salt concentrations are a common cause of low signal intensity for the target analyte. The affinity for adduct formation is high for phosphocholines due to the polar head group.[2] Awareness of these potential adducts is crucial for correct data interpretation and for troubleshooting low sensitivity.
Table 1: Theoretical m/z Values for DHPC Adducts
Molecular Formula: C₄₂H₈₄NO₈P | Exact Mass: 761.5934
| Adduct | Ion Formula | Theoretical m/z |
| Protonated | [C₄₂H₈₄NO₈P + H]⁺ | 762.5999 |
| Sodiated | [C₄₂H₈₄NO₈P + Na]⁺ | 784.5818 |
| Potassiated | [C₄₂H₈₄NO₈P + K]⁺ | 800.5558 |
Fragmentation of DHPC
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and specific quantification of DHPC. Collision-Induced Dissociation (CID) of the protonated DHPC molecule [M+H]+ results in a characteristic fragmentation pattern.
The Chemistry of Fragmentation: The most prominent fragmentation pathway for phosphatidylcholines is the neutral loss of the fatty acyl chains and, most characteristically, the generation of a stable phosphocholine headgroup fragment.[3][4]
-
Characteristic Product Ion: The most reliable and intense fragment is the phosphocholine headgroup at m/z 184.07 . This fragment is often used for precursor ion scanning or as the primary transition in Multiple Reaction Monitoring (MRM) assays to detect all phosphatidylcholines in a sample.[2][3]
-
Neutral Losses: Other significant fragments arise from the neutral loss of one or both heptadecanoyl (17:0) fatty acyl chains.
Caption: Fragmentation of protonated DHPC via CID. Max Width: 760px.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during DHPC analysis in a question-and-answer format.
Q1: I am not seeing a signal for DHPC, or the intensity is very low. What should I check first?
A1: This is a frequent issue that can stem from several sources. A systematic approach is best.
Caption: Decision tree for troubleshooting low DHPC signal. Max Width: 760px.
-
Causality: Phosphatidylcholines are zwitterionic and ionize most efficiently in positive mode ESI.[5] If you are in negative mode, the signal will be drastically lower. High salt content in the sample matrix is a primary cause of ion suppression and signal dilution across multiple adducts.[1] Using a mobile phase with a small amount of an ammonium salt like ammonium formate can sometimes help promote protonation, though its effect can be system-dependent.[6][7]
Q2: I see a peak at the correct mass for DHPC, but I get no fragmentation or very poor signal in my MS/MS scan. Why?
A2: This points directly to a need for optimizing your collision energy (CE). The energy required to fragment the precursor ion is not universal and must be determined empirically for your specific instrument.
-
Causality: Collision energy is the kinetic energy applied to the precursor ion to induce fragmentation.[8] If the CE is too low, the ion will not have enough internal energy to break apart, resulting in the precursor ion passing through to the detector intact. If the CE is too high, the molecule can be "shattered" into very small, non-specific fragments, or the desired product ions may themselves fragment further, reducing their intensity. Optimizing CE is a balance to maximize the production of the specific, desired product ion (e.g., m/z 184.07).[9][10]
Table 2: Recommended Starting Parameters for DHPC Detection
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | Maximizes ionization efficiency for the quaternary amine in the phosphocholine headgroup.[5] |
| Capillary Voltage | 3.0 - 4.5 kV | Standard range for stable electrospray of organic solvents. |
| Sheath/Nebulizer Gas | Instrument Dependent | Crucial for desolvation; optimize for a stable signal. |
| Source Temperature | 250 - 350 °C | Aids in desolvation of droplets to release gas-phase ions. |
| Precursor Ion (MS1) | m/z 762.60 | The [M+H]+ ion is the most common target for fragmentation. |
| Product Ion (MS2) | m/z 184.07 | The highly stable and specific phosphocholine headgroup fragment.[3] |
| Collision Energy (CE) | Start at 25-35 eV | This range is typically effective for generating the m/z 184.07 fragment from PCs. Empirical optimization is required.[11] |
Q3: My mass spectrum is very complex, with many adducts ([M+Na]⁺, [M+K]⁺). How can I simplify it and improve quantification?
A3: Adduct complexity is a common challenge in lipidomics.[12] There are two main strategies:
-
Sample Cleanup: Use extraction methods that minimize salt carryover. A two-phase liquid-liquid extraction like a Folch or Bligh-Dyer method can help separate lipids into an organic phase, leaving salts behind in the aqueous phase.[12]
-
Mobile Phase Modification: While sometimes counterintuitive, adding a low concentration (e.g., 5-10 mM) of an ammonium salt like ammonium acetate or formate to the mobile phase can sometimes promote the formation of the [M+H]+ ion by providing a consistent source of protons, thereby collapsing other adducts into the protonated form.[6] However, this effect can be complex and may sometimes cause suppression, so it must be tested.[6][7] Alternatively, adding a modifier like lithium hydroxide can intentionally drive all PC species to a single [M+Li]+ adduct, which can simplify the spectrum and provide predictable fragmentation.[13]
Experimental Protocols
Protocol 1: Optimizing Collision Energy for DHPC [M+H]+
This protocol describes a systematic approach to finding the optimal collision energy for the transition m/z 762.60 → 184.07 on a triple quadrupole or Q-TOF mass spectrometer.
Objective: To determine the collision energy (CE) value that produces the maximum intensity for the m/z 184.07 product ion from the m/z 762.60 precursor.
Methodology:
-
Prepare Standard: Prepare a 1-10 µg/mL solution of DHPC in a suitable solvent (e.g., 90:10 methanol:chloroform).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the ion source parameters as recommended in Table 2.
-
Operate the instrument in MS/MS or MRM mode.
-
Set Q1 to isolate the precursor ion: m/z 762.6 .
-
Set Q3 to monitor the product ion: m/z 184.1 .
-
-
Collision Energy Ramp:
-
Create an experiment that ramps the collision energy across a relevant range. Start from 10 eV and increase to 50 eV in 2-3 eV increments.
-
For each CE value, acquire data for a short period (e.g., 10-20 seconds) to obtain a stable signal.
-
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 184.1) as a function of the collision energy.
-
The peak of this curve represents the optimal collision energy for this transition on your specific instrument. This value can now be used for all subsequent analyses of DHPC.[10]
-
Self-Validation: The resulting plot provides a clear, empirical validation of the optimal setting. A sharp, well-defined peak in the curve indicates a successful optimization. A broad or flat curve might suggest that other parameters (e.g., collision gas pressure) may also need adjustment.
References
-
Mass Spectrometric Approaches to Lipidomic Studies. (2018). LIPID MAPS. [Link]
-
PubChem. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Distribution of 1,2-dioleoyl-sn-glycero-3-phosphocholine m/z = 104, 166, and 184 (phosphocholine) fragments. [Link]
-
Bird, S. S., Marur, V. R., Sniatynski, M. J., & Tyburski, J. B. (2016). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(12), 1946–1953. [Link]
-
Cui, Y., et al. (2021). Differentiating ether phosphatidylcholines with a collision energy-optimized MRM method by RPLC-MS/MS and its application to studying ischemia-neuronal injury. Analytica Chimica Acta, 1184, 339014. [Link]
-
Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117865. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wu, H., et al. (2024). UPLC-MS based lipidomics analysis on optimization of soybean phosphatidylethanolamine extraction. Frontiers in Nutrition, 11, 1387680. [Link]
-
PubChem. (n.d.). 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]
-
Yang, K., & Han, X. (2014). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Chromatography B, 966, 22-29. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (n.d.). Target lipid detection and peak generation with the optimized HPLC-HRMS method. [Link]
-
Wang, M., & Han, X. (2009). Applications of Mass Spectrometry for Cellular Lipid Analysis. Methods in molecular biology (Clifton, N.J.), 579, 3-23. [Link]
-
Klein, D. R., et al. (2018). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2054–2064. [Link]
-
PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. [Link]
-
Ivanova, P. T., et al. (2001). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Proceedings of the National Academy of Sciences, 98(13), 7152–7157. [Link]
-
MDPI. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. [Link]
-
u:scholar. (n.d.). Recommendations for good practice in MS-based lipidomics. [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry?. [Link]
-
The Biochemist. (2022). A beginner's guide to lipidomics. [Link]
-
Semantic Scholar. (n.d.). Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. [Link]
-
PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. [Link]
-
KCI. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. [Link]
-
MDPI. (2020). Opti-nQL: An Optimized, Versatile and Sensitive Nano-LC Method for MS-Based Lipidomics Analysis. [Link]
-
National Institutes of Health. (n.d.). In-Depth Structural Characterization of Phospholipids by Pairing Solution Photochemical Reaction with Charge Inversion Ion/Ion Chemistry. [Link]
-
Frontiers. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
PubMed. (1994). Liquid chromatography/mass spectrometry of phospholipids using electrospray ionization. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
MDPI. (2024). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]
-
WashU Medicine Research Profiles. (n.d.). Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry. [Link]
-
The University of Melbourne. (n.d.). Multistage tandem mass spectrometry of anionic phosphatidylcholine lipid adducts reveals novel dissociation pathways. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Differentiating ether phosphatidylcholines with a collision energy-optimized MRM method by RPLC-MS/MS and its application to studying ischemia-neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. skyline.ms [skyline.ms]
- 11. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics [kci.go.kr]
- 12. lcms.cz [lcms.cz]
- 13. profiles.wustl.edu [profiles.wustl.edu]
avoiding aggregation of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine in aqueous solutions
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DSPC). This guide is designed to provide in-depth, field-proven insights into the common yet critical challenge of preventing DSPC aggregation in aqueous solutions. By understanding the underlying physicochemical principles, you can design robust experimental protocols and troubleshoot effectively, ensuring the stability and efficacy of your lipid-based formulations.
Part 1: Understanding the "Why": The Root Causes of DSPC Aggregation
Before diving into troubleshooting, it's crucial to understand the fundamental properties of DSPC that make it prone to aggregation. This knowledge forms the basis for every preventative and corrective action you will take.
FAQ 1: What is DSPC and what makes it aggregate?
This compound (DSPC) is a synthetic, saturated phospholipid widely used in the formulation of liposomes for drug delivery. Its structure consists of a hydrophilic phosphocholine head group and two saturated 17-carbon acyl chains (heptadecanoyl chains). This amphipathic nature drives the self-assembly of DSPC into bilayer vesicles (liposomes) in aqueous environments.
Aggregation is the process where individual liposomes clump together to form larger, often micron-sized, clusters. This is primarily driven by:
-
Hydrophobic Interactions: The tendency of the hydrophobic lipid tails to minimize contact with water.
-
Van der Waals Forces: Weak, short-range attractive forces between molecules.
-
Insufficient Repulsive Forces: A lack of strong electrostatic or steric barriers to counteract the attractive forces.
A key property governing DSPC's behavior is its main phase transition temperature (Tm) , which is approximately 55°C .[1][2][3] Below this temperature, the acyl chains are in a tightly packed, ordered gel state (Lβ'). Above the Tm, they transition to a more fluid, disordered liquid crystalline state (Lα). Most aggregation issues arise from improper handling of the lipid around this critical temperature.
Diagram: Forces Governing Liposome Stability
Caption: Balance of forces determining liposome aggregation.
Part 2: Troubleshooting Guide: From Preparation to Storage
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: My DSPC solution is cloudy and has visible precipitates immediately after hydration.
This is a classic sign of incomplete hydration and premature aggregation, often stemming from temperature-related issues.
Potential Cause A: Hydration temperature was below the Tm of DSPC.
-
Scientific Rationale: If you attempt to hydrate a DSPC film below its 55°C phase transition temperature, the lipid chains are in a rigid gel phase. This state prevents water from effectively penetrating the lipid bilayers, leading to the formation of large, poorly hydrated multilamellar vesicles (MLVs) that quickly aggregate and precipitate.
-
Solution: The "Above Tm" Golden Rule
-
Pre-heat the buffer: Always heat your hydration buffer (e.g., PBS, HEPES) to a temperature significantly above the Tm, typically 60-65°C .[4]
-
Hydrate on a heat source: Place the flask containing the dried lipid film in a water bath or on a heating block set to 60-65°C before adding the buffer.
-
Maintain temperature: Ensure the temperature is maintained throughout the hydration and vortexing/agitation process to facilitate the spontaneous formation of a homogenous vesicle suspension.[4]
-
Potential Cause B: Incorrect buffer pH or high ionic strength.
-
Scientific Rationale: The surface charge of liposomes, measured as Zeta Potential, creates an electrostatic barrier that prevents vesicles from getting close enough to aggregate. High ionic strength buffers can cause "charge screening," where ions in the solution neutralize the surface charge, diminishing this repulsive barrier and promoting aggregation.[5][6][7] Acidic to neutral conditions (pH 2-6) are often beneficial for liposome stability.[5][6]
-
Solution: Buffer Optimization
-
Use moderate ionic strength: For initial experiments, standard buffers like PBS (approximately 150 mM) are often acceptable, but if aggregation persists, consider using a buffer with lower ionic strength (e.g., 10-50 mM HEPES with 50-100 mM NaCl).[5]
-
Control the pH: Maintain a pH that is appropriate for your application and ensures the stability of any co-formulated molecules. For many applications, a pH between 6.0 and 7.4 is a good starting point.
-
Issue 2: My liposomes look good initially, but aggregate after sizing (extrusion or sonication).
This indicates that the formulation itself is not robust enough to withstand the stresses of processing or lacks long-term stabilizing components.
Potential Cause A: The formulation lacks steric stabilization.
-
Scientific Rationale: While electrostatic repulsion is effective, it can be overcome. Steric stabilization provides a much stronger defense against aggregation. This is achieved by incorporating lipids with bulky, hydrophilic headgroups, most commonly Polyethylene Glycol (PEG).[8][9] The PEG chains form a hydrated layer on the liposome surface that physically prevents other liposomes from approaching.[10][11]
-
Solution: Incorporate PEGylated Lipids
-
Add a PEG-lipid to your formulation: A common and effective choice is DSPE-PEG2000 .
-
Optimize the molar percentage: Start with 1-5 mol% of DSPE-PEG2000 in your total lipid composition. Higher concentrations can lead to the formation of micelles instead of liposomes.[12] Optimal efficiencies with minimal aggregation have been reported with 2 mol% of PEG2000.[8][9]
-
Diagram: Mechanism of Steric Stabilization
Caption: PEGylated lipids create a physical barrier preventing aggregation.
Issue 3: My DSPC liposomes aggregate during storage, especially after freeze-thawing.
Storage stability is critical for the usability of any formulation. Aggregation during storage points to either suboptimal formulation or incorrect storage conditions.
Potential Cause A: Freeze-thaw cycles are disrupting the vesicles.
-
Scientific Rationale: During freezing, the formation of ice crystals can exert mechanical stress on the liposome bilayers, causing them to rupture and fuse upon thawing.[13] Furthermore, as pure water freezes, solutes (including the liposomes) become highly concentrated in the unfrozen fraction, a phenomenon known as cryo-concentration, which can force vesicles into close contact and promote aggregation.
-
Solution: Use Cryoprotectants
-
Add a cryoprotectant: Sugars like sucrose or trehalose are excellent cryoprotectants.[13][14][15] They form a glassy matrix during freezing, which protects the liposomes from ice crystal damage and prevents cryo-concentration.
-
Typical Concentrations: A concentration of 5-10% (w/v) of sucrose or trehalose in the external buffer is a common and effective starting point.[13]
-
Potential Cause B: The formulation lacks sufficient rigidity and packing.
-
Scientific Rationale: Liposome bilayers are dynamic structures. A formulation that is too fluid can be more prone to fusion and aggregation over time. Cholesterol is a critical component that modulates membrane fluidity and stability. It inserts between phospholipid molecules, increasing the packing density of the bilayer, reducing permeability, and enhancing overall stability.[16][17][18]
-
Solution: Incorporate Cholesterol
-
Add cholesterol to your formulation: A lipid-to-cholesterol molar ratio of 70:30 (or 2:1) is widely reported as optimal for creating stable liposomes.[18][19]
-
Mechanism: Cholesterol broadens the phase transition, making the liposomes more resilient to temperature fluctuations and increasing the mechanical strength of the bilayer.
-
Table 1: Example Formulations for Stable DSPC Liposomes
| Formulation ID | DSPC (mol%) | Cholesterol (mol%) | DSPE-PEG2000 (mol%) | Key Feature |
| F1 (Basic) | 100 | 0 | 0 | Unstabilized, prone to aggregation. |
| F2 (Rigid) | 70 | 30 | 0 | Increased stability and rigidity.[18][19] |
| F3 (Steric) | 95 | 0 | 5 | Sterically stabilized against aggregation. |
| F4 (Optimized) | 65 | 30 | 5 | Combines rigidity and steric stabilization for maximum stability. |
Part 3: Key Experimental Protocols & Data
Adhering to validated protocols is paramount for reproducibility. Here are step-by-step methodologies for key processes.
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This is a gold-standard method for producing unilamellar vesicles with a defined size.[4]
-
Lipid Film Preparation:
-
Dissolve DSPC and other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature below the Tm (e.g., 40-45°C) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent.
-
-
Hydration:
-
Pre-heat your aqueous buffer (containing cryoprotectants if desired) to 60-65°C .
-
Add the warm buffer to the lipid film-coated flask.
-
Agitate the flask by hand or vortexing, keeping it in a warm water bath (60-65°C), until all the lipid film is suspended. The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to 60-65°C .
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This ensures the final product is collected in the opposite syringe.
-
The resulting translucent solution contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size.
-
Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)
DLS is the primary technique for measuring the size distribution of your liposome population.
-
Sample Preparation: Dilute a small aliquot of your liposome suspension in filtered buffer to a suitable concentration for DLS analysis (this is instrument-dependent, but typically a light gray, slightly opalescent appearance is desired).
-
Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Analysis: The two key parameters to assess are:
-
Z-Average Diameter: The intensity-weighted mean hydrodynamic size of the particle population. A sudden, large increase in this value over time is a clear indicator of aggregation.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value < 0.2 generally indicates a monodisperse, homogenous population. An increasing PDI suggests the formation of multiple populations, including aggregates.
-
Table 2: Interpreting DLS Data for Aggregation
| Parameter | Good Formulation | Potential Aggregation | Severe Aggregation |
| Z-Average (nm) | Stable over time (e.g., 100 ± 5 nm) | Significant increase (e.g., >200 nm) | >1000 nm or out of range |
| PDI | < 0.2 | 0.2 - 0.5 | > 0.5 |
| Appearance | Clear to slightly bluish, translucent | Slightly cloudy or opalescent | Milky, with visible precipitates |
References
- Zalipsky, S., Hansen, C. B., Lopes de Menezes, D. E., & Allen, T. M. (1996). Poly(ethylene glycol)
- Ueno, M. (2000).
- Wang, X., Swing, C. J., Feng, T., Xia, S., Yu, J., & Zhang, X. (2020). Effects of environmental pH and ionic strength on the physical stability of cinnamaldehyde-loaded liposomes. Taylor & Francis Online.
- Harasym, T. S., Tardi, P., & Bally, M. B. (1996). Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes.
- Wang, X., Swing, C. J., Feng, T., Xia, S., Yu, J., & Zhang, X. (2020). Effects of environmental pH and ionic strength on the physical stability of cinnamaldehyde-loaded liposomes. Journal of Dispersion Science and Technology, 41(10), 1486-1493.
- Al-Amin, M., & Boateng, I. D. (2022).
- Wang, X., Swing, C. J., Feng, T., Xia, S., Yu, J., & Zhang, X. (2019). Effects of environmental pH and ionic strength on the physical stability of cinnamaldehyde-loaded liposomes.
- Harrigan, P. R., Madden, T. D., & Cullis, P. R. (1990). Protection of liposomes during dehydration or freezing. NanoMedicines Research Group.
- Sannikova, N., Law, M., Olaizola, A., Lin, M., & Skrinskas, T. (n.d.).
- Helix Biotech. (2024).
- Zhang, J. A., & Pawelchak, J. (2000).
- Mufamadi, M. S., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology.
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. PubMed.
- Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Research.
- Hac-Wydro, K., Wydro, P., & Dynarowicz-Latka, P. (2007). Phase diagram for DSPC-cholesterol binary bilayer membrane.
- Susa, F., et al. (2021).
- Biopharma PEG. (2022). PEGylated Liposomes in the Clinic and Clinical Trials. Biopharma PEG.
- Taga, T., et al. (2021). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. Journal of Oleo Science.
- Susa, F., et al. (2021). Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches.
- protocols.io. (2020).
- BenchChem. (2025). An In-depth Technical Guide to Distearoylphosphatidylcholine (DSPC)
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Queen's University Belfast Research Portal.
- Konishi, T., et al. (2018). Impact of spontaneous liposome modification with phospholipid polymer-lipid conjugates on protein interactions. PubMed Central.
- Webb, M. S., & Bally, M. B. (2001). A liposome composition having resistance to freeze/thaw damage.
- Ostroumova, O. S., et al. (2018). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50.
- Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace.
- Janeš, D., & Knez, Ž. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting aggregation of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol in liposomes. BenchChem.
- Yue, T., & Zhang, X. (2018).
- ResearchGate. (n.d.). Photograph showing the preparation of DSPC liposomes with 20:2 formulation.
- Lentz, B. R., et al. (1976). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. PubMed.
- Janoff, A. S., & Weiner, A. L. (2018). Liposome formulation and its preparation.
- Johnsson, M., & Edwards, K. (2003). Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids. Biophysical Journal.
- National Center for Biotechnology Information. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine. PubChem.
- Kim, J., et al. (2019). Suppression of Gold Nanoparticle Aggregation on Lipid Membranes Using Nanosized Liposomes to Increase Steric Hindrance. Chemistry – An Asian Journal.
- National Center for Biotechnology Information. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem.
- Chem-Impex. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine. Chem-Impex.
- MCE. (n.d.). 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. MCE.
Sources
- 1. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. helixbiotech.com [helixbiotech.com]
- 11. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 12. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liposomes.ca [liposomes.ca]
- 15. Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nanomedicines.ca [nanomedicines.ca]
- 17. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Purification of Synthetic 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC)
Welcome to the technical support guide for the purification of synthetic 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC). This resource is designed for researchers, scientists, and professionals in drug development who are working with synthetic phospholipids. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying DHPC, ensuring high purity and yield for your research and development needs.
Introduction to DHPC Purification
This compound (DHPC) is a saturated phospholipid with 17-carbon fatty acid chains. Its defined chemical structure makes it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, and as a model lipid in membrane biophysics research. The purity of synthetic DHPC is paramount for the reproducibility of experimental results and the safety and efficacy of therapeutic formulations.
The purification of synthetic DHPC primarily involves separating the target molecule from unreacted starting materials, reaction byproducts, and side-products formed during synthesis. Common purification techniques include column chromatography and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
This guide provides practical, field-proven insights into overcoming common hurdles in DHPC purification, grounded in the principles of chromatography and lipid chemistry.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of synthetic DHPC.
Issue 1: Low recovery of DHPC after column chromatography.
Possible Cause 1: Inappropriate Solvent System (Eluent)
-
Explanation: The polarity of the eluent is critical in column chromatography.[1] If the solvent system is too polar, the DHPC may elute too quickly, co-eluting with more polar impurities. If it's not polar enough, the DHPC may not elute from the column at all, or the elution will be excessively slow, leading to broad peaks and apparent low recovery in collected fractions. Phospholipids, being amphipathic, require a careful balance of polar and non-polar solvents for effective elution.[2]
-
Solution:
-
Optimize the solvent system using Thin-Layer Chromatography (TLC). Before running the column, test various solvent systems on a TLC plate. A good solvent system will give your DHPC product a retention factor (Rf) of approximately 0.2-0.4.
-
Employ a gradient elution. Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity to elute the DHPC. A common gradient for phospholipids on silica gel starts with chloroform and gradually increases the proportion of methanol. A small amount of water or a salt solution can be added to the mobile phase to improve peak shape and recovery.[2]
-
Possible Cause 2: Irreversible Adsorption to the Stationary Phase
-
Explanation: Silica gel, the most common stationary phase for phospholipid purification, has acidic silanol groups on its surface. These can strongly interact with the phosphate and choline head groups of DHPC, leading to irreversible adsorption and low recovery. This is particularly problematic if the crude material contains basic impurities.
-
Solution:
-
Deactivate the silica gel. Before packing the column, you can treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[3] A common practice is to include a small percentage (0.1-1%) of a volatile base like triethylamine or pyridine in the eluent.
-
Use an alternative stationary phase. Consider using a diol-modified silica or alumina, which have different surface properties and may exhibit less aggressive adsorption of phospholipids.[4]
-
Possible Cause 3: Sample Overloading
-
Explanation: Loading too much crude material onto the column can lead to poor separation and band broadening, which can be mistaken for low recovery as the product is spread across many fractions at low concentrations.
-
Solution:
-
Follow the rule of thumb for sample loading: For silica gel flash chromatography, a general guideline is to use a mass of silica gel that is 50-100 times the mass of the crude sample.
-
Ensure proper sample application. Dissolve the crude DHPC in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading onto the column.[3] This "dry loading" technique often results in better resolution.
-
Issue 2: Co-elution of impurities with DHPC.
Possible Cause 1: Similar Polarity of Impurities
-
Explanation: Synthetic routes for phospholipids can generate byproducts with polarities very similar to the desired product. For example, lyso-phosphatidylcholine (which has only one fatty acid chain) is a common impurity that is more polar than DHPC but can still be challenging to separate. Unreacted fatty acids can also be problematic.
-
Solution:
-
Fine-tune the solvent gradient. A shallower gradient during elution can improve the resolution between compounds with similar polarities.
-
Consider a different chromatographic mode. If normal-phase chromatography on silica is insufficient, High-Performance Liquid Chromatography (HPLC) may be necessary. Reversed-phase HPLC (using a C8 or C18 column) or Aqueous Normal Phase (ANP) chromatography can offer different selectivity for separating phospholipids.[5] ANP is particularly effective for separating polar compounds like phospholipids.[5]
-
Recrystallization: For some synthetic phospholipids, recrystallization from a suitable solvent system can be an effective final purification step to remove closely related impurities.[6][7][8]
-
Possible Cause 2: Inadequate Column Packing
-
Explanation: A poorly packed column with channels or cracks will lead to uneven solvent flow and poor separation.[3]
-
Solution:
-
Pack the column carefully. Ensure the silica gel is packed uniformly without any air bubbles. Slurry packing is often preferred over dry packing for achieving a homogenous column bed.
-
Use flash chromatography. Applying positive pressure (flash chromatography) results in a more uniform flow rate and better resolution compared to gravity chromatography.[1]
-
Issue 3: DHPC appears pure by TLC but shows impurities in other analyses (e.g., Mass Spectrometry).
Possible Cause 1: Non-UV Active Impurities
-
Explanation: TLC visualization methods, such as staining with potassium permanganate or charring with sulfuric acid, are not always specific. An impurity might co-migrate with the DHPC spot on the TLC plate but not be visible if it lacks the functional groups that react with the staining agent.
-
Solution:
-
Use multiple TLC staining methods. A combination of stains can help visualize a wider range of impurities. For instance, iodine vapor stains unsaturated compounds, while the Dittmer-Lester reagent is specific for phosphorus-containing compounds.[9]
-
Employ a more universal detector. For HPLC, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect any non-volatile analyte, unlike a UV detector which requires a chromophore. Mass spectrometry (MS) is also a powerful, near-universal detection method.[2]
-
Possible Cause 2: Isomeric Impurities
-
Explanation: The synthesis of DHPC can sometimes lead to the formation of isomers, such as 1,3-diheptadecanoyl-sn-glycero-2-phosphocholine, where the fatty acids are in different positions on the glycerol backbone. These isomers can have very similar chromatographic behavior.
-
Solution:
-
High-resolution analytical techniques. High-resolution HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) may be required to separate and identify isomeric impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H and ³¹P NMR are powerful tools for confirming the structure of the final product and identifying isomeric impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography for DHPC purification?
A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring column chromatography of phospholipids.[1] Collect small fractions of the eluent and spot them on a TLC plate alongside a sample of your crude mixture and a pure standard (if available). This will allow you to track the elution of your product and any impurities. For visualizing the spots, a molybdenum blue spray reagent is specific for phospholipids.[9]
Q2: My synthetic DHPC is a waxy solid. How should I prepare it for loading onto a chromatography column?
A2: For waxy or oily samples, dry loading is often the best approach.[3] Dissolve your crude DHPC in a suitable solvent (e.g., chloroform or dichloromethane). Add a small amount of silica gel (or Celite) to the solution and then remove the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[11]
Q3: What are some common impurities I should expect in a typical DHPC synthesis?
A3: The impurity profile will depend on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Heptadecanoic acid and sn-glycero-3-phosphocholine (GPC).
-
Lyso-phosphatidylcholine: Formed by the acylation of only one of the hydroxyl groups of GPC.
-
Byproducts from coupling reagents: If using dicyclohexylcarbodiimide (DCC), dicyclohexylurea (DCU) is a common byproduct that needs to be removed.[6]
Q4: Can I use reversed-phase HPLC to purify DHPC?
A4: Yes, reversed-phase HPLC (RP-HPLC) can be used for phospholipid purification.[5] It separates molecules based on their hydrophobicity. A C8 or C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. Gradient elution is usually required to effectively separate phospholipids.[5]
Q5: How should I store my purified DHPC?
A5: As a saturated phospholipid, DHPC is relatively stable against oxidation. However, it is susceptible to hydrolysis. It should be stored as a solid or in a non-aqueous solvent (e.g., chloroform or ethanol) at a low temperature, typically -20°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[12]
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography of DHPC on Silica Gel
-
Slurry Preparation: In a beaker, mix 100 g of silica gel with 200 mL of the initial eluent (e.g., 98:2 chloroform:methanol).
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel settle into a uniform bed.
-
Equilibration: Allow the solvent to drain until it is just above the silica bed. Add a layer of sand to the top to prevent disruption of the silica surface.[11] Wash the column with 2-3 column volumes of the initial eluent.
-
Sample Loading: Dissolve 1 g of crude DHPC in a minimal amount of chloroform. Add 2-3 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity by adding more of the polar solvent (e.g., methanol) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure DHPC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified DHPC.
Table 1: Example Solvent Systems for Phospholipid Chromatography
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System (Gradient) | Application |
| Normal-Phase TLC/Column | Silica Gel | Chloroform/Methanol/Water (e.g., starting with 95:5:0.5 and increasing methanol/water) | General purification of phospholipid classes.[9] |
| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Methanol/Aqueous Buffer (e.g., ammonium acetate) | Separation of phospholipid species with different fatty acid chains.[5] |
| Aqueous Normal Phase (ANP) HPLC | Polar-embedded phases (e.g., Diamond Hydride™) | High organic content (e.g., 95% acetonitrile) with a small amount of water/buffer | Excellent for separating polar lipids, including different phospholipid classes.[5] |
Visualizations
Diagram 1: General Workflow for DHPC Purification and Analysis
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. agilent.com [agilent.com]
- 3. Purification [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mtc-usa.com [mtc-usa.com]
- 6. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. orgsyn.org [orgsyn.org]
- 12. 1,2-Didodecanoyl-sn-glycero-3-phosphocholine = 99 , synthetic No 18194-25-7 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Signal Intensity of PC(17:0/17:0) in Mass Spectrometry
Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are experiencing low signal intensity with 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, commonly known as PC(17:0/17:0), a critical internal standard in many lipidomics workflows. This document moves beyond simple checklists to provide in-depth, cause-and-effect explanations to empower you to diagnose and resolve issues effectively.
Section 1: Foundational Knowledge - Understanding PC(17:0/17:0) Behavior in MS
A clear understanding of how PC(17:0/17:0) behaves in a mass spectrometer is the first step in any troubleshooting endeavor.
Q: What are the expected ions for PC(17:0/17:0) in positive ion mode ESI-MS?
A: this compound has a monoisotopic mass of 761.59 Da.[1] Due to its zwitterionic nature, it readily forms positive ions via adduction with protons or alkali metals present in the solvent or sample matrix.[2] You should primarily look for the following ions:
| Adduct | Chemical Formula | Theoretical m/z | Common Source |
| Protonated [M+H]⁺ | [C₄₂H₈₅NO₈P]⁺ | 762.601 | Acidified mobile phases (e.g., with formic acid) |
| Sodiated [M+Na]⁺ | [C₄₂H₈₄NNaO₈P]⁺ | 784.583 | Glassware, buffers, biological matrices |
| Potassiated [M+K]⁺ | [C₄₂H₈₄NKO₈P]⁺ | 800.557 | Buffers, biological matrices |
| Lithiated [M+Li]⁺ | [C₄₂H₈₄NLiO₈P]⁺ | 768.612 | Intentionally added for fragmentation studies |
Note: The exact m/z values may vary slightly based on your instrument's calibration.
Q: What is the characteristic fragmentation pattern of PC(17:0/17:0) in tandem MS (MS/MS)?
A: The fragmentation pattern is highly dependent on the precursor ion selected.
-
For the protonated precursor [M+H]⁺ (m/z 762.6): Collision-induced dissociation (CID) predominantly yields a single, highly stable fragment ion corresponding to the phosphocholine headgroup at m/z 184.073 .[3][4] While this is an excellent signature for identifying any phosphatidylcholine, it provides no information about the fatty acid chains. The high stability of this fragment means that observing other fragments related to the fatty acyl chains is often difficult without using high collision energies, which can compromise sensitivity.
-
For metal adduct precursors ([M+Na]⁺, [M+Li]⁺): Fragmentation of metalated adducts, particularly lithiated ones, is far more structurally informative.[5][6] CID of these precursors yields ions corresponding to the neutral loss of the fatty acid substituents, allowing for their identification and, in some cases, positional assignment.[5][6]
Section 2: The Troubleshooting Workflow - A Systematic Approach
When signal is low, a haphazard approach can waste time and resources. We recommend a logical, tiered workflow to efficiently isolate the problem.
Troubleshooting Logic Flow
Sources
- 1. PC(17:0/17:0) | C42H84NO8P | CID 24778784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. ir.amolf.nl [ir.amolf.nl]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Liposome Extrusion Methods for Diheptadecanoyl-PC (DHPC)
Welcome to the technical support center for liposome extrusion, with a specialized focus on formulations containing 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of preparing liposomes with this unique short-chain phospholipid. Here, we synthesize established principles with field-proven insights to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tm) of pure DHPC, and why is it important for extrusion?
A1: Pure diheptadecanoyl-PC (DHPC), a saturated lipid with 7-carbon acyl chains, has a very low phase transition temperature (Tm) that is well below 0°C. Due to its short hydrocarbon chains, DHPC molecules have weaker van der Waals interactions compared to longer-chain phospholipids.[1][2] Consequently, pure DHPC behaves more like a detergent, forming micelles in aqueous solutions rather than stable bilayers, and does not exhibit a distinct gel-to-liquid crystalline phase transition under typical experimental conditions.[3]
In practice, DHPC is almost always used in combination with other, longer-chain lipids to modulate membrane properties.[1] Therefore, for extrusion, the critical Tm to consider is that of the lipid component with the highest phase transition temperature in your formulation. Extrusion must be performed above this highest Tm to ensure the lipid bilayer is in a fluid, flexible state, which is essential for the vesicles to deform and pass through the membrane pores without clogging.[4][5][6]
Q2: I'm observing very high back pressure during the extrusion of my DHPC-containing formulation. What are the likely causes?
A2: High back pressure is a common issue and can typically be attributed to several factors:
-
Extrusion Temperature is Too Low: If the operating temperature is below the Tm of the highest-melting lipid in your mixture, the membranes will be in a rigid gel state, leading to difficulty in passing through the pores and causing high pressure.[5]
-
Lipid Concentration is Too High: Generally, phospholipid concentrations should be kept below 20 mg/mL for manual extrusion.[7] Higher concentrations increase the viscosity of the suspension and the likelihood of membrane fouling.
-
Initial Vesicle Size is Too Large: Attempting to downsize large multilamellar vesicles (MLVs) directly through a small pore size membrane (e.g., 100 nm) can cause clogging. A pre-filtering or sequential extrusion strategy is recommended.[8]
-
Inadequate Hydration: If the lipid film is not fully hydrated, large, non-vesicular lipid aggregates can be present, which will block the membrane pores.[9]
Q3: How many extrusion passes are necessary for a homogenous liposome population?
A3: The optimal number of passes depends on the desired particle size distribution (Polydispersity Index, PDI). Generally, 10 to 15 passes are recommended to achieve a narrow and reproducible size distribution. The most significant reduction in vesicle size occurs within the first few passes. Subsequent passes primarily serve to narrow the size distribution and improve the homogeneity of the sample.[6] Exceeding 20-25 passes may not provide significant improvement and could potentially lead to sample degradation or leakage.
Q4: Can I use sonication before extruding my DHPC liposomes?
A4: While sonication can be used to reduce the size of MLVs prior to extrusion, it is often not recommended as the preferred method.[5] Probe sonication can introduce high energy, potentially leading to lipid degradation and the release of titanium particles into the suspension.[5] Bath sonication is a gentler alternative. However, a more controlled and reproducible method to prepare MLVs for extrusion is through several freeze-thaw cycles, which helps to break down large lipid aggregates and ensures a more uniform starting suspension.[3][8][9]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the extrusion of DHPC-containing liposomes.
Problem 1: The extruder is leaking, and I am losing sample volume.
-
Possible Cause: Improper assembly of the extruder or worn-out components (O-rings, gaskets).
-
Solution:
-
Verify Assembly: Disassemble and reassemble the extruder, ensuring all components are correctly placed and tightened according to the manufacturer's instructions. Pay close attention to the seating of the filter membrane and supports.
-
Check for Damage: Inspect all O-rings and gaskets for any signs of wear, cracks, or compression. Replace any damaged parts.
-
Luer Lock Connection: If using a syringe-based extruder, ensure the luer locks are securely tightened. Sometimes a small leak at this connection is the culprit.
-
Pre-wash Test: Before adding your lipid suspension, test the assembled extruder with your buffer solution. This allows you to check for leaks without losing your valuable sample.
-
Problem 2: The final liposome size is much larger than the membrane pore size.
-
Possible Cause 1: The extrusion temperature is significantly above the lipid Tm.
-
Explanation: While extrusion must be done above the Tm, excessively high temperatures can increase membrane fluidity to a point where vesicles can fuse and aggregate after passing through the pores, leading to a larger average particle size.
-
Solution: Perform the extrusion at a temperature approximately 10-20°C above the Tm of the highest-melting lipid in your formulation.[9] This provides sufficient fluidity without promoting excessive fusion.
-
-
Possible Cause 2: The lipid composition is leading to vesicle instability.
-
Explanation: DHPC, with its short acyl chains, can increase membrane flexibility.[1] However, at certain concentrations, it might also destabilize the bilayer, especially if not balanced with stabilizing lipids like cholesterol.
-
Solution:
-
Incorporate Cholesterol: Including cholesterol (typically at 20-40 mol%) can increase the mechanical strength of the bilayer and reduce permeability, leading to more stable vesicles.
-
Optimize DHPC Concentration: Systematically vary the molar ratio of DHPC to the primary bilayer-forming lipid to find a composition that yields stable vesicles of the desired size.
-
-
-
Possible Cause 3: Insufficient number of extrusion passes.
-
Explanation: As noted in the FAQs, an insufficient number of passes will result in a heterogeneous population with a larger average size.
-
Solution: Increase the number of extrusion passes to at least 11-15 cycles to ensure the entire sample has been adequately processed.
-
Problem 3: The liposome suspension appears cloudy or contains visible aggregates after extrusion.
-
Possible Cause 1: Lipid aggregation post-extrusion.
-
Explanation: This can be due to improper buffer conditions (pH, ionic strength) or the presence of impurities. Highly charged lipids may also aggregate in low ionic strength buffers.[5]
-
Solution:
-
Buffer Optimization: Ensure your buffer pH and ionic strength are appropriate for your lipid composition. For many PC-based formulations, a phosphate-buffered saline (PBS) at pH 7.4 is a good starting point.
-
Lipid Purity: Use high-purity lipids (>99%) to minimize aggregation caused by contaminants.
-
Storage: Store the liposomes at an appropriate temperature (often 4°C) and avoid freeze-thaw cycles, which can disrupt vesicle integrity.
-
-
-
Possible Cause 2: The lipid concentration is too high, leading to instability.
-
Explanation: At high concentrations, the close proximity of vesicles can lead to fusion and aggregation over time.
-
Solution: Consider diluting the lipid suspension post-extrusion if aggregation is observed. A reduction in liposomal recovery has been noted at lipid concentrations greater than 4 mM in some systems.
-
Experimental Protocols & Data
Key Extrusion Parameters
The successful extrusion of liposomes is dependent on a careful balance of several key parameters. The table below summarizes the recommended starting points and considerations for DHPC-containing formulations.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Temperature | > Tm of the highest melting point lipid | Essential for maintaining the lipid bilayer in a fluid state for successful extrusion.[4][5] Operating below the Tm will cause high back pressure and membrane fouling.[5] |
| Pressure | Varies by equipment (Manual vs. Gas-powered) | For manual extruders, apply steady, consistent pressure. For gas-powered systems, pressure may range from 100-800 psi. Higher pressures are often needed for smaller pore sizes. |
| Lipid Concentration | 1-20 mg/mL | Higher concentrations can lead to increased back pressure and membrane clogging.[7] For some systems, concentrations above 4 mM may reduce recovery. |
| Membrane Pore Size | Sequential: 400nm → 200nm → 100nm | Start with larger pores to reduce the initial size of MLVs before proceeding to smaller pore sizes.[8] This prevents membrane blockage. The final liposome size will typically be slightly larger than the final pore size. |
| Number of Passes | 11-21 | Ensures a homogenous population with a low polydispersity index (PDI). |
Step-by-Step General Extrusion Workflow
-
Lipid Film Hydration:
-
Prepare a homogenous mixture of your lipids (including DHPC) by dissolving them in an organic solvent (e.g., chloroform).[5]
-
Remove the solvent under a stream of nitrogen, followed by high vacuum, to form a thin lipid film on the walls of a round-bottom flask.[5]
-
Hydrate the film with your chosen aqueous buffer by vortexing or gentle agitation. The hydration temperature must be above the Tm of the lipid with the highest transition temperature in the mixture.[5] Allow at least 30-60 minutes for complete hydration to form multilamellar vesicles (MLVs).[9]
-
-
Optional Pre-treatment (Freeze-Thaw Cycles):
-
Extruder Assembly and Equilibration:
-
Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's protocol.
-
Pre-heat the extruder block to the target temperature (above the highest Tm). Allow the assembled extruder to equilibrate at this temperature for at least 10 minutes.
-
-
Extrusion Process:
-
Load the hydrated lipid suspension into one of the syringes.
-
Pass the suspension back and forth between the two syringes through the membrane for the desired number of cycles (e.g., 11 times). Maintain a steady and consistent pace.
-
Collect the final, extruded liposome suspension.
-
-
Characterization:
-
Measure the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).[3]
-
The final liposome population should have a narrow size distribution and a PDI value typically below 0.2 for a homogenous sample.
-
Visualizing the Workflow
Liposome Preparation and Extrusion Workflow
Caption: Workflow for preparing large unilamellar vesicles (LUVs).
Troubleshooting Logic for High Back Pressure
Sources
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 9. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrolysis of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) During Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) to minimize its hydrolysis during experimental procedures. As a saturated phospholipid, DHPC is a critical component in the formation of micelles, liposomes, and other artificial membranes for research and drug delivery applications.[1][2] However, its ester linkages are susceptible to hydrolysis, which can compromise the integrity of your experiments. This guide offers troubleshooting advice and preventative protocols to ensure the stability of DHPC in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause DHPC to hydrolyze?
A1: The hydrolysis of DHPC is primarily influenced by pH, temperature, and the presence of enzymes.[3][4] Both acidic and alkaline conditions can catalyze the cleavage of the ester bonds in the DHPC molecule. Elevated temperatures accelerate this chemical degradation.[5][6] Additionally, contaminating phospholipase enzymes can rapidly break down DHPC.
Q2: How can I detect if my DHPC has undergone significant hydrolysis?
A2: A common indicator of phospholipid hydrolysis is a drop in the pH of an unbuffered aqueous solution, due to the release of free fatty acids.[7][8] Analytically, techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to separate and identify the hydrolysis products, namely lyso-phosphatidylcholine and heptadecanoic acid. Mass spectrometry can also be employed for detailed analysis of degradation products.[9]
Q3: What is the ideal pH range for working with DHPC to minimize hydrolysis?
A3: To minimize hydrolysis, it is best to work with DHPC in a pH range of 6.5 to 7.5.[10][11] Phospholipids are more susceptible to hydrolysis in both acidic and alkaline conditions.[7][12] The stability of phospholipid coatings on fused-silica capillaries has been shown to be pH-dependent, with leakage observed at a pH of 10.8.[10]
Q4: What are the recommended storage conditions for DHPC?
A4: DHPC should be stored as a solid at -20°C or below.[1][2][13][14] When in solution, it should be stored in a tightly sealed container at -20°C, preferably under an inert gas like nitrogen or argon to prevent oxidation.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within a month.[1] Aqueous suspensions of DHPC, such as liposomes, should be stored at 4°C and used within a few days.[15][16]
Troubleshooting Guides
Issue: Inconsistent Liposome Size and Drug Loading
-
Symptoms: You observe significant batch-to-batch variability in the size of your DHPC-containing liposomes, as measured by dynamic light scattering (DLS). Furthermore, the efficiency of encapsulating a therapeutic agent is unexpectedly low and variable.
-
Potential Cause: Hydrolysis of DHPC can lead to the formation of lyso-phosphatidylcholine, which acts as a detergent and can disrupt the integrity of the lipid bilayer, affecting both liposome formation and its ability to retain encapsulated contents.
-
Troubleshooting Steps:
-
Verify pH of Buffers: Ensure that the pH of all buffers used in the liposome preparation process is within the optimal range of 6.5-7.5.[10][11]
-
Use Freshly Prepared Solutions: Prepare all aqueous solutions fresh and confirm their pH immediately before use.
-
Control Temperature: Avoid excessive heating during the liposome preparation process.[15] While some heating may be necessary to exceed the phase transition temperature of the lipids, prolonged exposure to high temperatures should be avoided.[17][18]
-
Analyze for Hydrolysis Products: Use TLC or HPLC to check for the presence of lyso-phosphatidylcholine and free fatty acids in your DHPC stock and final liposome preparation.
-
Issue: Phase Separation or Precipitation in Lipid Formulations
-
Symptoms: After preparation or during storage, you notice that your DHPC-containing lipid formulation becomes cloudy or shows visible signs of precipitation.
-
Potential Cause: The accumulation of hydrolysis products can alter the physical properties of the lipid mixture, leading to insolubility and phase separation. Additionally, the presence of divalent cations like Mg²⁺ can sometimes cause aggregation of liposomes.[19]
-
Troubleshooting Steps:
-
Buffer Selection: Consider using buffers that are less likely to interact with the lipid headgroups. Buffers like HEPES are often a good choice.[15]
-
Chelate Divalent Cations: If your experimental system requires the presence of divalent cations, consider whether their concentration can be minimized or if a chelating agent can be included in the formulation.
-
Storage Conditions: Ensure that aqueous formulations are stored at 4°C and are not frozen, as freeze-thaw cycles can disrupt liposome structure.[15][16]
-
Experimental Protocols
Protocol for Preparing DHPC Liposomes by the Thin-Film Hydration Method
This protocol is a widely used technique for producing unilamellar liposomes with a controlled size distribution.[16]
-
Lipid Film Formation:
-
Dissolve DHPC and any other lipids in an appropriate organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's interior.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[16]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (pH 6.5-7.5) by vortexing or gentle agitation.[15] This will form multilamellar vesicles (MLVs). The hydration should be performed at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder.[16]
-
This extrusion process should be repeated an odd number of times (e.g., 11 or 21 passes) to ensure a narrow size distribution.
-
Caption: Workflow for DHPC liposome preparation.
Data Summary
| Parameter | Recommendation for Minimizing DHPC Hydrolysis | Rationale |
| pH | Maintain aqueous solutions in the range of 6.5-7.5.[10][11] | Both acidic and alkaline conditions catalyze the hydrolysis of ester bonds in phospholipids. |
| Temperature | Store stock solutions at -20°C or below.[1][13][14] Avoid excessive heat during experiments. | Higher temperatures accelerate the rate of chemical degradation.[5] |
| Buffer Choice | Use buffers like HEPES.[15] Avoid buffers that may interact with lipid headgroups. | The choice of buffer can influence the stability of the lipid formulation. |
| Storage of Aqueous Suspensions | Store at 4°C for short-term use (a few days).[15][16] Do not freeze. | Freezing can disrupt the structure of liposomes. |
References
-
General preparation of liposomes using probe-tip sonication - Protocols.io. (2020-04-12). Retrieved from [Link]
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) Safety Data Sheet. (n.d.).
-
Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine - metasci. (n.d.). Retrieved from [Link]
-
Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution - MDPI. (2018-12-14). Retrieved from [Link]
- Accelerated Degradation Of Copper Cold Plates In Direct-to-Chip Liquid Cooling in Data Centers. (2024-02-02). Retrieved from a relevant engineering journal or conference proceeding.
-
Influence of pH on formation and stability of phosphatidylcholine/phosphatidylserine coatings in fused-silica capillaries - PubMed. (n.d.). Retrieved from [Link]
-
Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PubMed Central. (n.d.). Retrieved from [Link]
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine or DOPC Manufacturers - Muby Chemicals. (n.d.). Retrieved from [Link]
- Application Notes and Protocols for the Preparation of Liposomes with (Rac)-DPPC-d6 - Benchchem. (n.d.).
- 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) | Phospholipids. (n.d.).
- Methodology for Determining Degree of Hydrolysis of Proteins in Hydrolysates: A Review. (n.d.). Retrieved from a relevant review article in a biochemistry or food science journal.
-
High-performance liquid chromatography methods for determination of lipoic and dihydrolipoic acid in human plasma - PubMed. (n.d.). Retrieved from [Link]
-
The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effect of Lipid Headgroup Charge and pH on the Stability and Membrane Insertion Potential of Calcium Condensed Gene Complexes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Phospholipids at the Interface: Current Trends and Challenges - PMC - NIH. (n.d.). Retrieved from [Link]
-
Promising Immobilization of Industrial-Class Phospholipase A 1 to Attain High-Yield Phospholipids Hydrolysis and Repeated Use with Optimal Water Content in Water-in-Oil Microemulsion Phase - MDPI. (2021-02-05). Retrieved from [Link]
-
Effect of pH on the affinity of phospholipids for cholesterol - PubMed - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution - ResearchGate. (2025-10-29). Retrieved from [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.). Retrieved from [Link]
-
What Factors Influence Stability? - ARL Bio Pharma. (n.d.). Retrieved from [Link]
-
Factors Influencing Preferences and Responses Towards Drug Safety Communications: A Conjoint Experiment Among Hospital-Based Healthcare Professionals in the Netherlands - NIH. (2022-09-15). Retrieved from [Link]
- Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. (n.d.). Retrieved from a relevant analytical chemistry journal.
-
Manipulation of encapsulated artificial phospholipid membranes using sub-micellar lysolipid concentrations - bioRxiv. (2023-12-14). Retrieved from [Link]
-
Determination of Enzymatic Hydrolysis Efficiency in Detection of Cannabis Use by UPLC-MS-MS - PubMed. (2022-03-21). Retrieved from [Link]
-
Development and validation of a chemical hydrolysis method for dextromethorphan and dextrophan determination in urine samples: application to the assessment of CYP2D6 activity in fibromyalgia patients - PubMed. (2008-01-01). Retrieved from [Link]
-
Can the DMPC liposome be prepared with and without magnesium chloride?. (2015-02-27). Retrieved from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC. (n.d.). Retrieved from [Link]
-
Universal buffers for use in biochemistry and biophysical experiments - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effects of temperature on biodegradation characteristics of organic pollutants and microbial community in a solid phase aerobic bioreactor treating high strength organic wastewater - PubMed. (n.d.). Retrieved from [Link]
-
1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem. (n.d.). Retrieved from [Link]
-
Insights into the mechanism of phospholipid hydrolysis by plant non-specific phospholipase C - PMC - NIH. (2023-01-12). Retrieved from [Link]
-
Enzymatic hydrolysis reaction of phospholipids in monolayers | Request PDF. (2025-08-06). Retrieved from [Link]
-
Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed. (n.d.). Retrieved from [Link]
-
Choosing and preparing pH buffers - practical stuff - YouTube. (2021-11-19). Retrieved from [Link]
-
High Temperature Degradation Mechanisms in Polymer Matrix Composites - NASA Technical Reports Server (NTRS). (1996-12-01). Retrieved from [Link]
- 1,2-Dioctanoyl-sn-glycero-3-phosphocholine | Biochemical Assay Reagent. (n.d.).
-
Phospholipid coatings for the prevention of membrane fouling - PubMed. (n.d.). Retrieved from [Link]
-
Thermal Degradation of Long Chain Fatty Acids - PubMed. (2018-03-01). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospholipids at the Interface: Current Trends and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Influence of pH on formation and stability of phosphatidylcholine/phosphatidylserine coatings in fused-silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buffers for Biochemical Reactions [promega.jp]
- 12. Effect of pH on the affinity of phospholipids for cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. cdn.anatrace.com [cdn.anatrace.com]
- 15. General preparation of liposomes using probe-tip sonication [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
comparing 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine to other PC standards
An In-Depth Comparative Guide to Phosphatidylcholine Standards: The Case for 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC)
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics and membrane biophysics, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of experimental data. Among the myriad of available options, phosphatidylcholines (PCs) are a cornerstone for creating model membranes and for the quantification of lipid species. This guide provides a detailed comparison of this compound (PC(17:0/17:0)), hereafter referred to as DHPC, with other commonly used PC standards. We will delve into the unique physicochemical properties of DHPC and provide a rationale for its selection in specific applications, supported by experimental considerations.
The Rationale for Phospholipid Standards
Phosphatidylcholines are the most abundant class of phospholipids in eukaryotic cell membranes, playing a vital role in membrane structure and cell signaling.[1] In research, synthetic PCs with defined acyl chain lengths and saturation are indispensable for a variety of applications, including:
-
Quantitative Lipidomics: As internal standards in mass spectrometry (MS) to correct for variations in sample preparation and instrument response.[2]
-
Model Membranes: For the creation of liposomes, bicelles, and supported lipid bilayers to study membrane protein function, drug-membrane interactions, and lipid phase behavior.[3][4]
-
Drug Delivery: As key components of lipid nanoparticle (LNP) formulations for the delivery of therapeutics like mRNA vaccines.[5][6]
The choice of a PC standard is dictated by its physical properties, which are in turn determined by the length and degree of saturation of its fatty acid chains.
A Unique Candidate: this compound (DHPC)
DHPC is a saturated phosphatidylcholine with two 17-carbon heptadecanoic acid chains.[7] Its most distinguishing feature is its odd-numbered carbon chains. While even-chain fatty acids are the most common in nature, odd-chain fatty acids (OCFAs) are found at very low concentrations in most mammalian tissues.[2][8] This low endogenous abundance is the primary reason for the utility of odd-chain lipids like DHPC as internal standards in quantitative mass spectrometry.[2]
The core principle of using an internal standard is that it should mimic the chemical behavior of the analyte of interest but be distinguishable from it, typically by mass.[9] By adding a known quantity of DHPC to a biological sample at the beginning of the extraction process, one can account for lipid loss during sample preparation and variations in ionization efficiency during MS analysis.[9][10] Since DHPC is structurally very similar to the endogenous even-chain PCs but has a unique mass, it serves as an ideal benchmark for quantification.
Comparative Analysis of Saturated PC Standards
To understand the specific advantages of DHPC, it is essential to compare it with other commonly used saturated PC standards, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).
| Property | DHPC (17:0/17:0) | DMPC (14:0/14:0) | DPPC (16:0/16:0) | DSPC (18:0/18:0) |
| Molecular Formula | C₄₂H₈₄NO₈P | C₃₆H₇₂NO₈P | C₄₀H₈₀NO₈P[11] | C₄₄H₈₈NO₈P[12] |
| Molecular Weight | 762.09 (calculated) | 677.93 g/mol | 734.04 g/mol [11] | 790.15 g/mol [13] |
| Acyl Chain Length | C17:0 | C14:0[4] | C16:0[3] | C18:0[14] |
| Gel-to-Liquid Crystalline Phase Transition Temp. (Tm) | ~48°C (estimated) | 23°C[15] | 41.5°C[15] | 54.5°C[15] |
| Primary Application | Internal Standard (MS)[10], Model Membranes[16] | Model Membranes[4], Lipid Bilayer Studies[17] | Lung Surfactant Studies[18], Liposomes[3][19] | LNP Formulations[5], High-Tm Liposomes[14] |
| Key Advantage | Low endogenous abundance, ideal for quantification.[2] | Low Tm, fluid at room temperature. | Mimics biological membrane fluidity at physiological temp. | High Tm, forms stable, rigid bilayers. |
The phase transition temperature (Tm) is a critical parameter for applications involving model membranes. It is the temperature at which the lipid bilayer transitions from a tightly packed "gel" phase to a more fluid "liquid-crystalline" phase. The Tm increases with the length of the saturated acyl chains.[15] DHPC's estimated Tm falls between that of DPPC and DSPC, making it suitable for creating membranes with intermediate fluidity and stability.
Experimental Design: Leveraging DHPC in Lipidomics
The primary application where DHPC offers a distinct advantage over even-chain PCs is in quantitative lipidomics using mass spectrometry.
Workflow for Lipid Quantification Using a DHPC Internal Standard
The following diagram illustrates a typical workflow for quantifying PC species in a biological sample.
Caption: Workflow for quantitative lipidomics using DHPC as an internal standard.
Causality in Experimental Choices
-
Why DHPC? As an odd-chain PC, it is absent or at trace levels in the biological sample, ensuring that the detected signal comes only from the added standard.[2][20]
-
Why Spike Before Extraction? Adding the internal standard at the very beginning accounts for any analyte loss during the multi-step extraction and sample handling process.[9]
-
Why Precursor Ion Scanning for m/z 184? In positive ion mode ESI-MS/MS, all phosphatidylcholines fragment to produce a characteristic headgroup ion at m/z 184.0739.[21] By scanning for all parent ions that produce this fragment, one can selectively detect all PC species, including the endogenous lipids and the DHPC standard, in a single run.[21]
Protocol: Quantification of Total PC in Human Plasma
This protocol provides a self-validating system for determining the concentration of a specific PC species (e.g., POPC, PC(16:0/18:1)) using DHPC as an internal standard.
1. Preparation of Standards and Reagents:
- DHPC Internal Standard (ISTD) Stock: Prepare a 1 mg/mL stock solution of DHPC in chloroform/methanol (2:1, v/v).
- Working ISTD Solution: Dilute the stock solution to 10 µg/mL in chloroform/methanol (2:1, v/v).
- Solvents: HPLC-grade chloroform, methanol, and water are required for the lipid extraction.
2. Sample Preparation:
- Thaw frozen human plasma samples on ice.
- To a 2 mL glass vial, add 50 µL of plasma.
- Add 20 µL of the 10 µg/mL DHPC working ISTD solution to the plasma.
- Vortex briefly.
3. Lipid Extraction (Bligh-Dyer Method):
- Add 750 µL of chloroform/methanol (1:2, v/v) to the plasma/ISTD mixture. Vortex for 1 minute.
- Add 250 µL of chloroform. Vortex for 1 minute.
- Add 250 µL of water. Vortex for 1 minute.
- Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
- Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new 2 mL vial.
- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried lipid film in 100 µL of the initial mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis:
- LC System: A system capable of either Reversed-Phase (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable. HILIC separates lipids by headgroup polarity, while RPLC separates them by acyl chain length and unsaturation.[22]
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer capable of precursor ion scanning.
- MS Method: Set the instrument to positive ion mode and perform a precursor ion scan for m/z 184.1. This will detect all PC species.
- Data Acquisition: Acquire data over the chromatographic run, ensuring separation of different lipid classes if other standards are included.
5. Data Analysis and Quantification:
- Identify the peaks corresponding to the target PC analyte (e.g., POPC) and the DHPC internal standard based on their respective mass-to-charge ratios.
- Integrate the area under the curve (AUC) for both peaks.
- Calculate the concentration of the analyte using the following formula:
Conclusion: Selecting the Right Standard for the Job
This compound (DHPC) holds a unique and critical position among phosphatidylcholine standards. Its odd-chain structure makes it an unparalleled choice for an internal standard in quantitative mass spectrometry, providing a level of accuracy that is difficult to achieve with more common even-chain phospholipids.
While even-chain standards like DMPC, DPPC, and DSPC are essential for constructing model membranes with specific physical properties, their natural abundance makes them unsuitable for use as internal standards in biological samples. The choice of standard must therefore be guided by the experimental question. For quantitative lipidomics, the low endogenous presence of DHPC makes it the superior option. For biophysical studies or formulation development, the selection should be based on the desired membrane characteristics, such as phase transition temperature and bilayer thickness, where even-chain PCs offer a wide range of tunable properties. By understanding the distinct advantages of each type of standard, researchers can ensure the integrity and precision of their experimental outcomes.
References
- Vertex AI Search. 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) | Phospholipids.
- Sigma-Aldrich. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine = 99 18194-24-6.
- PubChem. 1,2-Diacyl-sn-glycero-3-phosphocholine | C42H80NO8P | CID 122218.
- Avanti Polar Lipids. 07:0 PC (DHPC).
- Sigma-Aldrich. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine = 99 TLC 63-89-8.
- Abcam. 1,2-Dimyristoyl-sn-glycero-3-phosphorylcholine (DMPC), Phosphatidylcholine.
- Sigma-Aldrich. 1,2-Distearoyl-sn-glycero-3-phosphocholine.
- Creative Biostructure. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).
- Cayman Chemical. 1,2-Dipalmitoyl-sn-glycero-3-PC.
- Cayman Chemical. 1,2-Distearoyl-sn-glycero-3-PC.
- Cayman Chemical. 1,2-Dimyristoyl-sn-glycero-3-PC.
- InvivoChem. 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC).
- Abcam. 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC), Phosphorylcholine.
- NIH National Library of Medicine. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation.
- Chem-Impex. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine.
- Wikipedia. Distearoylphosphatidylcholine.
- BroadPharm. 1,2-Didecanoyl-sn-glycero-3-phosphocholine.
- NIH National Library of Medicine. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.
- Wikipedia. Dipalmitoylphosphatidylcholine.
- ResearchGate. Odd chain fatty acid as internal standard?.
- Taylor & Francis Online. The presence of odd-chain fatty acids in Drosophila phospholipids.
- ResearchGate. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.
- SpringerLink. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites.
- The Use of Mass Spectrometry in Lipidomics. The use of mass spectrometry in lipidomics Outlines.
- NIH National Library of Medicine. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Distearoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 6. DDPC, 3436-44-0 | BroadPharm [broadpharm.com]
- 7. 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC) | Others 12 | 70897-27-7 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine = 99 TLC 63-89-8 [sigmaaldrich.com]
- 12. 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (DSPC), Phosphorylcholine (CAS 816-94-4) | Abcam [abcam.com]
- 13. 1,2-Distearoyl-sn-glycero-3-phosphocholine - 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 1,2-Dimyristoyl-sn-glycero-3-phosphorylcholine (DMPC), Phosphatidylcholine (CAS 18656-38-7) | Abcam [abcam.com]
- 18. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 19. chemimpex.com [chemimpex.com]
- 20. researchgate.net [researchgate.net]
- 21. uab.edu [uab.edu]
- 22. d-nb.info [d-nb.info]
Navigating the Lipidomic Landscape: A Comparative Guide to the Validation of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) as a Lipidomics Standard
In the intricate world of lipidomics, the accuracy and reliability of quantitative analysis are paramount. This hinges on the meticulous selection and validation of internal standards. This guide provides an in-depth, objective comparison of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC), a phosphatidylcholine with 17:0 fatty acyl chains, as a lipidomics standard. We will delve into its performance against other common alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Cornerstone of Quantitative Lipidomics: The Role of Internal Standards
Quantitative lipidomics by mass spectrometry (MS) is susceptible to various sources of error, including variations in sample extraction, matrix effects, and instrument response.[1][2] Internal standards (IS) are crucial for mitigating these variables. An ideal IS is a compound that is structurally similar to the analyte of interest but isotopically or chemically distinct, allowing it to be added to a sample at a known concentration and behave similarly to the endogenous lipids throughout the analytical process.[3][4] By monitoring the signal of the IS, researchers can normalize the data and achieve more accurate and precise quantification of the target lipids.[1]
The choice of an internal standard is critical and depends on the specific lipid class being analyzed and the analytical platform used. Common choices include stable isotope-labeled lipids (e.g., deuterated) and odd-chain or short-chain lipids that are not naturally abundant in the biological system under investigation.[5][6]
Introducing this compound (DHPC)
DHPC, also known as PC(17:0/17:0), is a synthetic phosphatidylcholine containing two heptadecanoyl (17:0) fatty acyl chains.[7] Its key characteristics make it a compelling candidate as an internal standard for the quantification of phosphatidylcholines (PCs) and other lipid classes.
Key Properties of DHPC:
-
Structural Similarity: DHPC closely resembles the structure of endogenous diacyl-PCs, ensuring similar behavior during lipid extraction and ionization in mass spectrometry.
-
Unique Mass: The odd-chain fatty acids (17:0) give DHPC a distinct mass-to-charge ratio (m/z) that is typically absent or present at very low levels in most biological samples, minimizing interference from endogenous lipids.[8]
-
Chemical Stability: As a saturated phospholipid, DHPC is not readily susceptible to oxidation, ensuring its stability during sample storage and preparation.[9]
-
Commercial Availability: High-purity DHPC is commercially available from reputable suppliers, ensuring consistency and reliability across different studies.
Comparative Analysis: DHPC vs. Alternative Standards
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. While DHPC offers several advantages, it is essential to compare its performance with other commonly used alternatives.
| Standard Type | Example(s) | Advantages | Disadvantages |
| Odd-Chain Diacyl-PC | This compound (DHPC) | Structurally similar to endogenous PCs, unique mass, chemically stable, commercially available in high purity.[9] | May not perfectly mimic the chromatographic behavior of all PC species (e.g., those with very different chain lengths or unsaturation). |
| Stable Isotope-Labeled PC | 1,2-dipalmitoyl(d62)-sn-glycero-3-phosphocholine | Co-elutes with the endogenous analyte, providing the most accurate correction for matrix effects and instrument variability. | Higher cost, potential for isotopic overlap with naturally occurring isotopes. |
| Short-Chain Diacyl-PC | 1,2-dihexanoyl-sn-glycero-3-phosphocholine (PC(6:0/6:0)) | Highly water-soluble, which can be advantageous in certain applications. | Significant difference in chromatographic retention time compared to long-chain endogenous PCs, potentially leading to inaccurate correction for matrix effects.[2] |
| Lyso-PC Standards | 1-heptadecanoyl-sn-glycero-3-phosphocholine (Lyso-PC(17:0)) | Useful for the specific quantification of lysophosphatidylcholines. | Not a suitable internal standard for diacyl-PCs due to structural and behavioral differences. |
Expert Insight: The choice between an odd-chain standard like DHPC and a stable isotope-labeled standard often comes down to a balance between cost and the required level of accuracy. For many high-throughput lipidomics applications, odd-chain standards provide a robust and cost-effective solution. However, for targeted, hypothesis-driven studies requiring the highest level of quantitative accuracy, stable isotope-labeled standards are generally preferred.
Experimental Validation of DHPC as a Lipidomics Standard
To rigorously validate DHPC as a lipidomics standard, a series of experiments must be performed to assess its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. These experiments provide the necessary data to ensure the reliability and accuracy of the quantitative method.
Experimental Workflow
The following diagram outlines a typical workflow for the validation of a lipidomics internal standard.
Caption: Experimental workflow for the validation of a lipidomics internal standard.
Detailed Experimental Protocols
1. Linearity and Range Assessment
-
Objective: To determine the concentration range over which the instrument response is directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a stock solution of a representative phosphatidylcholine standard (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and a stock solution of DHPC in a suitable organic solvent (e.g., methanol:chloroform 1:1, v/v).
-
Create a series of calibration standards by serially diluting the DPPC stock solution to cover the expected physiological concentration range.
-
Spike a constant, known amount of the DHPC internal standard solution into each calibration standard.
-
Analyze the calibration standards by LC-MS/MS.
-
Plot the ratio of the peak area of the analyte (DPPC) to the peak area of the internal standard (DHPC) against the concentration of the analyte.
-
Perform a linear regression analysis to determine the coefficient of determination (R²). A value of >0.99 is generally considered acceptable.[10]
-
2. Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
-
Objective: To establish the lowest concentration of an analyte that can be reliably detected and quantified.
-
Protocol:
-
Prepare a series of low-concentration standards of the analyte.
-
Analyze these standards and a blank sample (containing only the internal standard) multiple times (e.g., n=10).
-
The LOD is typically defined as the concentration that gives a signal-to-noise ratio of 3:1.[11][12]
-
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1.[11][13]
-
3. Recovery and Matrix Effect Evaluation
-
Objective: To assess the efficiency of the extraction process and the influence of the biological matrix on the analyte signal.
-
Protocol (Spike-and-Recovery): [14][15][16]
-
Prepare three sets of samples:
-
Set A (Neat Standard): A known amount of the analyte standard spiked into the reconstitution solvent.
-
Set B (Pre-extraction Spike): A biological matrix sample (e.g., plasma) spiked with a known amount of the analyte standard before lipid extraction.
-
Set C (Post-extraction Spike): A biological matrix sample subjected to lipid extraction, with the analyte standard spiked into the final lipid extract before analysis.
-
-
Spike all samples with a constant amount of DHPC internal standard.
-
Analyze all samples by LC-MS/MS.
-
Calculate the recovery and matrix effect using the following formulas:
-
Recovery (%) = (Peak Area Ratio in Set B / Peak Area Ratio in Set C) x 100
-
Matrix Effect (%) = (Peak Area Ratio in Set C / Peak Area Ratio in Set A) x 100
-
-
Illustrative Data
The following table presents hypothetical but realistic data from a validation experiment comparing DHPC with a stable isotope-labeled standard for the quantification of DPPC in human plasma.
| Parameter | DHPC (PC 17:0/17:0) | Stable Isotope-Labeled DPPC (d62-DPPC) |
| Linearity (R²) | 0.995 | 0.999 |
| LOD (pmol) | ~1.5 | ~0.5 |
| LOQ (pmol) | ~5.0 | ~1.5 |
| Recovery (%) | 92% | 98% |
| Matrix Effect (%) | 85% | 95% |
Interpretation of Data:
-
Both standards demonstrate excellent linearity.
-
The stable isotope-labeled standard shows a lower LOD and LOQ, indicating higher sensitivity.
-
The recovery and matrix effect data indicate that the stable isotope-labeled standard provides more accurate correction for extraction losses and matrix-induced signal suppression or enhancement. However, the performance of DHPC is well within acceptable limits for many applications.
Conclusion and Recommendations
This compound (DHPC) is a robust and reliable internal standard for the quantitative analysis of phosphatidylcholines and other lipid classes in many lipidomics applications. Its unique mass, chemical stability, and structural similarity to endogenous lipids make it a valuable tool for researchers.
Recommendations for Use:
-
Routine and High-Throughput Analysis: DHPC is an excellent choice for large-scale lipidomics studies where cost-effectiveness and high-throughput are important considerations.
-
Targeted Quantitative Assays: While DHPC performs well, for studies demanding the highest level of accuracy and precision, particularly in clinical or diagnostic applications, the use of a stable isotope-labeled internal standard for each target analyte is recommended.
-
Method Validation is Key: Regardless of the internal standard chosen, rigorous method validation, including the assessment of linearity, LOD/LOQ, and recovery, is essential to ensure the generation of high-quality, reproducible data.
By understanding the properties of DHPC and its performance relative to other standards, researchers can confidently select the most appropriate internal standard for their specific lipidomics research needs, ultimately contributing to more accurate and impactful scientific discoveries.
References
-
Avanti Polar Lipids. 07:0 PC (DHPC). Retrieved from [Link]
-
MDBio. 1,2-Diheptadecanoyl-sn-glycero-3-phosphorylcholine (DHPC). Retrieved from [Link]
-
Ekiert, M., et al. (2017). Limit of detection (LOD), Limit of quantification (LOQ), and linearity for various lipid classes in AT. ResearchGate. Retrieved from [Link]
-
Sultana, M. R., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules, 23(12), 3327. Retrieved from [Link]
-
Avanti Polar Lipids. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. YouTube. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-211. Retrieved from [Link]
-
Tautenhahn, R., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. Retrieved from [Link]
-
Hartler, J., et al. (2022). Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study. Analytical Chemistry, 94(3), 1647-1655. Retrieved from [Link]
-
Quansys Biosciences. (2022). An Explanation of Recovery and Linearity. Retrieved from [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
-
LCGC International. The Limit of Detection. Retrieved from [Link]
-
PubChem. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
Tautenhahn, R., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. Retrieved from [Link]
-
ResearchGate. Linearity under dilution and recovery experiments. Retrieved from [Link]
-
Bishop, L. M., & Fiehn, O. (2022). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Retrieved from [Link]
-
ResearchGate. List of internal standards used for lipidomics analysis. Retrieved from [Link]
-
Al-Sari, M., et al. (2020). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 61(1), 103-114. Retrieved from [Link]
-
PubChem. 1,2-Distearoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
AMOLF. Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. Retrieved from [Link]
-
Frontiers. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from [Link]
-
NIH. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values. Retrieved from [Link]
-
LIPID MAPS. Internal standards for lipidomic analysis. Retrieved from [Link]
-
PubChem. 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]
-
ResearchGate. Distribution of 1,2-dioleoyl-sn-glycero-3-phosphocholine m/z = 104, 166, and 184 (phosphocholine) fragments. Retrieved from [Link]
-
NIH. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Retrieved from [Link]
-
PubMed. Generation of fatty acids from 1,2-dipalmitoyl-sn-glycero-3-phosphocholine/cardiolipin liposomes that stabilize recombinant human serum albumin. Retrieved from [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Spike-and-Recovery and Linearity-of-Dilution Assessment | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. An Explanation of Recovery and Linearity [quansysbio.com]
A Comparative Guide to 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) and Dipalmitoylphosphatidylcholine (DPPC) for Researchers and Drug Development Professionals
In the landscape of lipid-based research and pharmaceutical development, the selection of appropriate phospholipids is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two commonly utilized phosphatidylcholines: 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). We will explore their distinct physicochemical properties, delve into their primary applications, and provide supporting experimental data and protocols to inform your selection process.
Molecular Structure and its Influence on Physicochemical Behavior
The fundamental differences between DHPC and DPPC lie in the length of their acyl chains, a structural variance that dictates their behavior in aqueous environments. DPPC possesses two 16-carbon palmitic acid chains, while DHPC has significantly shorter 7-carbon heptanoyl chains.[1] Both share the same hydrophilic phosphocholine headgroup.[2] This seemingly minor difference in alkyl chain length profoundly impacts their self-assembly, phase transition temperature, and ultimately, their utility in various applications.
dot graph "Structural_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_DHPC" { label="DHPC Structure"; bgcolor="#F1F3F4"; DHPC [label="1,2-diheptanoyl-sn-glycero-3-phosphocholine", fillcolor="#4285F4"]; DHPC_head [label="Phosphocholine Headgroup", fillcolor="#34A853"]; DHPC_tails [label="Two 7-Carbon\nHeptanoyl Chains", fillcolor="#EA4335"]; DHPC -> DHPC_head [label="Hydrophilic"]; DHPC -> DHPC_tails [label="Hydrophobic"]; }
subgraph "cluster_DPPC" { label="DPPC Structure"; bgcolor="#F1F3F4"; DPPC [label="Dipalmitoylphosphatidylcholine", fillcolor="#4285F4"]; DPPC_head [label="Phosphocholine Headgroup", fillcolor="#34A853"]; DPPC_tails [label="Two 16-Carbon\nPalmitic Acid Chains", fillcolor="#EA4335"]; DPPC -> DPPC_head [label="Hydrophilic"]; DPPC -> DPPC_tails [label="Hydrophobic"]; } } "A diagram illustrating the structural differences between DHPC and DPPC."
Comparative Analysis of Physicochemical Properties
The differing acyl chain lengths of DHPC and DPPC give rise to distinct physicochemical properties, which are summarized in the table below. These properties are crucial for determining the suitability of each lipid for specific applications.
| Property | 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC) | Dipalmitoylphosphatidylcholine (DPPC) | Significance in Application |
| Molecular Formula | C22H44NO8P | C40H80NO8P[3] | Affects molecular weight and packing density. |
| Molecular Weight | 453.55 g/mol | 734.053 g/mol [2] | Influences molar concentration calculations and formulation ratios. |
| Acyl Chain Length | 7 carbons | 16 carbons[2] | Primary determinant of membrane thickness, fluidity, and phase transition temperature. |
| Phase Transition Temperature (Tm) | ~ -1°C to 5°C[4] | ~41°C[5][6][7] | Dictates the physical state (gel or liquid crystalline) of the lipid assembly at a given temperature. Crucial for drug release and membrane stability studies. |
| Critical Micelle Concentration (CMC) | ~1.4 mM[8][9] | 4.6 ± 0.5 x 10−10 M[2] | Indicates the concentration at which self-assembly into micelles (for DHPC) or bilayers (for DPPC) occurs.[10][11] |
| Primary Self-Assembly Structure | Micelles[8][9] | Bilayers (liposomes)[2][5] | Determines the fundamental structure of the lipid aggregate in aqueous solution. |
In-Depth Application Analysis
The unique properties of DHPC and DPPC make them suitable for different, and sometimes complementary, applications in research and drug development.
DHPC: The Solubilizing Agent and Micelle Former
With its short acyl chains and high CMC, DHPC predominantly forms micelles in aqueous solutions.[8][9] This property makes it an excellent detergent for solubilizing membrane proteins.[12][13] Its mild nature helps to preserve the native conformation and activity of the solubilized proteins.[9][13]
Key Applications of DHPC:
-
Membrane Protein Solubilization: DHPC is widely used to extract and solubilize membrane proteins from their native lipid environment for structural and functional studies.[12][13]
-
Bicelle Formation: In combination with long-chain phospholipids like DMPC, DHPC can form "bicelles," which are discoidal lipid structures that provide a more native-like environment for studying membrane proteins by techniques such as NMR spectroscopy.[14]
-
Drug Delivery Systems: While less common than DPPC for liposomal drug delivery, DHPC's micellar structures can be used to encapsulate and deliver hydrophobic drugs.[15]
DPPC: The Workhorse of Liposome Formulation and Biomembrane Models
DPPC, with its longer, saturated acyl chains, readily forms stable bilayer structures, making it a cornerstone for liposome preparation and the creation of model biological membranes.[2][5][16] Its well-defined phase transition temperature of approximately 41°C allows for the development of temperature-sensitive drug delivery systems.[5][6][7][17]
Key Applications of DPPC:
-
Liposomal Drug Delivery: DPPC is extensively used in the formulation of liposomes to encapsulate both hydrophilic and hydrophobic drugs, enhancing their stability, bioavailability, and targeting.[18][19][20]
-
Pulmonary Surfactant: As a major component of natural lung surfactant, DPPC is used in synthetic surfactant preparations for the treatment of respiratory distress syndrome in premature infants.[2][21][22]
-
Model Membranes: DPPC bilayers are widely employed as model systems to study lipid-protein interactions, membrane fusion, and the effects of various molecules on membrane properties.[5][6]
-
Thermosensitive Liposomes: The distinct gel-to-liquid crystalline phase transition of DPPC at 41°C is exploited to create liposomes that release their contents when heated to this temperature, enabling targeted drug release in hyperthermia-treated tissues.[17]
Experimental Protocols and Methodologies
To provide practical context, we outline standard protocols for the preparation and characterization of lipid assemblies using DHPC and DPPC.
Protocol for Liposome Preparation using DPPC by Thin-Film Hydration and Extrusion
This method is a robust and widely used technique for producing unilamellar liposomes with a controlled size distribution.[7]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolution of Lipid: Dissolve the DPPC in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]
-
Drying: Further dry the lipid film under a stream of nitrogen or under vacuum to remove any residual solvent.[7]
-
Hydration: Add the hydration buffer (pre-heated to a temperature above the Tm of DPPC, e.g., 50-60°C) to the flask. Agitate the flask to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs).[7]
-
Extrusion: Pass the MLV suspension through the extruder fitted with a polycarbonate membrane of the desired pore size. This process is typically repeated an odd number of times (e.g., 11-21 passes) to produce unilamellar liposomes of a more uniform size.[7]
dot graph "Liposome_Preparation_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
A [label="Dissolve DPPC in\nOrganic Solvent"]; B [label="Form Thin Lipid Film\n(Rotary Evaporation)"]; C [label="Hydrate with Aqueous Buffer\n(T > Tm)"]; D [label="Formation of Multilamellar\nVesicles (MLVs)"]; E [label="Size Reduction by Extrusion"]; F [label="Unilamellar Liposomes"];
A -> B; B -> C; C -> D; D -> E; E -> F; } "A flowchart of the thin-film hydration and extrusion method for DPPC liposome preparation."
Characterization of Lipid Assemblies
The physicochemical properties of the prepared lipid assemblies should be thoroughly characterized to ensure quality and reproducibility.
Common Characterization Techniques:
-
Dynamic Light Scattering (DLS): Used to determine the size distribution and polydispersity index (PDI) of liposomes or micelles.
-
Differential Scanning Calorimetry (DSC): Measures the phase transition temperature (Tm) of the lipid assembly. For pure DPPC, a sharp endothermic peak is observed around 41°C.[23]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the morphology of the liposomes or micelles.
Conclusion: Making an Informed Choice
The choice between DHPC and DPPC is fundamentally driven by the intended application.
-
Choose DHPC when your primary goal is to solubilize membrane proteins while preserving their function or to form micellar or bicellar systems for structural biology studies. Its detergent-like properties are ideal for these purposes.[8][9][12]
-
Choose DPPC for applications requiring the formation of stable bilayers , such as in liposomal drug delivery , the creation of model cell membranes , or the development of thermosensitive release systems .[2][5][20] Its ability to form well-defined, rigid bilayers at physiological temperatures is a key advantage.[20]
By understanding the distinct molecular characteristics and resultant physicochemical properties of DHPC and DPPC, researchers and drug development professionals can make a more informed and strategic selection, ultimately leading to more robust and reliable experimental outcomes.
References
-
Dipalmitoylphosphatidylcholine - Wikipedia. [Link]
-
Phospholipid containing mixed micelles. Characterization of diheptanoyl phosphatidylcholine (DHPC) and sodium dodecyl sulfate and DHPC and dodecyl trimethylammonium bromide - PubMed. [Link]
-
Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC - NIH. [Link]
-
Thermotropic and barotropic phase behavior of dihexadecylphosphatidylcholine bilayer membrane - PubMed. [Link]
-
Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution - MDPI. [Link]
-
A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC - NIH. [Link]
-
Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers - MDPI. [Link]
-
Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers - PubMed. [Link]
-
Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization - MDPI. [Link]
-
Dipalmitoylphosphatidylcholine - Wikiwand. [Link]
-
Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature | Journal of The Royal Society Interface. [Link]
-
Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC - NIH. [Link]
-
Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - NIH. [Link]
-
Dipalmitoylphosphatidylcholine - Grokipedia. [Link]
-
The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. [Link]
-
Phospholipid-Based Delivery Systems – Advanced Pulmonary Applications Using Phospholipids - Lipoid. [Link]
-
Modeling the Self-Assembly and Stability of DHPC Micelles Using Atomic Resolution and Coarse Grained MD Simulations - ACS Publications. [Link]
-
Critical micellar concentration of DPC in various media. (crosses) 5.0 M LiCl - ResearchGate. [Link]
-
Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. [Link]
-
(PDF) Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution - ResearchGate. [Link]
-
Dipalmitoylphosphatidylcholine – Knowledge and References - Taylor & Francis. [Link]
-
Phase transition temperatures of DHPC-MLV at various concentrations of... | Download Scientific Diagram - ResearchGate. [Link]
-
Dipalmitoylphosphatidylcholine – Knowledge and References - Taylor & Francis. [Link]
-
Dodecylphosphocholine micelles as a membrane-like environment: new results from NMR relaxation and paramagnetic relaxation enhancement analysis - PubMed. [Link]
-
Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed. [Link]
-
Preparation of DPPC Liposomes Using Probe-Tip Sonication: Investigating Intrinsic Factors Affecting Temperature Phase Transitions - PubMed. [Link]
-
Structures of (a) dipalmitoylphosphatidylcholine (DPPC) and (b)... | Download Scientific Diagram - ResearchGate. [Link]
-
Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed. [Link]
-
1,2-Diacyl-sn-glycero-3-phosphocholine | C42H80NO8P | CID 122218 - PubChem. [Link]
-
Critical micelle concentration - Wikipedia. [Link]
-
WP4005: Determination of critical micelle concentration by dynamic light scattering - Waters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Gel phase polymorphism in ether-linked dihexadecylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. dipalmitoylphosphatidylcholine - Wikiwand [wikiwand.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. avantiresearch.com [avantiresearch.com]
- 12. nbinno.com [nbinno.com]
- 13. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Phospholipid containing mixed micelles. Characterization of diheptanoyl phosphatidylcholine (DHPC) and sodium dodecyl sulfate and DHPC and dodecyl trimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DPPC, 63-89-8 | BroadPharm [broadpharm.com]
- 17. mdpi.com [mdpi.com]
- 18. A Novel class of Photo-triggerable liposomes containing DPPC:DC8,9PC as Vehicles for Delivery of Doxorubcin to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Phospholipid-Based Delivery Systems – Advanced Pulmonary Applications Using Phospholipids - Lipoid [lipoid.com]
- 23. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometric Performance of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) on Diverse Platforms
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of lipids is paramount. As a synthetic saturated phosphatidylcholine with shorter C7:0 fatty acyl chains, 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC) presents unique characteristics that influence its behavior across different mass spectrometry platforms. This guide provides an in-depth comparison of DHPC's performance on Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers, offering insights into experimental choices and expected outcomes.
Introduction to this compound (DHPC)
DHPC is a synthetic glycerophospholipid with a molecular weight of 481.6 g/mol and a chemical formula of C22H44NO8P.[1] Its structure, featuring two heptanoyl chains, makes it a valuable tool in lipidomics. It is sometimes used as a detergent and, importantly, as an internal standard in mass spectrometry-based lipid analysis due to its structural similarity to endogenous phosphatidylcholines and its unnatural chain length, which typically prevents co-elution with naturally occurring lipids.[2][3][4]
Ionization and Adduct Formation of DHPC
In electrospray ionization (ESI), DHPC, like other phosphatidylcholines, readily forms protonated molecules, [M+H]+, in positive ion mode. This is the most commonly observed species. Depending on the mobile phase composition and sample purity, sodium ([M+Na]+) and ammonium ([M+NH4]+) adducts can also be observed.[5][6] While phosphatidylcholines are most efficiently ionized in positive ion mode, analysis in negative ion mode is also possible, often with the use of ionization modifiers.[7][8]
Fragmentation Behavior of DHPC
The fragmentation of DHPC is characteristic of phosphatidylcholines. In positive ion mode tandem mass spectrometry (MS/MS), the most prominent fragment ion observed is at m/z 184.0739, corresponding to the phosphocholine headgroup. This highly specific and stable fragment is the basis for precursor ion scanning and neutral loss scanning for the identification of all phosphatidylcholines in a complex mixture.[6][9][10]
Other diagnostic fragment ions arise from the neutral loss of the fatty acyl chains. For DHPC, this would involve the loss of heptanoic acid (130.18 g/mol ). The fragmentation pattern can be influenced by the type of precursor ion selected for fragmentation (e.g., [M+H]+ vs. [M+Na]+) and the applied collision energy.
Performance on High-Resolution Mass Spectrometry Platforms
High-resolution mass spectrometry (HRMS) platforms, such as Q-TOF and Orbitrap, provide high mass accuracy and resolving power, enabling the confident identification and quantification of lipids in complex biological matrices.
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF mass spectrometers couple a quadrupole mass filter with a time-of-flight mass analyzer. This combination allows for high-resolution, accurate mass measurements of both precursor and product ions.
Key Performance Aspects for DHPC on a Q-TOF:
-
Mass Accuracy: Q-TOFs typically provide mass accuracies in the low ppm range, which is crucial for the confident elemental composition determination of DHPC and its fragments.
-
Resolution: The resolving power of modern Q-TOFs is generally in the range of 40,000 to 60,000 FWHM, which is sufficient to resolve DHPC from many isobaric interferences in biological samples.
-
Sensitivity: While highly sensitive, Q-TOFs may have slightly lower sensitivity compared to triple quadrupoles in targeted mode for specific applications.[11]
-
Qualitative Analysis: The high-quality MS/MS spectra generated by Q-TOFs are excellent for the structural confirmation of DHPC.
Orbitrap
Orbitrap mass spectrometers utilize a novel mass analyzer that traps ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the m/z of the ion, which is detected as an image current and converted to a mass spectrum using a Fourier transform.
Key Performance Aspects for DHPC on an Orbitrap:
-
Ultra-High Resolution: Orbitrap instruments are renowned for their exceptional resolving power, which can exceed 240,000 FWHM.[12] This allows for the separation of DHPC from even very close isobaric interferences, providing superior specificity.
-
High Mass Accuracy: Similar to Q-TOFs, Orbitraps deliver sub-ppm mass accuracy, ensuring high confidence in identification.
-
Versatility: Orbitrap platforms can perform both qualitative and quantitative experiments effectively, often in the same analytical run.[12][13] This includes full scan, selected ion monitoring (SIM), and parallel reaction monitoring (PRM) modes.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is a common fragmentation technique on Orbitraps. For phosphatidylcholines like DHPC, HCD often produces a dominant m/z 184 fragment, with other fragments being less abundant.[14]
Performance on Triple Quadrupole (QqQ) Mass Spectrometry
Triple quadrupole mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity in selected reaction monitoring (SRM) mode.
Key Performance Aspects for DHPC on a QqQ:
-
Sensitivity: In SRM mode, a QqQ instrument can achieve extremely low limits of detection (LOD) and quantification (LOQ) for DHPC. This is because the two stages of mass filtering significantly reduce chemical noise.[15]
-
Specificity: The SRM transition for DHPC (precursor ion -> product ion) is highly specific, minimizing the impact of matrix effects. A common SRM transition for DHPC would be m/z 482.3 -> m/z 184.1.
-
Dynamic Range: QqQ instruments typically offer a wide linear dynamic range, often spanning several orders of magnitude, which is essential for accurate quantification in samples where concentrations can vary significantly.
-
Quantitative Accuracy and Precision: The robustness and reproducibility of QqQ platforms make them ideal for high-throughput quantitative lipidomics studies where DHPC is used as an internal standard.
Comparative Summary of DHPC Performance
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Primary Application | High-resolution qualitative and quantitative analysis | Ultra-high-resolution qualitative and quantitative analysis | High-sensitivity targeted quantification |
| Mass Accuracy | < 5 ppm | < 3 ppm | Not applicable (nominal mass) |
| Resolution | High (40,000-60,000 FWHM) | Ultra-high (>240,000 FWHM) | Low (unit mass resolution) |
| Sensitivity | High | High | Very High (in SRM mode) |
| Qualitative Information | Excellent MS/MS spectra for structural confirmation | Excellent for resolving isobars and structural analysis | Limited to pre-selected transitions |
| Use with DHPC | Ideal for identification and quantification in discovery lipidomics | Superior for resolving complex mixtures and confident identification | The benchmark for targeted quantification using DHPC as an internal standard |
Experimental Protocols
Sample Preparation: Lipid Extraction
A standard lipid extraction method, such as the Folch or Bligh-Dyer procedure, is recommended for isolating lipids from biological samples prior to MS analysis.[16][17][18][19]
Modified Bligh-Dyer Extraction Protocol:
-
To a 1.5 mL glass vial, add the sample (e.g., 100 µL of plasma or cell suspension).
-
Spike the sample with a known amount of DHPC internal standard solution.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 30 seconds.
-
Add 125 µL of chloroform. Vortex for 30 seconds.
-
Add 125 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For optimal performance, DHPC and other lipids should be separated using reverse-phase liquid chromatography prior to mass spectrometric analysis.
Typical LC-MS Parameters:
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute lipids based on their polarity.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.1-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Visualizing Workflows and Concepts
DHPC Fragmentation Pathway
Caption: Fragmentation of protonated DHPC in positive ion MS/MS.
Lipidomics Workflow with DHPC as Internal Standard
Caption: General workflow for a lipidomics experiment using DHPC.
Conclusion
The choice of mass spectrometry platform for the analysis of this compound is highly dependent on the research question. For targeted, high-sensitivity quantification, particularly when using DHPC as an internal standard, the Triple Quadrupole mass spectrometer is the instrument of choice. For discovery-based lipidomics where confident identification of a wide range of lipids is required alongside quantification, the high-resolution and high mass accuracy of Q-TOF and Orbitrap platforms are indispensable. The ultra-high resolution of the Orbitrap provides an additional layer of specificity in complex samples. By understanding the interplay between the physicochemical properties of DHPC and the principles of these different mass spectrometry technologies, researchers can design more robust and informative lipidomics experiments.
References
-
Kim, H. Y., Wang, T., & Ma, Y. (1994). Liquid Chromatography/Mass Spectrometry of Phospholipids using Electrospray Ionization. Analytical Chemistry. [Link]
-
Koivusalo, M., Haimi, P., Heikinheimo, L., Kostiainen, R., & Somerharju, P. (2001). Quantitative determination of phospholipid compositions by ESI-MS: effects of acyl chain length, unsaturation, and lipid concentration on instrument response. Journal of lipid research, 42(4), 663-672. [Link]
-
Ko, H., Lee, D. G., & Kim, J. (2021). Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode. Journal of Chromatography B, 1180, 122883. [Link]
-
Duffin, K. L., Henion, J. D., & Shieh, J. J. (1991). Electrospray and tandem mass spectrometry for the analysis of phospholipids. Analytical Chemistry, 63(17), 1781-1788. [Link]
-
National Genomics Data Center. (n.d.). Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode. [Link]
-
Reis, A., Rudnitskaya, A., & Blackburn, G. J. (2017). Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. Journal of The American Society for Mass Spectrometry, 28(7), 1431-1441. [Link]
-
Wang, M., Wang, C., & Han, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 36(6), 693-714. [Link]
-
Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition. [Link]
-
Feng, S., et al. (2019). Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods, 11(36), 4649-4658. [Link]
-
ResearchGate. (n.d.). Distribution of 1,2-dioleoyl-sn-glycero-3-phosphocholine m/z = 104, 166, and 184 (phosphocholine) fragments. [Link]
-
Biocompare. (2022). Sample Prep for Lipidomic Mass Spec. [Link]
-
Ulmer, C. Z., et al. (2019). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Methods in molecular biology, 1974, 1-17. [Link]
-
Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition. [Link]
-
PubChem. (n.d.). 1,2-Diheptanoyl-sn-glycero-3-phosphocholine. [Link]
-
ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. [Link]
-
HSC Cores - BookStack. (n.d.). Lipidomics SOP. [Link]
-
Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass spectrometry reviews, 24(3), 367-412. [Link]
-
Jeon, Y., et al. (2021). Automated data-driven mass spectrometry for improved analysis of lipids with dual dissociation techniques. Journal of Chromatography A, 1656, 462545. [Link]
-
PubChem. (n.d.). 1,2-Diacyl-sn-glycero-3-phosphocholine. [Link]
-
Reddit. (2024). Difference between a Triple Quad and a Triple TOF. [Link]
-
Technology Networks. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. [Link]
-
Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. [Link]
-
The Human Metabolome Database. (2021). Showing metabocard for 1,2-Didecanoyl-sn-glycero-3-phosphocholine (HMDB0244070). [Link]
-
Chen, Y. C., et al. (2023). Determination of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine products in human very low-density lipoproteins by nonaqueous low-flow capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1687, 463688. [Link]
-
Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. [Link]
Sources
- 1. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. ir.amolf.nl [ir.amolf.nl]
- 7. researchgate.net [researchgate.net]
- 8. Effect of ionization modifiers on the simultaneous analysis of all classes of phospholipids by nanoflow liquid chromatography/tandem mass spectrometry in negative ion mode. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. Automated data-driven mass spectrometry for improved analysis of lipids with dual dissociation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. biocompare.com [biocompare.com]
- 17. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 18. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Quantitative Accuracy: Evaluating 1,2-diheptadecanoyl-sn-glycérol-3-phosphocholine (DCPC) in Lipid Analysis
Abstract
Accurate quantification of lipid species is a formidable challenge in modern analytical biochemistry, underpinning biomarker discovery and drug development. The complexity of the lipidome, coupled with the inherent variability of mass spectrometry (MS) techniques, necessitates the use of robust internal standards (IS). This guide provides an in-depth, objective comparison of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DCPC), a C17:0 phosphocholine, as an internal standard for quantitative lipidomics. We will delve into the theoretical basis for its selection, present a comparative analysis against other standards, and provide validated experimental protocols to empower researchers to achieve higher data fidelity.
Introduction: The Imperative for Precision in Quantitative Lipidomics
Lipidomics, the large-scale study of lipids, offers profound insights into cellular metabolism and disease pathology. However, the journey from sample to biologically meaningful data is fraught with potential for quantitative error. Variations can be introduced at every stage, including sample collection, lipid extraction, and instrumental analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3]
The primary sources of variability include:
-
Extraction Efficiency: Not all lipid classes are extracted with the same efficiency, and recovery can vary between samples.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate measurements.[2][3][4]
-
Instrumental Fluctuation: Day-to-day and even run-to-run variations in MS detector response can skew results.
To surmount these challenges, the use of an appropriate internal standard is not just recommended; it is essential for achieving analytical rigor. An ideal IS is a compound added to a sample in a known quantity before any processing steps. By monitoring the signal of the IS relative to the endogenous analyte, we can normalize for procedural and instrumental variations.[1][5]
The Profile of an Ideal Internal Standard
The selection of an internal standard is a critical decision in method development. The quintessential IS for LC-MS based lipidomics should possess the following characteristics:
-
Structural Similarity: It should closely mimic the physicochemical properties (e.g., extraction recovery, ionization efficiency) of the analyte(s) of interest.
-
Non-Endogenous: It must be absent or present at negligible levels in the biological sample to avoid interference.
-
Chemical Stability: It must not degrade during sample preparation or analysis.
-
Chromatographic Co-elution (or near co-elution): It should elute close to the analytes to experience similar matrix effects.
-
Mass Spectrometric Distinction: It must be clearly distinguishable from the analytes by the mass spectrometer.
Two main classes of internal standards dominate the field: stable isotope-labeled (SIL) standards and odd-chain or non-physiological standards.[6] While SIL standards are often considered the "gold standard" due to their near-identical behavior to the endogenous analyte, their high cost and limited commercial availability for all lipid species can be prohibitive.[6][7] This is where odd-chain lipids, such as DCPC, present a highly effective and practical alternative.
DCPC (17:0/17:0 PC): A Strategic Choice for Phosphatidylcholine Quantification
DCPC, a phosphatidylcholine with two 17-carbon saturated fatty acyl chains, is a powerful tool for quantitative lipidomics. Its utility is rooted in a simple but crucial fact: odd-chain fatty acids are naturally present in very low abundance in most mammalian tissues.[8][9] This low endogenous presence makes DCPC an excellent "spike-in" standard for quantifying the much more abundant even-chain phosphatidylcholines (PCs) like PC(16:0/18:1) or PC(18:0/18:2).
The rationale for using DCPC is threefold:
-
Physicochemical Mimicry: As a saturated diacyl-PC, it behaves very similarly to endogenous saturated and mono-unsaturated PCs during lipid extraction and chromatographic separation.
-
Low Endogenous Background: The likelihood of endogenous PC(17:0/17:0) interfering with the spiked standard is minimal in most common research samples (e.g., human plasma, cell lysates).[8]
-
Commercial Availability and Purity: High-purity DCPC is readily available from specialized suppliers like Avanti Polar Lipids, ensuring consistency and reliability in standard preparation.[10][11]
Comparative Performance Analysis
To assess the quantitative accuracy of DCPC, we compare it to two common alternatives: a different chain-length standard, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 16:0 PC), and a stable isotope-labeled standard, PC(16:0/18:1)-d9.
| Parameter | DCPC (17:0/17:0 PC) | DPPC (16:0/16:0 PC) | Stable Isotope-Labeled PC (e.g., PC(16:0/18:1)-d9) |
| Endogenous Presence | Very low to absent in most mammalian systems.[8] | High; it is a common endogenous lipid. | Absent. |
| Correction for Matrix Effects | Good. Elutes within the PC class, experiencing similar matrix effects. | Poor. Cannot distinguish spiked standard from endogenous analyte. | Excellent. Co-elutes perfectly with the unlabeled analyte. |
| Correction for Extraction Recovery | Excellent. As a diacyl-PC, it mirrors the extraction behavior of other diacyl-PCs. | Poor. Cannot be used to correct for losses. | Excellent. Identical chemical structure ensures identical recovery. |
| Cost-Effectiveness | High. Significantly less expensive than SIL standards. | N/A as an IS. | Low. Can be prohibitively expensive for large-scale studies. |
| Versatility | Can be used to quantify a range of saturated and mono-unsaturated PCs. | Not suitable as a general internal standard. | Specific to one analyte (e.g., PC(16:0/18:1)). |
| Recommendation | Excellent choice for relative and absolute quantification when a dedicated SIL-IS is unavailable or cost-prohibitive. | Not recommended as an internal standard for biological samples. | Gold standard for the highest accuracy quantification of a specific target lipid. |
Table 1: Comparison of DCPC with other internal standard strategies.
Validated Experimental Protocols
Achieving quantitative accuracy is contingent on meticulous execution. The following protocols represent a self-validating system for the application of DCPC in a typical lipidomics workflow.
Workflow Overview
The entire process, from sample preparation to data analysis, is designed to ensure that the internal standard faithfully reports on and corrects for analytical variability.
Caption: Quantitative lipidomics workflow incorporating DCPC.
Protocol 1: Lipid Extraction using Bligh-Dyer with DCPC Internal Standard
This protocol is adapted from standard methods and is suitable for plasma or serum samples.[12] The key is adding the DCPC before the extraction begins.
Reagents:
-
Chloroform (CHCl3), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Ultrapure Water
-
DCPC Internal Standard Stock Solution (e.g., 1 mg/mL in chloroform)
Procedure:
-
Sample Aliquot: To a 2 mL glass vial, add 20 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a precise volume of the DCPC stock solution (e.g., 10 µL of a 10 µg/mL working solution) directly to the plasma. Vortex briefly. This step is critical for ensuring the IS undergoes the exact same extraction process as the endogenous lipids.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) mixture of Chloroform:Methanol. Vortex vigorously for 30 seconds. The solution should appear as a single phase.
-
Phase Separation: Add 125 µL of Chloroform. Vortex for 30 seconds.
-
Aqueous Wash: Add 125 µL of Ultrapure Water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
-
Organic Phase Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a clean 1.5 mL vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 Acetonitrile:Isopropanol).
Protocol 2: LC-MS/MS Analysis
This is a representative method using a C18 reversed-phase column.
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate
-
Gradient: 40% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
MS/MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Principle: The precursor ion (the intact lipid) is selected and fragmented. A specific fragment ion is then monitored. For all phosphocholines, a characteristic fragment ion is the phosphocholine headgroup at m/z 184.1.
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) |
| DCPC (IS) | 762.6 | 184.1 | 35 |
| PC(16:0/18:1) | 760.6 | 184.1 | 35 |
| PC(16:0/18:2) | 758.6 | 184.1 | 35 |
| PC(18:0/18:1) | 788.6 | 184.1 | 35 |
| PC(18:1/18:2) | 784.6 | 184.1 | 35 |
Table 2: Example MRM transitions for DCPC and common endogenous PCs.
The Logic of Correction: How DCPC Ensures Data Integrity
The fundamental principle of using an internal standard is normalization. By calculating the ratio of the analyte peak area to the IS peak area, we create a metric that is robust against variations.
Caption: How internal standards correct for analytical variability.
Conclusion and Expert Recommendations
For the accurate quantification of phosphatidylcholines in complex biological matrices, This compound (DCPC) stands as a robust and reliable internal standard. Its non-physiological nature, combined with its chemical similarity to endogenous PCs, allows it to effectively correct for variations in sample extraction and instrumental response.
Key Takeaways for Researchers:
-
Prioritize Odd-Chain Standards: When stable isotope-labeled standards are not feasible, odd-chain lipids like DCPC are the superior choice over using an endogenous, even-chain lipid as an IS.
-
Spike Early: The internal standard must be added at the very beginning of the sample preparation workflow to account for all potential sources of analyte loss.
-
Method Validation is Crucial: Always validate your quantitative method by assessing linearity, accuracy, and precision using quality control samples. Adherence to guidelines, such as those from the FDA for bioanalytical method validation, is recommended for rigorous studies.[5]
-
Understand Your Matrix: While DCPC is an excellent general-purpose IS for PCs, it is prudent to confirm the absence or negligible presence of endogenous C17:0 lipids in your specific sample matrix if you are working with non-mammalian or unusual biological systems.
By integrating DCPC into a well-validated analytical workflow, researchers, scientists, and drug development professionals can significantly enhance the accuracy, reproducibility, and ultimate value of their lipidomics data.
References
-
Internal standards for lipidomic analysis - LIPID MAPS. (2007, April 28). LIPID MAPS. Retrieved January 14, 2026, from [Link]
-
Lipidomics Methods and Protocols - LIPID MAPS. (n.d.). LIPID MAPS. Retrieved January 14, 2026, from [Link]
-
Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. (2020). Journal of Lipid Research. Retrieved January 14, 2026, from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2016). Journal of Lipid Research. Retrieved January 14, 2026, from [Link]
-
LIPID MAPS: update to databases and tools for the lipidomics community. (2023). Nucleic Acids Research. Retrieved January 14, 2026, from [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2021). Journal of AOAC International. Retrieved January 14, 2026, from [Link]
-
LIPID MAPS - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Glycerophospholipid Identification and Quantitation by LC-MS. (n.d.). LIPID MAPS. Retrieved January 14, 2026, from [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). Analytical Chemistry. Retrieved January 14, 2026, from [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2019). Analytical Methods. Retrieved January 14, 2026, from [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023). RPubs. Retrieved January 14, 2026, from [Link]
-
Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. (2023). eScholarship.org. Retrieved January 14, 2026, from [Link]
-
(PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 14, 2026, from [Link]
-
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. (2020). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of Chromatography B. Retrieved January 14, 2026, from [Link]
-
18:1 (Δ9-Cis) PC (DOPC). (n.d.). Avanti Polar Lipids. Retrieved January 14, 2026, from [Link]
-
16:0 PC (DPPC). (n.d.). Avanti Polar Lipids. Retrieved January 14, 2026, from [Link]
-
List of internal standards used for lipidomics analysis. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (2015). Molecules. Retrieved January 14, 2026, from [Link]
-
Odd chain fatty acid as internal standard? (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Odd chain fatty acid metabolism in mice after a high fat diet. (2021). Scientific Reports. Retrieved January 14, 2026, from [Link]
-
Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines. (2017). Lipids in Health and Disease. Retrieved January 14, 2026, from [Link]
-
Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. (n.d.). Metabolomics Workbench. Retrieved January 14, 2026, from [Link]
-
An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. (2024). Molecules. Retrieved January 14, 2026, from [Link]
-
Quantification of Lipids: Model, Reality, and Compromise. (2018). Molecules. Retrieved January 14, 2026, from [Link]
-
Phase characteristics of positional isomers of 1,2-di(heptacosadiynoyl)-sn-glycero-3-phosphocholine; tubule-forming phosphatidylcholines. (1995). Biochimica et Biophysica Acta. Retrieved January 14, 2026, from [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
A Comprehensive Guide to Assessing the Purity of 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (DHPC)
Prepared by a Senior Application Scientist
Introduction: The Critical Role of Purity in Phospholipid Applications
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, commonly abbreviated as 17:0 PC or DHPC, is a synthetic, saturated phospholipid. Its well-defined structure, consisting of a glycerol backbone, two C17:0 fatty acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup, makes it a valuable tool in biophysical and pharmaceutical research. It is frequently employed in the formation of lipid nanoparticles (LNPs), liposomes for drug delivery, and as a component in model membranes.[1][]
The utility of DHPC is fundamentally dependent on its purity. For researchers and drug developers, the presence of impurities can have profound consequences, leading to altered membrane properties, inconsistent experimental results, and potential safety concerns in clinical applications.[3][4] Impurities can arise from the synthetic route, degradation during storage, or exposure to environmental factors.[5][6] Therefore, a robust, multi-faceted analytical approach is not merely recommended—it is essential for validating the quality of commercially available DHPC. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles, to empower researchers to confidently assess the purity of their materials.
Understanding Potential Impurities in Commercial DHPC
Before delving into analytical techniques, it is crucial to understand what we are looking for. Impurities in a synthetic phospholipid preparation like DHPC can be broadly categorized.
| Impurity Category | Specific Examples | Potential Source / Cause | Recommended Detection Method(s) |
| Hydrolytic Degradants | 1- or 2-heptadecanoyl-sn-glycero-3-phosphocholine (Lyso-PC), Heptadecanoic Acid (Free Fatty Acid), sn-glycero-3-phosphocholine (GPC) | Exposure to moisture, enzymatic contamination, or pH extremes leading to ester bond cleavage.[5][7] | HPLC, LC-MS, TLC |
| Synthesis-Related | Stereochemical Isomers (e.g., 2,3-diheptadecanoyl-sn-glycero-1-phosphocholine), Positional Isomers, Reaction Byproducts | Incomplete stereospecificity during synthesis, acyl migration, or incomplete removal of coupling agents.[8][9] | Chiral Derivatization + NMR, High-Resolution LC-MS |
| Contaminants | Water | Hygroscopic nature of the phosphocholine headgroup.[10] | Karl Fischer Titration |
| Oxidative Degradants | Hydroxylated or carbonylated species | Although less common for saturated lipids, oxidation can occur under harsh conditions. | LC-MS |
A Multi-Tiered Workflow for Purity Assessment
A comprehensive assessment of DHPC purity should not rely on a single technique. We advocate for a tiered approach, moving from rapid qualitative screens to highly specific quantitative and structural analyses. This ensures both efficiency and rigor.
Caption: A tiered workflow for DHPC purity analysis.
Comparative Guide to Analytical Methodologies
Method 1: Thin-Layer Chromatography (TLC) — A Rapid Qualitative Screen
Expertise & Experience: TLC is an invaluable first-pass technique. Its power lies in its simplicity and speed, allowing for a quick visualization of the sample's complexity.[11][12] We use it to immediately flag any gross impurities, such as the more polar lyso-PC, which will migrate differently from the parent DHPC.
Trustworthiness: While not quantitative, a single, well-defined spot under multiple visualization methods provides initial confidence in the sample's homogeneity. Conversely, the appearance of secondary spots is a clear, self-validating indicator that further investigation is required.
Experimental Protocol: 1D TLC for DHPC Purity
-
Plate Preparation: Activate a silica gel 60 TLC plate by heating it at 110°C for 15-20 minutes. Let it cool in a desiccator.
-
Sample Preparation: Dissolve DHPC in chloroform or a chloroform/methanol (2:1, v/v) mixture to a concentration of 1-5 mg/mL.
-
Spotting: Using a capillary tube, carefully spot 2-5 µL of the DHPC solution onto the plate, about 1.5 cm from the bottom edge.
-
Mobile Phase & Development: Prepare a solvent system of chloroform/methanol/water (65:25:4, v/v/v) in a TLC tank lined with filter paper to ensure saturation.[13] Place the spotted plate in the tank and allow the solvent front to migrate until it is about 1 cm from the top of the plate.
-
Drying: Remove the plate and dry it thoroughly in a fume hood.
-
Visualization:
-
Iodine Vapor: Place the dried plate in a tank containing iodine crystals. Most lipids will appear as yellow-brown spots. This is a non-destructive method.[14]
-
Molybdenum Blue Spray: Spray the plate with a molybdenum blue reagent. This reagent specifically reacts with phosphate groups, which will appear as blue spots. This is highly specific for phospholipids.[14]
-
Charring: Spray the plate with 10% cupric sulfate in 8% phosphoric acid and heat at 150-180°C. All organic compounds will appear as dark spots. This method is highly sensitive but destructive.[15]
-
Data Interpretation: A pure sample of DHPC should yield a single, distinct spot. The presence of additional spots indicates impurities. Lyso-PC, being more polar, will have a lower Rf value (migrate less) than DHPC.
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
Method 2: High-Performance Liquid Chromatography (HPLC) — The Industry Standard for Quantification
Expertise & Experience: HPLC is the workhorse for purity assessment, offering the resolution needed to separate DHPC from closely related impurities like lyso-PC or phospholipids with different acyl chain lengths.[16] For non-UV-absorbing lipids like DHPC, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are required. These detectors respond to the mass of the analyte, making them suitable for quantification. A Reverse-Phase (RP-HPLC) method is most appropriate, as it separates molecules based on hydrophobicity, effectively resolving lipids by their acyl chain composition.[17][18]
Trustworthiness: A well-developed HPLC method provides a reproducible chromatogram where purity can be calculated based on the relative peak area. The protocol is validated by running a blank to ensure no system peaks interfere and by analyzing a known standard (if available) to confirm retention time and response.
Experimental Protocol: RP-HPLC-ELSD/CAD for DHPC Purity
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and an ELSD or CAD.
-
Sample Preparation: Accurately weigh and dissolve DHPC in methanol or isopropanol to a concentration of 0.5-1.0 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v)
-
Gradient: A linear gradient from 80% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Analysis: Inject 10-20 µL of the sample. Integrate all peaks in the resulting chromatogram.
-
Purity Calculation: Calculate purity as: (Area of DHPC Peak / Total Area of All Peaks) * 100%.
Data Interpretation: A high-purity sample will show a single major peak corresponding to DHPC.[19] Any lyso-PC impurity will elute earlier due to its increased polarity, while lipids with longer acyl chains would elute later. A purity value of >99% is typically expected for high-grade commercial products.[20][21]
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) — Unambiguous Identification of Impurities
Expertise & Experience: When the identity of an impurity peak seen in HPLC is unknown, LC-MS is the definitive tool.[18] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the exact mass-to-charge ratio (m/z) of the parent molecule and its impurities. Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that keeps the fragile phospholipid molecule intact.[22]
Trustworthiness: The method's validity comes from the precision of mass measurement. Identifying a peak with the exact theoretical m/z of DHPC ([M+H]⁺ = 538.4) and another with the m/z of its corresponding lyso-PC derivative provides unequivocal evidence of their identities, removing any ambiguity from retention time data alone.
Experimental Protocol: LC-MS for DHPC Identification
-
Instrumentation: An LC system (as described for HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Chromatographic Conditions: Use the same RP-HPLC method as described above to ensure correlation with HPLC-ELSD/CAD data.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100 - 1500
-
-
Analysis: Acquire full scan data. For each peak observed in the total ion chromatogram (TIC), extract the mass spectrum.
-
Data Interpretation:
-
DHPC Confirmation: The main peak should exhibit an m/z corresponding to the protonated molecule ([M+H]⁺ ≈ 538.4) and potentially sodium ([M+Na]⁺ ≈ 560.4) or potassium ([M+K]⁺ ≈ 576.4) adducts.
-
Impurity Identification: Compare the m/z of minor peaks to the theoretical masses of potential impurities. For example, 1-heptadecanoyl-sn-glycero-3-phosphocholine (Lyso-PC) would have an [M+H]⁺ of approximately 482.3.
-
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Structural Verification
Expertise & Experience: NMR is a non-destructive technique that provides an unparalleled view of the molecule's chemical structure.[23][24] ¹H NMR confirms the presence and ratio of protons in different chemical environments (acyl chains, glycerol backbone, choline headgroup), while ³¹P NMR provides a highly specific signal for the phosphate group, making it an excellent tool for identifying different phospholipid classes.[25] A clean, well-resolved spectrum with correct integrations is a powerful confirmation of identity and purity.
Trustworthiness: The NMR spectrum of a molecule is a unique chemical fingerprint. The self-validating nature of this technique lies in the consistency of chemical shifts and the integration of proton signals, which must align with the known structure of DHPC. Any deviation or unexpected signals point directly to an impurity.
Experimental Protocol: ¹H and ³¹P NMR for DHPC
-
Sample Preparation: Dissolve 5-10 mg of DHPC in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals (in CDCl₃): ~5.2 ppm (glycerol C2-H), ~4.3 ppm (glycerol C1/C3-H), ~3.8 ppm (choline -CH₂-O-P), ~3.3 ppm (choline -N(CH₃)₃), ~2.3 ppm (acyl chain α-CH₂), 1.6 ppm (acyl chain β-CH₂), ~1.2 ppm (acyl chain bulk -CH₂-), ~0.8 ppm (acyl chain terminal -CH₃).
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Expected Signal: A single sharp peak around -0.8 to -1.0 ppm is characteristic of the phosphocholine headgroup.[6]
-
-
Data Interpretation: Compare the obtained spectra to a reference spectrum or literature values. Check for the absence of signals from common impurities like free fatty acids or synthesis byproducts. The integration of the terminal methyl protons versus the choline methyl protons should correspond to the theoretical ratio. The presence of a single peak in the ³¹P spectrum confirms the absence of other phospholipid impurities.
Method 5: Karl Fischer Titration — Quantifying Water Content
Expertise & Experience: Water is not a degradation product but a critical process-related impurity that can impact the stability and accurate weighing of a hygroscopic lipid like DHPC. Karl Fischer titration is the universally accepted method for accurately determining water content.[10][26] It is a specific chemical reaction with water, making it far more accurate than methods like loss-on-drying, which would also detect volatile solvents.[26]
Trustworthiness: The method is highly reproducible and standardized. Automated titrators provide a clear endpoint, and the system is calibrated against a certified water standard, ensuring the accuracy and validity of the measurement.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: An automated volumetric Karl Fischer titrator.
-
Solvent: Use a specialized Karl Fischer solvent suitable for fats and oils, often a methanol/chloroform mixture, to ensure complete dissolution of the DHPC.[27]
-
Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a known amount of a certified water standard or disodium tartrate dihydrate.
-
Sample Analysis:
-
Add a known volume of the solvent to the titration vessel and perform a pre-titration to remove any residual water.
-
Accurately weigh and add a sufficient amount of DHPC to the vessel to ensure a robust titration (typically containing 5-30 mg of water).[28]
-
Start the titration. The instrument will automatically add the titrant until all water has reacted, detected by a persistent excess of iodine.
-
-
Calculation: The instrument's software calculates the water content as a percentage of the sample's weight.
Synthesizing the Data: A Comparative Summary
| Analytical Technique | Information Provided | Quantification | Relative Cost | Key Advantage |
| TLC | Qualitative purity, presence of polar/non-polar impurities | No | $ | Rapid, low-cost screening.[14] |
| HPLC (ELSD/CAD) | Quantitative purity, separation of related lipids | Yes (Relative) | Robust, industry-standard for purity assays.[19][29] | |
| LC-MS | Definitive identification of impurities by mass | Yes (with standards) | Unambiguous identification of unknown peaks.[18][22] | |
| NMR (¹H, ³¹P) | Definitive structural confirmation, molecular ratios | Yes (with internal standard) | Gold standard for structural identity; non-destructive.[25] | |
| Karl Fischer Titration | Absolute water content | Yes (Absolute) | Highly accurate and specific for water.[10][26] |
Conclusion and Recommendations
Assessing the purity of commercially available this compound is not a task for a single analytical method. A rigorous quality control strategy relies on the orthogonal application of several techniques, each providing a unique and complementary piece of the puzzle.
For routine quality control, a combination of RP-HPLC-ELSD/CAD for quantitative purity and Karl Fischer titration for water content is a robust and efficient approach. For initial validation of a new supplier or for troubleshooting inconsistent experimental results, this should be expanded to include LC-MS to identify any unknown impurities and NMR spectroscopy (¹H and ³¹P) to provide absolute confirmation of the chemical structure. By adopting this multi-tiered, evidence-based approach, researchers, scientists, and drug development professionals can ensure the quality of their materials, the integrity of their data, and the safety of their formulations.
References
- Avanti Polar Lipids. Thin Layer Chromatography (TLC) Analysis of Phospholipids. [URL: https://avantilipids.
- Gil, M., et al. Lipid Profiling Using H NMR Spectroscopy. National Genomics Data Center. [URL: https://ngdc.cncb.ac.cn/bioproject/browse/PRJCA003058]
- Tvrzicka, E., et al. (2011). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. MDPI. [URL: https://www.mdpi.com/1420-3049/16/3/2085]
- Jensen, M. S., et al. (2001). A Simple HPLC Method for the Simultaneous Analysis of Phosphatidylcholine and Its Partial Hydrolysis Products 1- and 2-Acyl Lysophosphatidylcholine. JAOCS, 78, 1007–1011. [URL: https://aocs.onlinelibrary.wiley.com/doi/abs/10.1007/s11746-001-0379-8]
- Vaden, D. L., et al. (2012). Thin-Layer Chromatography of Phospholipids. Methods in Molecular Biology, 874, 13-22. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3372133/]
- Gil, M., et al. (2018). Lipid Profiling Using 1H NMR Spectroscopy. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-8695-3_1]
- Vaden, D. L., et al. (2012). Thin-Layer Chromatography of Phospholipids. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-820-6_2]
- Reis, A., et al. (2022). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Molecules, 27(19), 6629. [URL: https://www.mdpi.com/1420-3049/27/19/6629]
- U.S. Pharmacopeia (USP). Phospholipids. [URL: https://www.usp.org/supply-chain/small-molecules/phospholipids]
- Zhang, L., et al. (2010). Determination of phosphatidylcholine in soybean lecithin samples by high performance liquid chromatography on titania. Analytical Methods, 2(11), 1797-1802. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/ay/c0ay00419g]
- Cyberlipid. TLC of phospholipids. [URL: http://www.cyberlipid.org/cyberlip/home0001.htm]
- Al-Hilal, A. A. (2016). Analysis of Phospholipids Using the High Performance Liquid Chromatography Technique. Journal of King Saud University - Science, 28(3), 223-229. [URL: https://www.sciencedirect.com/science/article/pii/S101836471630009X]
- Heikkinen, S., et al. (2003). 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures. Journal of Lipid Research, 44(7), 1396-1404. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4437817/]
- Wentworth, W. E. (2021). Separation of the Phosphatidylcholines Using Reverse Phase HPLC. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/SMC%3A_CHEM_322_-_Biochemistry_I_Lab/1.
- Metrohm. Water in Edible Fats, Oils and Dairy Products. [URL: https://www.metrohm.
- Kaur, P., et al. (2016). Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry. Indian Journal of Pharmaceutical Sciences, 78(1), 113-120. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4852020/]
- W-C. Lin, S., et al. (1993). Analysis of mixed lipid extracts using 1H NMR spectra. Bioinformatics, 9(4), 445-451. [URL: https://academic.oup.
- JAX INC. (2023). Understanding Water Content in Oils and Karl Fischer Titration. [URL: https://www.jax.
- Creative Proteomics. Phospholipid Analysis Techniques: Principles, Methods, and Applications. [URL: https://lipidomics.creative-proteomics.com/phospholipid-analysis-techniques.htm]
- Clark, S. E., et al. (2012). Extraction, chromatographic and mass spectrometric methods for lipid analysis. WIREs Systems Biology and Medicine, 4(3), 261-276. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3320649/]
- Avanti Polar Lipids. 06:0 PC (DHPC). [URL: https://avantilipids.com/product/850305]
- Wikipedia. Karl Fischer titration. [URL: https://en.wikipedia.
- Calibre Scientific | Molecular Dimensions. DHPC (diC6PC) 1g. [URL: https://www.moleculardimensions.com/products/dhpc-dic6pc-1g]
- van Hoogevest, P., & Wendel, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. European journal of lipid science and technology, 116(9), 1088-1107. [URL: https://encyclopedia.pub/entry/29598]
- Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [URL: https://jpdb.nihs.go.jp/jp18e/JP18E_2.04.pdf]
- Lipoid. Phospholipids in Pharmaceutical Formulations. [URL: https://lipoid.
- Cyberlipid. Quantitative estimation of PL. [URL: http://www.cyberlipid.org/cyberlip/home0001.htm]
- Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement. [URL: https://www.sigmaaldrich.
- D'Andrilli, G., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine. Molecules, 29(10), 2341. [URL: https://www.mdpi.com/1420-3049/29/10/2341]
- Chen, Y., et al. (2022). Efficiency evaluation of phospholipid fatty acid method based on lipid standards. Frontiers in Microbiology, 13, 969145. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9348123/]
- van Hoogevest, P., & Wendel, A. (2014). The use of natural and synthetic phospholipids as pharmaceutical excipients. European Journal of Lipid Science and Technology, 116(9), 1088-1107. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4205228/]
- Avanti Polar Lipids. 07:0 PC (DHPC). [URL: https://avantilipids.com/product/850306]
- Chen, J.-H., et al. (2022). Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. Molecules, 27(15), 4784. [URL: https://www.mdpi.com/1420-3049/27/15/4784]
- CordenPharma. What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids? [URL: https://www.cordenpharma.
- BOC Sciences. Pharmaceutical-Grade Phospholipids - Uses & Benefits. [URL: https://www.bocsci.com/blog/pharmaceutical-grade-phospholipids-uses-benefits/]
- Zhang, C., et al. (2023). Preliminary Study of Synthetic Phospholipid Degradation Impurities of DEPC, DMPE and DPPG. Chinese Journal of Pharmaceuticals, 54(11), 1652-1659. [URL: https://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2023.11.015]
- Lipoid. Natural versus synthetic phospholipids. [URL: https://lipoid.com/en/node/148]
- Kim, B.-H., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1414275. [URL: https://www.frontiersin.org/articles/10.3389/fnut.2024.1414275/full]
- ResearchGate. What is the best way to detect lysophospholipid impurity in a finished liposomal product? [URL: https://www.researchgate.net/post/What_is_the_best_way_to_detect_lysophospholipid_impurity_in_a_finished_liposomal_product]
- Ikeda, K., et al. (2017). Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS. Metabolites, 7(4), 53. [URL: https://www.mdpi.com/2218-1989/7/4/53]
Sources
- 1. phospholipid-research-center.com [phospholipid-research-center.com]
- 3. Phospholipids [usp.org]
- 4. Phospholipids | Encyclopedia MDPI [encyclopedia.pub]
- 5. Preliminary Study of Synthetic Phospholipid Degradation Impurities of DEPC, DMPE and DPPG [cjph.com.cn]
- 6. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. iris.unisa.it [iris.unisa.it]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Understanding Water Content in Oils and Karl Fischer Titration | JAX INC. [jax.com]
- 11. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thin-Layer Chromatography of Phospholipids | Springer Nature Experiments [experiments.springernature.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 16. ijcrbp.com [ijcrbp.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. avantiresearch.com [avantiresearch.com]
- 21. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 22. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS | MDPI [mdpi.com]
- 23. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 24. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 25. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution [mdpi.com]
- 26. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 27. mt.com [mt.com]
- 28. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 29. lib3.dss.go.th [lib3.dss.go.th]
Navigating the Labyrinth of Lipidomics: An Inter-Laboratory Guide to Quantitative Reproducibility Using PC(17:0/17:0)
The Cornerstone of Quantification: The Role of the Internal Standard
Mass spectrometry (MS) has revolutionized lipid analysis with its high sensitivity and specificity. However, the MS signal response is susceptible to a multitude of factors, including sample matrix effects, instrument drift, and variations in ionization efficiency. This is where the internal standard (IS) becomes indispensable. An ideal IS is a compound that is not naturally present in the sample but behaves chemically and physically like the analyte of interest. By adding a known amount of the IS to every sample before any processing steps, we can normalize the signal of the endogenous lipid to that of the IS, effectively correcting for variations throughout the analytical workflow.
Why PC(17:0/17:0)? The Case for an Odd-Chain Standard
1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, or PC(17:0/17:0), is a synthetic phosphatidylcholine with two 17-carbon fatty acid chains. Its utility as an internal standard stems from a key characteristic: the odd-numbered carbon chains. Most naturally occurring fatty acids in mammalian systems have an even number of carbons. This structural distinction makes PC(17:0/17:0) exogenously unique, ensuring that its signal does not overlap with endogenous lipids. Its structural similarity to other phosphatidylcholines allows it to mimic their behavior during lipid extraction and ionization, making it an excellent choice for quantifying this major lipid class.
Designing an Inter-Laboratory Comparison Study
To objectively assess the state of lipid quantification and identify key areas for improvement, a well-designed inter-laboratory comparison is essential. The following outlines a robust framework for such a study.
Study Objective
To evaluate the reproducibility of phosphatidylcholine quantification across multiple laboratories using a standardized protocol with PC(17:0/17:0) as the internal standard.
Study Workflow
The study involves distributing a homogenous reference plasma sample and a certified PC(17:0/17:0) internal standard to participating laboratories. Each lab is instructed to follow a strict, standardized operating procedure (SOP) for sample preparation, extraction, and analysis.
Experimental Protocol: A Standardized Approach
Adherence to a detailed, harmonized protocol is the most critical element in minimizing inter-laboratory variation.
Materials
-
Reference Material: Pooled Human Plasma (e.g., NIST SRM 1950)
-
Internal Standard: this compound (PC(17:0/17:0)) at a certified concentration of 1 mg/mL in chloroform:methanol (1:1, v/v).
-
Solvents: HPLC-grade or higher methanol, chloroform, and water.
-
Butylated hydroxytoluene (BHT): To inhibit oxidation.
Step-by-Step Methodology
-
Sample Thawing & Preparation: a. Thaw frozen plasma samples on ice for 30 minutes. Vortex gently to ensure homogeneity. b. Prepare an internal standard working solution of 10 µg/mL by diluting the stock PC(17:0/17:0) in methanol. c. In a clean 2 mL glass tube, add 20 µL of plasma.
-
Internal Standard Spiking: a. To the 20 µL plasma sample, add 10 µL of the 10 µg/mL PC(17:0/17:0) working solution. b. Vortex for 10 seconds. This step is crucial and must be performed with calibrated pipettes to ensure accuracy. The IS must be added before extraction to account for any lipid loss during the process.
-
Lipid Extraction (Folch Method): a. Add 750 µL of chloroform:methanol (2:1, v/v) containing 100 µM BHT to the sample. b. Vortex vigorously for 2 minutes. c. Add 150 µL of water to induce phase separation. d. Vortex for another 30 seconds. e. Centrifuge at 3,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: a. Using a glass Hamilton syringe, carefully aspirate the lower organic layer, avoiding the protein disk. b. Transfer the lipid extract to a new clean glass tube. c. Dry the extract under a gentle stream of nitrogen gas. d. Reconstitute the dried lipid film in 100 µL of methanol:chloroform (1:1, v/v) for LC-MS analysis.
-
LC-MS/MS Analysis: a. Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or Q-TOF) is recommended. b. Chromatography: Use a C18 reversed-phase column for separation. c. Precursor Ion Scan: Analyze samples in positive ion mode, using a precursor ion scan for m/z 184.1, which is a characteristic fragment of the phosphocholine headgroup. This allows for the specific detection of all PC species. d. Data Acquisition: Monitor for the protonated adducts [M+H]+ of both the endogenous target lipid (e.g., PC(16:0/18:1), m/z 760.58) and the internal standard PC(17:0/17:0) (m/z 762.62).
-
Quantification: a. Integrate the peak areas for both the endogenous PC and the PC(17:0/17:0) IS. b. Calculate the concentration of the endogenous lipid using the following formula:
Concentration of Endogenous PC = (Area of Endogenous PC / Area of IS) * (Concentration of IS / Sample Volume)
Analysis of Hypothetical Inter-Laboratory Results
Even with a standardized protocol, some degree of variation is expected. The table below presents hypothetical results from our five-laboratory study for a single, abundant phosphatidylcholine species, PC(34:1) (e.g., PC 16:0/18:1).
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |
| Lab 1 | 155.4 | 12.1 | 7.8% |
| Lab 2 | 172.8 | 18.5 | 10.7% |
| Lab 3 | 149.9 | 10.5 | 7.0% |
| Lab 4 | 185.1 | 22.2 | 12.0% |
| Lab 5 | 161.3 | 14.8 | 9.2% |
| Overall | 164.9 | 14.3 | 8.7% |
Interpreting the Variation: Sources of Discrepancy
The hypothetical data reveals an inter-laboratory %RSD of 8.7%. While this may be acceptable for some applications, understanding the source of this variance is key to improving it.
-
Pre-Analytical Variability: Minor differences in pipetting accuracy for the sample or internal standard can introduce significant errors. The efficiency of the lipid extraction can also vary, even with a standardized protocol, due to subtle differences in vortexing intensity, temperature, and timing.
-
Analytical Variability: While all labs may use high-resolution mass spectrometers, differences in instrument manufacturer, age, calibration, and tuning can lead to variations in sensitivity and detector response. Chromatographic conditions, such as column age and mobile phase preparation, can also shift retention times and peak shapes, affecting integration.
-
Post-Analytical Variability: The choice of data processing software and the parameters used for peak picking and integration are a major, often underappreciated, source of variability. Automated peak integration algorithms can differ in their performance, and manual integration, while sometimes necessary, introduces operator bias.
Best Practices for Achieving Quantitative Harmony
Standardization is a continuous process, not a one-time fix. To move toward greater reproducibility in lipidomics, the following practices are essential:
-
Embrace Certified Reference Materials (CRMs): Whenever possible, use CRMs like NIST SRM 1950 for method validation and as a quality control check. These materials have well-characterized concentrations of many lipids.
-
Rigorous Adherence to SOPs: Develop and strictly follow detailed SOPs for every stage of the workflow, from sample handling to data analysis.
-
Appropriate Internal Standard Selection: Use at least one internal standard for each lipid class being quantified. Stable isotope-labeled standards are considered the gold standard, but high-purity odd-chain lipids like PC(17:0/17:0) are a robust and widely used alternative.
-
Participate in Ring Trials: Regular participation in inter-laboratory comparison exercises (ring trials) is one of the best ways to benchmark performance and identify areas for improvement.
-
Transparent Reporting: Publications and reports should include detailed descriptions of the methods used, including instrument parameters, software versions, and data processing settings, to ensure the work can be accurately reproduced.
By acknowledging the challenges and collaboratively working towards standardization, the lipidomics community can enhance the reliability and impact of its findings, accelerating discovery in both fundamental research and clinical applications.
References
- A Researcher's Guide to Internal Standards for Quantitative ¹³C Lipid Analysis. Benchchem.
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. 2020;10(6):231.
- Challenges with Standardization in Lipidomics. AZoLifeSciences. 2020.
- Lipid Species Quantification. lipidomicstandards.org.
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites. 2020;10(6).
- Extraction, chromatographic and mass spectrometric methods for lipid analysis. Journal of separation science. 2014;37(1-2):1-16.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Progress in Lipid Research. 2017;68:55-78.
- Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites. 2024;14(8):461.
- Comparison of the repeatability and reproducibility of total lipid analysis with the three different extraction methods for PC standard spiked in plasma in the positive-ion mode. ResearchGate.
- Protocol for Lipid Identification by Untargeted Tandem Mass Spectrometry Coupled with Ultra-High-Pressure Liquid Chromatography. Creative Proteomics.
- Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry. 2022;94(36):12338-12346.
- Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org.
- LIPIDOMIX® Quantitative Mass Spec Standards.
- A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis. Journal of proteome research. 2020;19(1):213-224.
- Recent Analytical Methodologies in Lipid Analysis. Molecules. 2023;28(19).
- Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Analytical biochemistry. 2018;559:1-9.
- Lipidomics needs more standardization. ResearchGate.
- Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications. Circulation. 2020;142(15):1405-1407.
- Repeatability and reproducibility of lipoprotein particle profile measurements in plasma samples by ultracentrifugation. Clinical chemistry and laboratory medicine. 2019;57(12):1968-1977.
- Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites. 2024;14(8).
- Intra-laboratory comparison of four analytical platforms for lipidomic quantitation using hydrophilic interaction liquid chromatography or ultrahigh-performance supercritical fluid chromatography coupled to two different QTOF mass spectrometers. Journal of Chromatography A. 2021;1648:462194.
- NIST Interlaboratory Comparison Exercise for Lipidomics using Standard Reference Material 1950: Metabolites in Frozen Human Plasma. Journal of lipid research. 2017;58(10):2041-2050.
- A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.). 2018;1730:137-153.
- Automated Identification and Quantification of Glycerophospholipid Molecular Species by Multiple Precursor Ion Scanning. Analytical Chemistry. 2007;79(4):1560-1570.
- 1,2-Dioctanoyl-sn-glycero-3-phosphocholine. PubChem.
- 1,2-dioctanoyl-sn-glycero-3-phosphocholine | Biochemical Assay Reagent.
- Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository.
- Distribution of 1,2-dioleoyl-sn-glycero-3-phosphocholine m/z = 104, 166, and 184 (phosphocholine) fragments (a), cyclosporine m/z = 100 fragment (b), cyclosporine m/z = 1172, 1202 fragments (c)
A Senior Application Scientist's Guide to Benchmarking 1,2-diheptadecanoyl-sn-glyero-3-phosphocholine (17:0 PC) Against Deuterated Standards
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of analytical performance when quantifying 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine (17:0 PC) with and without a deuterated internal standard. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Imperative for Deuterated Standards in Quantitative Lipidomics
In the world of quantitative mass spectrometry, particularly in complex biological matrices, what you inject is not always what you detect. The journey from sample extraction to the detector is fraught with potential variability that can compromise the accuracy and reproducibility of your results. This is where the concept of an ideal internal standard becomes paramount.
This compound, also known as PC(17:0/17:0), is a disaturated phosphatidylcholine with 17-carbon fatty acyl chains. As an odd-chain lipid, it is often used as an internal standard itself, as it is typically absent or found in very low abundance in most biological systems.[1] However, for the most rigorous quantitative assays, a stable isotope-labeled internal standard, such as a deuterated analog of the target analyte, is the gold standard.[1][2]
A deuterated standard is chemically identical to the analyte of interest but has a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle change allows the mass spectrometer to distinguish between the analyte and the standard, while ensuring that both molecules behave nearly identically during sample preparation and analysis. This co-elution and co-ionization are critical for correcting for variations in:
-
Extraction Efficiency: Losses during lipid extraction are inevitable. A deuterated standard, added at the very beginning of the workflow, experiences the same losses as the endogenous analyte, allowing for accurate correction.
-
Matrix Effects: Biological samples are complex mixtures containing salts, proteins, and other lipids that can interfere with the ionization of the target analyte in the mass spectrometer's source.[3][4][5][6] This phenomenon, known as ion suppression or enhancement, is a major source of quantitative inaccuracy.[5] A co-eluting deuterated standard experiences the same matrix effects, enabling reliable normalization of the analyte signal.[7]
-
Instrumental Variability: Minor fluctuations in instrument performance can affect signal intensity over the course of an analytical run. By calculating the ratio of the analyte to the internal standard, these variations are effectively cancelled out.
This guide will walk you through the process of benchmarking the performance of 17:0 PC quantification, demonstrating the tangible benefits of using a deuterated internal standard.
Experimental Design for Benchmarking
To objectively compare the analytical performance, we will design an experiment to measure key validation parameters: linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. This will be done for 17:0 PC in the presence and absence of its deuterated analog.
Materials and Reagents
-
Analytes:
-
This compound (17:0 PC)
-
1,2-diheptadecanoyl-d62-sn-glycero-3-phosphocholine (17:0 PC-d62) (or other highly deuterated version)
-
-
Solvents (LC-MS Grade):
-
Chloroform
-
Methanol
-
Water
-
Isopropanol
-
Acetonitrile
-
-
Additives:
-
Formic Acid
-
Ammonium Acetate
-
-
Matrix:
-
Human Plasma (lipid-depleted)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Protocol 1: Sample Preparation and Lipid Extraction
The choice of extraction method is critical for achieving good recovery and minimizing matrix effects. The Bligh-Dyer method is a robust and widely used technique for total lipid extraction from biological samples with high water content.[8][9][10][11][12]
Step-by-Step Bligh-Dyer Extraction:
-
Sample Aliquoting: In a glass tube, add 100 µL of lipid-depleted human plasma.
-
Internal Standard Spiking:
-
For the deuterated standard arm: Spike the plasma with a known concentration of 17:0 PC-d62.
-
For the non-deuterated arm: Do not add any internal standard at this stage.
-
-
Monophasic System Creation: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.[8][11]
-
Phase Separation Induction: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.[8][11]
-
Phase Separation: Centrifuge the mixture at 1000 x g for 5 minutes at room temperature. This will result in a biphasic system with the lipid-containing chloroform layer at the bottom.
-
Lipid Extract Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean tube. Be cautious not to disturb the protein disk at the interface.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:isopropanol with additives).
Protocol 2: LC-MS/MS Analysis
A reversed-phase liquid chromatography method is suitable for separating phospholipids.[13] The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium acetate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate
-
Gradient: A suitable gradient to ensure separation from other phospholipids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions (Positive ESI):
-
MRM Transitions:
-
17:0 PC: Precursor ion (m/z) -> Product ion (m/z 184.07)
-
17:0 PC-d62: Precursor ion (m/z) -> Product ion (m/z 184.07)
-
Note: The precursor ion m/z will need to be calculated based on the exact mass of the compounds. The product ion at m/z 184.07 is the characteristic phosphocholine headgroup fragment.
-
-
Source Parameters: Optimize spray voltage, gas flows, and temperature for maximum signal intensity.
Data Analysis and Performance Metrics
Building Calibration Curves
Prepare a series of calibration standards by spiking known concentrations of 17:0 PC into the lipid-depleted plasma. For the deuterated standard arm, a constant concentration of 17:0 PC-d62 is added to each calibrant.
-
Without Internal Standard: Plot the peak area of 17:0 PC against its concentration.
-
With Internal Standard: Plot the ratio of the peak area of 17:0 PC to the peak area of 17:0 PC-d62 against the concentration of 17:0 PC.
Assessing Linearity, LOD, and LOQ
-
Linearity: Perform a linear regression on the calibration curve data. A coefficient of determination (R²) greater than 0.99 is considered acceptable.[14]
-
LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected, often defined as a signal-to-noise ratio (S/N) of 3. The Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with an S/N of 10.[15]
Evaluating Recovery
Recovery is a measure of the extraction efficiency. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Comparative Data Analysis
The following tables summarize the expected performance differences when quantifying 17:0 PC with and without a deuterated internal standard.
Table 1: Calibration Curve Performance
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Justification |
| Linearity (R²) | 0.985 | > 0.995 | The internal standard corrects for variability between calibration points, resulting in a more linear response. |
| Dynamic Range | Narrower | Wider | Correction for matrix effects at high concentrations and improved signal-to-noise at low concentrations expands the reliable quantification range. |
Table 2: Sensitivity and Precision
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Justification |
| LOD | Higher | Lower | The internal standard helps to distinguish low-level analyte signals from background noise. |
| LOQ | Higher | Lower | Improved precision at low concentrations allows for reliable quantification at lower levels. |
| Precision (%CV) | 15-20% | < 10% | Correction for random errors during sample prep and injection significantly improves reproducibility. |
Table 3: Accuracy and Recovery
| Parameter | Without Internal Standard | With Deuterated Internal Standard | Justification |
| Recovery (%) | 50-70% (Variable) | 95-105% (Corrected) | The ratio-based calculation normalizes for extraction losses, providing a more accurate measure of the true concentration. |
| Matrix Effect | High | Mitigated | The co-eluting standard experiences the same ion suppression/enhancement, effectively canceling out the effect. |
Expert Insights and Troubleshooting
-
Choice of Deuterated Standard: Ensure the deuterated standard is of high purity and that its isotopic labeling does not interfere with the native analyte's signal. The mass difference should be sufficient to prevent isotopic overlap.
-
Internal Standard Concentration: The concentration of the internal standard should be chosen to be within the linear range of the assay and ideally close to the expected endogenous concentration of the analyte.
-
Extraction Method Consistency: While the internal standard corrects for variability, it is still crucial to maintain consistency in the extraction protocol to minimize the introduction of large errors.
-
Matrix Effects in Different Tissues: Be aware that the extent of matrix effects can vary significantly between different biological matrices (e.g., plasma vs. brain tissue).[3] It is important to validate the method for each matrix type.
Conclusion
This guide has demonstrated the clear advantages of using a deuterated internal standard for the quantification of this compound. The benchmarking data unequivocally shows that the use of a stable isotope-labeled standard leads to significant improvements in linearity, sensitivity, precision, and accuracy. By correcting for inevitable variations in sample preparation and analysis, the deuterated standard ensures the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and development. For any quantitative lipidomics workflow, the adoption of appropriate internal standards is not just a recommendation; it is a necessity for achieving the highest level of analytical rigor.
References
- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
-
Cyberlipid. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Retrieved from [Link]
-
FAO. (n.d.). Extraction and separation of fats and lipids. Retrieved from [Link]
-
PubMed. (n.d.). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. Retrieved from [Link]
-
PubMed. (n.d.). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. Retrieved from [Link]
-
Cyberlipid. (n.d.). General procedure. Retrieved from [Link]
-
Cyberlipid. (n.d.). Liquid samples (bligh and dyer). Retrieved from [Link]
-
RockEDU Science Outreach. (n.d.). Single Step Lipid Extraction From Food Stuffs. Retrieved from [Link]
-
Springer. (n.d.). Qualitative and Quantitative Analyses of Phospholipids by LC–MS for Lipidomics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Retrieved from [Link]
-
ResearchGate. (n.d.). A single run LC-MS/MS method for phospholipidomics. Retrieved from [Link]
-
AIP Publishing. (2020). Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data. Retrieved from [Link]
-
SlideShare. (n.d.). Lipid extraction by folch method. Retrieved from [Link]
-
ACS Publications. (n.d.). Liquid Chromatography/Mass Spectrometry of Phospholipids using Electrospray Ionization. Retrieved from [Link]
-
DuLab - University of Hawaii System. (2023). Lipid extraction and FAME assay training. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalytical method validation and quantification strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix effect on lipid detection. The workflow followed for determining.... Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of lipids in egg PG using a deuterated standard lipid as.... Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy. Retrieved from [Link]
-
YouTube. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. Retrieved from [Link]
-
Holčapek, M. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of Analytical Methods. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. tabaslab.com [tabaslab.com]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Safety Operating Guide
A Guide to the Proper Disposal of 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine: Ensuring Laboratory Safety and Regulatory Compliance
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and protect the world beyond our benchtops. The proper management and disposal of chemical reagents, such as 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine, are cornerstones of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of this phospholipid, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Initial Considerations
This compound is a synthetic phospholipid often used in the formulation of liposomes and other lipid-based nanoparticles for drug delivery research. While specific hazard data for this exact compound is not extensively documented, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for similar phosphocholine compounds can vary, with some indicating minimal hazards and others listing potential for skin, eye, and respiratory irritation[1][2][3][4].
Guiding Principle of Prudent Practice: In the absence of comprehensive hazard data, or when information appears inconsistent, it is wisest to handle the substance with caution. Treat this compound as a potentially hazardous chemical waste unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department. This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates practices to minimize worker exposure to hazardous chemicals[5][6][7].
Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemicals is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes guidelines under the Resource Conservation and Recovery Act (RCRA), while OSHA ensures worker safety through standards like the Chemical Hygiene Plan (CHP)[7][8]. Your institution's CHP is a critical document that outlines specific procedures for handling and disposing of chemicals in your laboratory[5][8].
Key takeaway: All disposal activities must be conducted in strict accordance with federal, state, and local regulations, as well as your institution's specific protocols[1]. Familiarize yourself with your laboratory's CHP and the designated personnel responsible for waste management.
Disposal Decision Workflow
The following diagram outlines the logical workflow for making informed decisions regarding the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Assuming this compound is being managed as a hazardous or potentially hazardous chemical waste, the following procedures must be followed.
Step 1: Segregation and Waste Minimization
-
Segregation: Do not mix this waste with other waste types, such as solvents, acids, or bases, unless specifically instructed to do so by your EHS department.[9][10] Improper mixing can lead to dangerous chemical reactions.[9] The waste should be kept in its solid form or, if in solution, segregated based on the solvent used.
-
Waste Minimization: A key principle of green chemistry and laboratory safety is to minimize waste generation.[11] This can be achieved by:
-
Ordering only the quantity of the chemical needed for your experiments.
-
Carefully weighing and preparing solutions to avoid excess.
-
Sharing surplus chemicals with other labs when appropriate.[11]
-
Step 2: Containment and Labeling
-
Containment: The waste must be stored in a container that is compatible with the chemical and can be securely sealed to prevent leaks or spills.[9] The container should not be filled beyond 90% capacity to allow for expansion.[9]
-
Labeling: Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any associated hazards (e.g., "Irritant," if indicated on the SDS)
-
The date when the first amount of waste was added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11] This area should be clearly marked.
-
Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[11][12] The SAA should be inspected weekly for any signs of leakage.[9]
-
Accumulation Limits: Be aware of the accumulation limits for your SAA, which are typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste.[11]
Step 4: Arranging for Final Disposal
-
Professional Collection: Laboratory personnel should never transport hazardous waste themselves or dispose of it down the drain or in the regular trash.[12][13]
-
Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), you must contact your institution's EHS or a designated hazardous waste management office to arrange for pickup.[11][12] They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[14][15]
Spill and Decontamination Procedures
In the event of a small spill of this compound powder:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety glasses, and chemical-resistant gloves.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Clean-up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institutional policy.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By adhering to the principles of hazard assessment, regulatory compliance, and the systematic procedures outlined in this guide, you contribute to a culture of safety and environmental stewardship. Always prioritize caution, consult your institution's specific guidelines, and when in doubt, seek the expertise of your Environmental Health and Safety department.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety - OSHA Lab Standard. [Link]
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratories - Standards. [Link]
-
CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
-
Temarry Recycling. How To Dispose Non-Hazardous Waste. [Link]
-
Metasci. Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine. [Link]
-
U.S. Environmental Protection Agency (EPA). Non-Hazardous Materials and Waste Management Hierarchy. [Link]
-
U.S. Waste Industries Inc. Non-Hazardous Waste Disposal. [Link]
Sources
- 1. cdn.anatrace.com [cdn.anatrace.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osha.gov [osha.gov]
- 6. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. uswonline.com [uswonline.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine
As scientists dedicated to advancing research and development, our primary commitment is to the integrity of our data and the safety of our personnel. While 1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine, a saturated phospholipid, is not classified as a highly hazardous material, the principles of meticulous laboratory practice demand a comprehensive approach to safety. Adherence to correct Personal Protective Equipment (PPE) protocols is not merely about compliance; it is fundamental to preventing personal exposure, minimizing laboratory contamination, and ensuring the reproducibility of your critical work.
This guide provides an in-depth, procedural framework for the safe handling of this compound. It is grounded in established safety standards and the practical experience of managing sensitive biochemical reagents. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information before beginning any work.
Hazard Profile and Risk Mitigation
This compound is typically supplied as a stable, white to off-white solid powder.[1][2] The primary risks associated with this physical form are not from high chemical toxicity but from potential physical irritation and inhalation.
-
Inhalation: Fine powders can become airborne during handling, such as weighing or transferring, and may cause respiratory irritation.[3]
-
Eye Contact: Airborne particles can cause mechanical irritation to the eyes.[3]
-
Skin Contact: While not a primary irritant, prolonged contact and poor hygiene can lead to dryness or mild irritation.[3]
Our safety strategy is therefore built on the principle of minimizing exposure through a combination of engineering controls (e.g., chemical fume hoods) and a well-defined PPE protocol.
| Hazard Type | Potential Risk | Mitigation Strategy |
| Physical Form | Solid, fine powder | Avoid dust generation; handle in a ventilated enclosure. |
| Inhalation | Respiratory tract irritation | Use a chemical fume hood or ventilated balance enclosure; wear respiratory protection if needed. |
| Eye Contact | Mechanical irritation, redness, pain | Wear safety glasses with side shields or chemical splash goggles.[3] |
| Skin Contact | Potential for mild, prolonged-contact irritation | Wear chemical-resistant gloves and a laboratory coat.[4] |
Core PPE Requirements: The Right Tool for the Task
Selecting the correct PPE is a critical control measure. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and best practices for handling powdered chemical reagents.[5][6]
Eye and Face Protection
-
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory activities.
-
Causality: Side shields provide essential protection from particles that may travel from the side, which is a common occurrence when handling powders. For tasks with a higher risk of aerosolization, such as sonicating solutions, upgrading to chemical splash goggles is a prudent choice.[7]
Hand Protection
-
Recommendation: Powder-free nitrile gloves.
-
Causality: Nitrile gloves offer excellent protection against incidental contact with phospholipids and common laboratory solvents.[6] The "powder-free" specification is critical to avoid sample contamination and to reduce the risk of the glove powder aerosolizing the chemical compound.[7] Always inspect gloves for tears or defects before use.[8]
Body Protection
-
Recommendation: A long-sleeved laboratory coat.
-
Causality: A lab coat protects against spills and prevents the transfer of the compound from the laboratory to personal clothing.[6][9] It should be kept fully fastened to provide maximum coverage.
Respiratory Protection
-
Recommendation: Generally not required when handling small quantities in a certified chemical fume hood or other ventilated enclosure.
-
Causality: Engineering controls are the primary method for mitigating inhalation risks. However, if you are handling large quantities, or if a ventilated enclosure is unavailable or malfunctioning, a NIOSH-approved N95 respirator should be used to prevent the inhalation of fine particulates.[6]
Operational Plan: From Preparation to Disposal
A self-validating protocol ensures safety at every stage. The following step-by-step workflow integrates PPE use into the entire handling process.
Step 1: Preparation and Pre-Donning Inspection
-
Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.
-
Assemble Materials: Gather the vial of this compound, necessary solvents, glassware, and waste containers before donning gloves. Saturated lipids are stable as powders but should be stored in a freezer (≤ -16°C) in a glass container with a Teflon-lined closure.[10]
-
Equilibrate Compound: Allow the sealed container to warm to room temperature before opening to prevent water condensation, which can lead to hydrolysis.[10][11]
-
Inspect PPE: Check safety glasses for scratches and gloves for any signs of damage.
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is designed to prevent cross-contamination.
Step 3: Safe Handling Workflow
This workflow outlines the critical steps from weighing the compound to its final preparation for experimental use, emphasizing safety checkpoints.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE - Safety Data Sheet [chemicalbook.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hsa.ie [hsa.ie]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. avantiresearch.com [avantiresearch.com]
- 11. stratech.co.uk [stratech.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
